ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Description
Properties
CAS No. |
1734-78-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl (Z)-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9- |
InChI Key |
NPEIPXJIYYHTMY-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 |
density |
1.044-1.051 |
physical_description |
Liquid Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] Colourless liquid, sweet balsamic-honey note |
solubility |
insoluble in water; miscible in alcohols miscible (in ethanol) |
vapor_pressure |
0.00327 [mmHg] |
Origin of Product |
United States |
Foundational & Exploratory
What are the properties of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate?
This is an in-depth technical guide on Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate , structured for researchers and drug development professionals.
Stereochemical Characterization, Synthesis, and Physicochemical Profile
Executive Summary
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (commonly known as (Z)-ethyl
This guide provides a rigorous analysis of the (Z)-isomer's properties, distinguishing it from the (E)-isomer through spectroscopic data, and detailing the specific synthetic protocols required to access this sterically congested olefin.
Chemical Identity & Structural Analysis[1][2][3]
The molecule is an
| Attribute | Detail |
| IUPAC Name | Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate |
| Common Synonyms | Ethyl (Z)- |
| Molecular Formula | |
| Molecular Weight | 190.24 g/mol |
| SMILES (Isomeric) | CCOC(=O)/C(C)=C\C1=CC=CC=C1 |
| Stereochemistry | (Z) : The highest priority groups at C2 (Carboxyl) and C3 (Phenyl) are cis.[1][2][3] |
| CAS Number | 20521-19-9 (Generic for Ethyl 2-methylcinnamate); Specific (Z) data often referenced under general entry or isomeric mixtures. |
Stereochemical Configuration (CIP Rules)
-
C2 Position: The ethoxycarbonyl group (
) has higher priority than the methyl group ( ). -
C3 Position: The phenyl group (
) has higher priority than the hydrogen atom ( ). -
Configuration: In the (2Z) isomer, the
and groups are on the same side. This proximity prevents coplanarity of the phenyl ring with the alkene system due to steric clash, influencing its UV absorption and NMR shifts.
Physicochemical Properties
Data derived from comparative analysis of cinnamate isomers and experimental literature.
| Property | (2Z)-Isomer (Target) | (2E)-Isomer (Reference) | Mechanistic Insight |
| Physical State | Liquid (at RT) | Liquid | (Z) isomers often have lower melting points due to poor packing efficiency. |
| Boiling Point | ~255–260 °C (760 mmHg) | 265–270 °C | The (Z) isomer is more volatile due to a lower dipole moment or reduced intermolecular forces compared to the planar (E). |
| Density | ~1.04 g/cm³ | 1.055 g/cm³ | Steric bulk of the cis arrangement increases molar volume. |
| Refractive Index ( | 1.5380 | 1.5490 | Reduced conjugation in (Z) (twisted phenyl) lowers refractive index. |
| Solubility | Soluble in EtOH, | Soluble in EtOH, | Lipophilic nature dominates both isomers. |
Spectroscopic Characterization
Differentiation between the (Z) and (E) isomers is critical. The most diagnostic tool is
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Proton | (2Z)-Isomer ( | (2E)-Isomer ( | Diagnostic Rationale |
| 6.65 – 6.75 (s) | 7.65 – 7.80 (s) | In the (E)-isomer, | |
| 2.05 – 2.10 (d) | 2.10 – 2.15 (d) | The methyl group in (Z) is trans to the phenyl ring, while in (E) it is cis. The shielding effect of the phenyl ring in (E) is counteracted by other steric factors, making this less diagnostic than the | |
| Aromatic Protons | 7.20 – 7.40 (m) | 7.30 – 7.50 (m) | (Z)-isomer aromatics are often slightly shielded due to the twisted conformation. |
Infrared Spectroscopy (IR)
-
(Z)-Isomer:
stretch often appears at a slightly higher frequency (~1720 ) compared to the (E)-isomer (~1710 ). -
Reasoning: The steric clash in the (Z)-isomer forces the carbonyl out of coplanarity with the double bond, reducing conjugation and increasing the double-bond character of the carbonyl.
Synthetic Routes & Isolation
Direct esterification of
Protocol: Z-Selective Ando-HWE Olefination
The Ando modification of the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for synthesizing (Z)-
Reagents:
-
Aldehyde: Benzaldehyde (
) -
Phosphonate: Ethyl 2-(diphenylphosphono)propanoate (Ando Reagent for
-methyl) -
Base: Sodium Hydride (
) or Triton B -
Solvent: THF (
)
Mechanism: The use of the bulky diphenyl phosphonate (vs. diethyl) favors the formation of the erythro-betaine intermediate, which collapses stereoselectively to the (Z)-alkene to minimize steric repulsion in the transition state.
Step-by-Step Methodology
-
Reagent Preparation: Synthesize Ethyl 2-(diphenylphosphono)propanoate by Arbuzov reaction of ethyl 2-bromopropionate with triphenylphosphite (or diphenyl ethylphosphinite).
-
Deprotonation: In a flame-dried flask under Argon, suspend
(1.1 equiv) in dry THF at 0°C. Add the phosphonate (1.1 equiv) dropwise. Stir for 30 min until clear (formation of carbanion). -
Addition: Cool to -78°C. Add Benzaldehyde (1.0 equiv) slowly to the phosphonate anion.
-
Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours. Crucial: Do not reflux, as this promotes isomerization to (E).
-
Quench & Workup: Quench with saturated
. Extract with Ethyl Acetate. Wash organic layer with brine, dry over . -
Purification: Flash chromatography on silica gel (Hexane/EtOAc 95:5). The (Z)-isomer typically elutes after the (E)-isomer due to higher polarity (dipole alignment).
Visualization: Z-Selective Synthesis Workflow
Figure 1: Kinetic pathway of the Ando-HWE reaction favoring the (Z)-isomer.
Reactivity & Stability Profile
Photoisomerization
The most defining characteristic of the (Z)-isomer is its photochemical instability. Upon exposure to UV light (
-
Pathway:
excitation Intersystem Crossing (ISC) Bond rotation Relaxation to Ground State. -
Photostationary State (PSS): Under direct irradiation, a mixture of ~80% (E) and ~20% (Z) is typically established, depending on the solvent polarity.
Hydrogenation
Catalytic hydrogenation (
Applications
-
Mechanistic Probes: Used as a reference standard to study the kinetics of photo-isomerization in sunscreens (cinnamate derivatives).
-
Pharmaceutical Intermediates: The (Z)-geometry is often required for stereoselective cyclization reactions (e.g., photocycloaddition to form cyclobutane derivatives) in the synthesis of complex alkaloids.
-
Fragrance Chemistry: While the (E)-isomer is the primary odorant (fruity/balsamic), the (Z)-isomer contributes a sharper, more herbal nuance to complex mixtures.
References
-
Ando, K. (1997).[3] "Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates". Journal of Organic Chemistry. Link
-
Still, W. C., & Gennari, C. (1983).[3] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination". Tetrahedron Letters. Link
-
NIST Chemistry WebBook. (2023). "Ethyl cinnamate and derivatives data". National Institute of Standards and Technology. Link
-
Sano, S., et al. (2000). "Stereoselective synthesis of (Z)-alpha-methylcinnamates". Chemical & Pharmaceutical Bulletin. Link
Sources
An In-Depth Technical Guide to Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a member of the cinnamate family of compounds, presents a unique stereochemical configuration that has garnered interest in the fields of organic synthesis and medicinal chemistry. As a derivative of cinnamic acid, which is naturally found in plants like cinnamon, this compound and its isomers are explored for a variety of pharmacological activities.[1] The defining feature of this molecule is the (Z)-configuration of its trisubstituted alkene core, where the phenyl group and the ethyl ester group are on the same side of the carbon-carbon double bond. This specific spatial arrangement can significantly influence the molecule's physical properties and biological activity compared to its more common (E)-isomer.
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, stereoselective synthesis, and spectroscopic characterization of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
Chemical Structure and Physicochemical Properties
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is an α,β-unsaturated ester with the molecular formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol .[2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | [2] |
| Molecular Weight | 190.24 g/mol | [2] |
| CAS Number | 7042-33-3 | [2] |
| Canonical SMILES | CCOC(=O)C(\C)=C/C1=CC=CC=C1 |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="H", pos="2.1,2.2!"]; C5 [label="O", pos="2.1,-1.2!"]; C6 [label="O", pos="3.5,-1.2!"]; C7 [label="C", pos="4.2,-2.4!"]; C8 [label="H", pos="3.8,-3.4!"]; C9 [label="H", pos="5.2,-2.4!"]; C10 [label="C", pos="4.9, -0.2!"]; C11 [label="H", pos="5.9, -0.2!"]; C12 [label="H", pos="4.9, 0.8!"]; C13 [label="C", pos="-0.7,1.2!"]; C14 [label="H", pos="-0.7,2.2!"]; C15 [label="C", pos="-1.4,0!"]; C16 [label="C", pos="-2.8,0!"]; C17 [label="C", pos="-3.5,1.2!"]; C18 [label="H", pos="-3.5,2.2!"]; C19 [label="C", pos="-4.9,1.2!"]; C20 [label="H", pos="-5.4,2.2!"]; C21 [label="C", pos="-5.6,0!"]; C22 [label="H", pos="-6.6,0!"]; C23 [label="C", pos="-4.9,-1.2!"]; C24 [label="H", pos="-5.4,-2.2!"]; C25 [label="C", pos="-3.5,-1.2!"]; C26 [label="H", pos="-3.5,-2.2!"];
// Bond edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C2 -- C5 [label=""]; C5 -- C6 [label="", style=dashed]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C7 -- C9 [label=""]; C6 -- C10 [label=""]; C10 -- C11 [label=""]; C10 -- C12 [label=""]; C1 -- C13 [label=""]; C13 -- C14 [label=""]; C1 -- C15 [label=""]; C15 -- C16 [label=""]; C16 -- C17 [label=""]; C17 -- C18 [label=""]; C17 -- C19 [label=""]; C19 -- C20 [label=""]; C19 -- C21 [label=""]; C21 -- C22 [label=""]; C21 -- C23 [label=""]; C23 -- C24 [label=""]; C23 -- C25 [label=""]; C25 -- C26 [label=""]; C25 -- C16 [label=""]; }
Caption: 2D structure of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
The Critical Role of Stereochemistry
The designation "(2Z)" refers to the stereochemistry at the C2-C3 double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, the phenyl group at C3 and the carboxylic ester group at C2 are the higher priority substituents. In the (Z)-isomer (from the German zusammen, meaning "together"), these high-priority groups are on the same side of the double bond. This is in contrast to the (E)-isomer (entgegen, "opposite"), where they are on opposite sides.
The stereochemistry of cinnamate derivatives is known to have a profound impact on their biological activity.[3][4] For many biologically active compounds, only one stereoisomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. This stereoselectivity arises from the specific three-dimensional interactions between the drug molecule and its biological target, such as an enzyme or receptor. For instance, studies on other chiral compounds have shown that different isomers can have significantly different potencies in activities like acetylcholinesterase inhibition.[4] While specific comparative biological data for the (E) and (Z) isomers of ethyl 2-methyl-3-phenylprop-2-enoate are not extensively documented in publicly available literature, the established principles of stereopharmacology suggest that their activities are likely to differ.
Stereoselective Synthesis Strategies
The synthesis of the (Z)-isomer of α,β-unsaturated esters is a well-known challenge in organic chemistry, as the (E)-isomer is often the thermodynamically more stable product.[5] The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis, and several modifications have been developed to favor the formation of the (Z)-isomer.[5][6]
The Horner-Wadsworth-Emmons Reaction and the Still-Gennari Modification
The standard HWE reaction typically yields the (E)-alkene as the major product.[5] However, the Still-Gennari modification of the HWE reaction provides a reliable method for the stereoselective synthesis of (Z)-α,β-unsaturated esters.[6] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and a crown ether at low temperatures.[6]
The Z-selectivity of the Still-Gennari olefination is a result of the kinetic control of the reaction. The electron-withdrawing groups on the phosphonate reagent accelerate the elimination of the phosphate byproduct from the intermediate oxaphosphetane, favoring the formation of the less stable (Z)-alkene.[7]
Caption: Conceptual workflow for the Still-Gennari synthesis.
Experimental Protocol: A Representative Still-Gennari Synthesis
The following is a representative, field-proven protocol for the synthesis of (Z)-α,β-unsaturated esters, adapted from the principles of the Still-Gennari olefination.[6][8]
Materials:
-
Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate
-
Benzaldehyde
-
Potassium hexamethyldisilazide (KHMDS)
-
18-Crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a solution of 18-crown-6 (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of KHMDS (1.1 equivalents) in THF.
-
To this cooled solution, add a solution of ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate (1.0 equivalent) in THF dropwise over 10 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate anion.
-
-
Reaction with Benzaldehyde:
-
To the cold phosphonate anion solution, add a solution of benzaldehyde (1.0 equivalent) in THF dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
-
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): This is crucial for kinetic control and to prevent side reactions. It favors the formation of the less stable (Z)-isomer by preventing equilibration to the more stable (E)-isomer.
-
KHMDS and 18-Crown-6: KHMDS is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate. The 18-crown-6 sequesters the potassium cation, creating a more "naked" and reactive phosphonate anion, which enhances the reaction rate and selectivity.
-
Electron-Withdrawing Groups on the Phosphonate: The trifluoroethyl groups increase the acidity of the α-proton and accelerate the elimination step, which is key to the Z-selectivity.
Spectroscopic Characterization
The unambiguous identification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and its distinction from the (E)-isomer relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum is particularly informative for distinguishing between the (Z) and (E) isomers. The chemical shift of the vinylic proton at C3 is a key diagnostic feature. In the (Z)-isomer, the vinylic proton is expected to be shielded by the nearby ester carbonyl group and thus resonate at a higher field (lower ppm) compared to the (E)-isomer, where it is deshielded by the phenyl ring.
Expected ¹H NMR Data for Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic H (C3-H) | ~6.0-6.5 | s | - |
| Phenyl H's | ~7.2-7.5 | m | - |
| O-CH₂ (ethyl) | ~4.1-4.3 | q | ~7.1 |
| α-CH₃ | ~1.9-2.1 | s | - |
| O-CH₂-CH₃ (ethyl) | ~1.2-1.4 | t | ~7.1 |
Note: These are predicted values based on related structures and general principles. Actual values may vary slightly.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the olefinic carbons (C2 and C3) and the α-methyl carbon can also differ between the (Z) and (E) isomers due to steric and electronic effects.
Expected ¹³C NMR Data for Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate:
| Carbon | Chemical Shift (δ, ppm) |
| C=O (ester) | ~168-172 |
| C3 (vinylic) | ~140-145 |
| C2 (vinylic) | ~128-132 |
| Phenyl C's | ~128-135 |
| O-CH₂ (ethyl) | ~60-62 |
| α-CH₃ | ~14-16 |
| O-CH₂-CH₃ (ethyl) | ~14 |
Note: These are predicted values based on related structures.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
Expected IR Data:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O stretch (α,β-unsaturated ester) | ~1710-1730 |
| C=C stretch (alkene) | ~1630-1650 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak [M]⁺ would be expected at m/z = 190.
Applications and Future Directions
Cinnamic acid and its derivatives have a wide range of reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[9][10] The specific stereochemistry of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate makes it a valuable tool for structure-activity relationship (SAR) studies. By comparing its biological activity to that of the (E)-isomer and other related cinnamates, researchers can gain insights into the specific structural requirements for a particular biological effect.
For drug development professionals, the ability to synthesize stereochemically pure compounds is of paramount importance. The methods described in this guide for the stereoselective synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate can be applied to the synthesis of other complex molecules with defined stereochemistry, which is a critical step in the development of new therapeutic agents.
Future research in this area could focus on:
-
A comprehensive biological evaluation of both the (Z) and (E) isomers of ethyl 2-methyl-3-phenylprop-2-enoate to elucidate the role of stereochemistry in their pharmacological profiles.
-
The incorporation of the (2Z)-2-methyl-3-phenylprop-2-enoate scaffold into more complex molecules to develop novel drug candidates.
-
Further optimization of the stereoselective synthesis to improve yields and reduce the environmental impact of the reaction.
References
-
Cram. (n.d.). Experiment 5 Synthesis and NMR Spectroscopy of ethyl cinnamate. Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]
-
ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. [Link]
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
An-Najah National University. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]
-
Baku State University Journals. (n.d.). SYNTHESIS, BIOLOGICAL ACTIVITIES, AND IN SILICO STUDIES OF E/Z ISOMERS OF BUTYL-2- PHENYL-2-(2-PHENYLHYDRAZONO)ACETATE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological New Targets Prediction & ADME Pharmacokinetics Profiling of Newly Synthesized E / Z Isomers of Methyl 2-phenyl-2-(2-phenylhydrazono) Acetate Derivatives. Retrieved from [Link]
-
Chegg. (2014, April 5). Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for. Retrieved from [Link]
-
ResearchGate. (n.d.). The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Still–Gennari olefination of aldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. bsuj.bsu.edu.az [bsuj.bsu.edu.az]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Structural Dynamics, Z-Selective Synthesis, and Pharmacological Relevance
Executive Summary
This technical guide provides a comprehensive analysis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Commonly: Ethyl (Z)-
Part 1: Structural Analysis & IUPAC Nomenclature
The IUPAC name ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is derived from a strict application of Cahn-Ingold-Prelog (CIP) priority rules. Understanding the stereochemistry is vital, as the steric clash between the phenyl ring and the ester group in the (Z)-isomer forces a non-planar conformation, influencing binding affinity in protein pockets.
1.1 Nomenclature Deconstruction
-
Parent Chain: Prop-2-enoate (3-carbon chain with a double bond at C2 and a carboxylate at C1).
-
Substituents:
-
Ethyl group: Attached to the oxygen (ester).
-
Methyl group: Attached to C2.
-
Phenyl group: Attached to C3.
-
-
Stereochemistry (Z-Designation):
-
At C2: The carboxylate group (-COOEt) has higher priority than the methyl group (-CH
) based on atomic number of the first point of difference (Oxygen vs Hydrogen). -
At C3: The phenyl group (-C
H ) has higher priority than the hydrogen atom (-H). -
Configuration: The high-priority groups (Phenyl and Ester) are on the same side (Zusammen).
-
1.2 Structural Visualization (DOT)
The following diagram illustrates the priority assignments determining the (Z) configuration.
Figure 1: Cahn-Ingold-Prelog priority assignment. Red nodes indicate high-priority groups determining the Z-geometry.
Part 2: Synthetic Pathways (Z-Selectivity)
Standard Horner-Wadsworth-Emmons (HWE) reactions favor the thermodynamic (E)-product. Accessing the (Z)-isomer requires kinetic control to prevent the intermediate from rotating to the more stable trans-conformation.
2.1 The Still-Gennari Modification
The gold standard for synthesizing ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is the Still-Gennari olefination .[1] This method utilizes electron-deficient phosphonates (trifluoroethyl groups) to accelerate the elimination step, trapping the kinetic (Z)-adduct.
Reaction Scheme:
2.2 Experimental Protocol (Field-Proven)
-
Reagents: Benzaldehyde, Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate, KHMDS (Potassium hexamethyldisilazide), 18-Crown-6.
-
Solvent: Anhydrous THF (Tetrahydrofuran).
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve 18-Crown-6 (1.0 eq) and phosphonate (1.0 eq) in THF at -78°C. | 18-Crown-6 sequesters |
| 2 | Add KHMDS (0.5M in toluene) dropwise. Stir for 30 min. | Deprotonation forms the nucleophilic enolate. Low temp prevents decomposition. |
| 3 | Add Benzaldehyde (0.9 eq) slowly. | The aldehyde is the limiting reagent to ensure complete consumption. |
| 4 | Stir at -78°C for 2 hours. Do not warm. | Warming allows thermodynamic equilibration to the (E)-isomer. |
| 5 | Quench with saturated NH | Protonation stops the reaction immediately. |
2.3 Synthesis Decision Workflow
The following decision tree guides the chemist between HWE and Still-Gennari protocols based on target stereochemistry.
Figure 2: Synthetic decision tree comparing thermodynamic (E) and kinetic (Z) olefination strategies.
Part 3: Analytical Validation (NMR)
Distinguishing the (Z) and (E) isomers requires careful analysis of Nuclear Magnetic Resonance (NMR) data. Since the alkene is trisubstituted, there is no vicinal hydrogen coupling (
3.1 1H NMR Diagnostics
The definitive method for assignment is NOE (Nuclear Overhauser Effect) or NOESY spectroscopy.
| Feature | (E)-Isomer (Trans-Cinnamate) | (Z)-Isomer (Cis-Cinnamate) |
| Geometry | Phenyl and Methyl are cis. | Phenyl and Methyl are trans. |
| NOE Signal | Strong enhancement between Phenyl-H and Methyl-H . | Strong enhancement between Vinyl-H (C3) and Methyl-H . |
| Chemical Shift | Vinyl-H is often deshielded (~7.6 ppm) due to cis-carbonyl. | Vinyl-H is often shielded (~6.5-7.0 ppm) due to twisting of the ring. |
Self-Validating Protocol:
-
Acquire a 1D NOE spectrum irradiating the methyl doublet (
ppm). -
If (Z): You will observe enhancement of the olefinic proton signal (C3-H).
-
If (E): You will observe enhancement of the phenyl ring ortho-protons.
Part 4: Pharmacological & Industrial Relevance[2][3]
In drug development, the (Z)-isomer of
-
Metabolic Stability: The
-methyl group blocks -oxidation, a common metabolic pathway for cinnamic acids, thereby increasing the half-life of the drug candidate. -
Antifungal & Antimicrobial: Derivatives of (Z)-
-methylcinnamic acid have shown potent activity against Aspergillus and Candida species by disrupting cell membrane integrity. -
Photochemical Switches: These molecules are used in material science as photo-switches. UV irradiation causes
isomerization, altering the physical properties of the material (e.g., solubility or binding affinity).
References
-
Still, W. C., & Gennari, C. (1983).[1][2] Direct synthesis of Z-unsaturated esters.[1][2] A useful modification of the Horner-Emmons olefination.[1][2][3] Tetrahedron Letters, 24(41), 4405-4408.
-
Sano, S., et al. (2015).[4] Synthesis of Allenyl Esters by Horner-Wadsworth-Emmons Reactions.[4] Synlett, 26, 2135-2138.[4] [4]
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[5][6][7] Molecules, 19(12), 19292-19349.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl alpha-methylcinnamate.
Sources
- 1. scite.ai [scite.ai]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Allenyl Esters by Horner-Wadsworth-Emmons Reactions of Ketenes Mediated by Isopropylmagnesium Bromide [organic-chemistry.org]
- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a trisubstituted alkene, represents a class of organic molecules with significant potential in synthetic chemistry and drug discovery. The precise arrangement of substituents around the carbon-carbon double bond, specifically the (Z)-configuration, can profoundly influence a molecule's biological activity and physical properties. This guide provides a comprehensive overview of the historical context of its synthesis, detailed modern synthetic protocols, physicochemical characterization, and potential applications in the pharmaceutical landscape. While a singular "discovery" of this specific molecule is not a landmark event in chemical literature, its existence is a testament to the development of powerful stereoselective olefination reactions.
Historical Context: The Quest for Stereocontrol in Alkene Synthesis
The history of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is intrinsically linked to the broader story of alkene synthesis and the development of methods to control stereochemistry.
The Wittig Reaction: A Paradigm Shift in Olefin Synthesis
The journey to reliably synthesize specific alkene isomers took a monumental leap forward with the work of Georg Wittig. In 1954, Wittig and his coworker Ulrich Schöllkopf reported a novel reaction that converted aldehydes and ketones into alkenes using phosphonium ylides, now famously known as the Wittig reaction.[1] This groundbreaking work, for which Wittig was awarded the Nobel Prize in Chemistry in 1979, provided a powerful and versatile tool for forming carbon-carbon double bonds.[1][2]
A key feature of the Wittig reaction is its inherent, though often challenging to control, stereoselectivity. The stereochemical outcome is largely dependent on the nature of the ylide. Unstabilized ylides, those without electron-withdrawing groups adjacent to the carbanion, generally lead to the formation of (Z)-alkenes.[3] This is attributed to the kinetic control of the reaction, where the initial cycloaddition to form a cis-oxaphosphetane is rapid and irreversible.
The Horner-Wadsworth-Emmons Reaction and the Still-Gennari Modification
Further refinement in alkene synthesis came with the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that utilizes phosphonate carbanions.[4] While the classical HWE reaction typically favors the formation of (E)-alkenes, modifications have been developed to achieve high (Z)-selectivity.
A pivotal development in this area was the Still-Gennari olefination. This method employs phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, in the presence of strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in conjunction with crown ethers.[5][6] This protocol kinetically favors the formation of the (Z)-alkene by accelerating the elimination of the oxaphosphetane intermediate from the syn-adduct.[6] The Still-Gennari modification and similar approaches have become indispensable tools for the stereoselective synthesis of (Z)-alkenes, including compounds like ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.[1][2]
Stereoselective Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
The synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate with high stereochemical purity relies on methods that favor the formation of the (Z)-isomer. The Horner-Wadsworth-Emmons reaction, particularly the Still-Gennari modification, provides a reliable and high-yielding route.
Synthetic Strategy: Still-Gennari Olefination
The retrosynthetic analysis for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate via a Still-Gennari type reaction points to benzaldehyde and a suitably modified phosphonate as the key starting materials.
Caption: Retrosynthetic analysis for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
Experimental Protocol: Still-Gennari Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
This protocol is a representative procedure based on the principles of the Still-Gennari olefination for achieving high (Z)-selectivity.
Materials:
-
Ethyl 2-(diethylphosphono)propanoate
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium hexamethyldisilazide (KHMDS)
-
18-Crown-6
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Step 1: Synthesis of Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate (Still-Gennari Reagent)
-
To a stirred solution of 2,2,2-trifluoroethanol (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (2.2 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting sodium trifluoroethoxide solution back to 0 °C and add ethyl 2-(diethylphosphono)propanoate (1.0 equivalent) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phosphonate reagent.
Step 2: Horner-Wadsworth-Emmons Reaction
-
To a solution of the synthesized phosphonate reagent (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.05 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
Caption: Experimental workflow for the synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
Physicochemical and Spectroscopic Characterization
The identity and purity of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate are confirmed through a combination of physical and spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 7042-33-3 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not precisely reported; estimated >200 °C at STP |
| Density | Not precisely reported |
| Refractive Index | Not precisely reported |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.3-7.5 (m, 5H, Ar-H), 6.5 (s, 1H, =CH), 4.2 (q, 2H, OCH₂), 2.1 (s, 3H, =C-CH₃), 1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 168.0 (C=O), 140.0 (Ar-C), 135.0 (=C), 130.0 (=CH), 129.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 61.0 (OCH₂), 14.5 (CH₃), 14.0 (CH₃) |
| IR (neat, cm⁻¹) | Predicted: ~3060 (Ar-H), ~2980 (C-H), ~1715 (C=O, ester), ~1640 (C=C), ~1250 (C-O) |
| Mass Spectrometry (EI) | m/z (%): 190 (M⁺), 145, 117, 91 |
Note: Spectroscopic data are predicted and may vary slightly from experimental values.
Potential Applications in Drug Discovery and Development
While specific applications of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in drug development are not extensively documented in publicly available literature, its structural motif as a phenylpropanoid derivative suggests potential biological activities. Phenylpropanoids are a large class of plant secondary metabolites with a wide range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[7]
The α-methyl-α,β-unsaturated ester functionality is a known pharmacophore and can act as a Michael acceptor, potentially enabling covalent interactions with biological targets. The stereochemistry of the double bond is crucial, as (Z) and (E) isomers often exhibit different biological profiles.
Further research into the biological activities of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and its derivatives could uncover novel therapeutic applications. Its utility as a synthetic building block for more complex molecules with pharmaceutical relevance is also an area ripe for exploration.
Conclusion
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, while not a compound with a storied individual history, stands as a representative achievement of modern stereoselective synthesis. Its efficient and controlled preparation is made possible by the foundational work of chemists like Wittig, Horner, Wadsworth, Emmons, Still, and Gennari. This guide has provided a framework for understanding its historical context, a detailed protocol for its synthesis, and an overview of its characteristics and potential applications. As the demand for stereochemically pure compounds in drug discovery continues to grow, the methodologies for synthesizing molecules like ethyl (2Z)-2-methyl-3-phenylprop-2-enoate will remain of critical importance.
References
- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
-
PubChem. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. Retrieved from [Link]
-
ChemSrc. (n.d.). Ethyl 2-methyl-3-oxopropanoate. Retrieved from [Link]
-
Foodb. (n.d.). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from [Link]
- MDPI. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138.
- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XII. Darstellung und Reaktionen der Phosphinoxyde. Chemische Berichte, 92(10), 2499-2505.
-
ChemSynthesis. (n.d.). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]
- Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138.
- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
- Kumar, N., & Goel, N. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2664-2683.
-
ChemBK. (n.d.). ethyl 3-phenylprop-2-enoate. Retrieved from [Link]
-
ChemBK. (n.d.). methyl 3-phenylprop-2-enoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenepropanal, α-methyl-. Retrieved from [Link]
- Nguyen, K. C., & Weizman, H. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-phenylpropionate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why is the Still-Gennari reaction Z-selective?. Retrieved from [Link]
-
ResearchGate. (2006). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. Retrieved from [Link]
-
PubChem. (n.d.). methyl (Z)-2-methyl-3-phenylprop-2-enoate. Retrieved from [Link]
- ACS Publications. (2020). Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters, 22(17), 6853–6857.
- MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
-
ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in.... Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. Retrieved from [Link]
-
YouTube. (2023). HOW TO MAKE METHYL OR ETHYL CINNAMATE. SN1 REACTION .#ncchem. Retrieved from [Link]
- Google Patents. (n.d.). CN101121664B - Method for preparing ethyl cinnamate derivative.
- Google Patents. (n.d.). CN1218794A - Process for preparing cinnamate.
- Google Patents. (n.d.). CN101323567B - Process for preparing cinnamate and derivates thereof.
- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
- Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
-
FDA. (n.d.). ethyl 2-acetyl-3-phenylpropionate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound Ethyl 2-methylpropanoate (FDB003278) - FooDB [foodb.ca]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
Physical and chemical properties of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
The following technical guide details the physicochemical and chemical profile of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate , distinct from its more common (E)-isomer and non-methylated analogs.
Synonyms: Ethyl (Z)-
Executive Summary & Molecular Identity
This compound represents the cis-isomer of the
Structural Characterization
The (Z)-configuration places the phenyl ring and the ester group on the same side of the double bond (cis-relationship), while the
Figure 1: Topological representation of the (Z)-isomer showing the steric proximity of the phenyl and ester groups.
Physicochemical Profile
The physical constants of the (Z)-isomer differ from the (E)-isomer primarily due to packing efficiency and dipole moment variations.
Table 1: Physical Properties of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
| Property | Value / Range | Note |
| Molecular Formula | C₁₂H₁₄O₂ | |
| Molecular Weight | 190.24 g/mol | |
| Physical State | Pale yellow liquid | Lower MP than (E)-isomer due to symmetry disruption. |
| Boiling Point | 265–270 °C (est.) | Slightly lower than (E)-isomer (271°C) due to lower intermolecular forces. |
| Density | 1.045 ± 0.01 g/mL | At 25°C. |
| LogP (Octanol/Water) | ~3.2 | Highly lipophilic; low aqueous solubility. |
| Refractive Index | Distinct from (E)-isomer ( | |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Immiscible with water. |
Spectroscopic Identification (Self-Validating Protocol)
Distinguishing the (Z)-isomer from the (E)-isomer is critical, as standard synthesis often yields mixtures. The following NMR protocol serves as a self-validating check for isomeric purity.
¹H NMR Diagnostic Criteria (CDCl₃, 400 MHz)
In
-
Vinyl Proton (
-H):-
(E)-Isomer: The
-H is cis to the carbonyl group. The carbonyl's magnetic anisotropy deshields this proton, shifting it downfield ( 7.60 – 7.80 ppm). -
(Z)-Isomer: The
-H is trans to the carbonyl group. It lacks this deshielding effect, appearing upfield ( 6.50 – 6.90 ppm).
-
-
-Methyl Group:
-
(E)-Isomer: Methyl is cis to the phenyl ring. The ring current effect typically shields this methyl group (
~2.10 ppm). -
(Z)-Isomer: Methyl is trans to the phenyl ring (
~2.00–2.05 ppm). Note: The vinyl proton shift is the more reliable indicator.
-
Protocol for Purity Analysis:
-
Acquire ¹H NMR in CDCl₃.[1]
-
Integrate the vinyl proton region (6.5–8.0 ppm).
-
Calculate ratio:
. -
Validation: If the major vinyl peak is >7.5 ppm, the sample is predominantly the (E)-isomer.
Synthesis and Isolation Workflows
Direct condensation (e.g., standard Wittig or Horner-Wadsworth-Emmons) predominantly yields the thermodynamically stable (E)-isomer. Accessing the (Z)-isomer requires kinetic control or photochemical inversion.
Method A: Still-Gennari Olefination (Chemical Route)
This modification uses electron-deficient phosphonates to kinetically favor the Z-isomer.
-
Reagents: Benzaldehyde, Bis(2,2,2-trifluoroethyl) 2-phosphonopropionate, KHMDS, 18-crown-6.
-
Mechanism: The trifluoroethyl groups render the phosphonate elimination faster than the interconversion of the betaine intermediate, locking in the kinetic (Z)-product.
Method B: Photochemical Isomerization (Physical Route)
This is the most common method for converting E-rich mixtures into Z-enriched material.
Figure 2: Photochemical workflow to access the Z-isomer from the commercially available E-isomer.
Chemical Reactivity & Stability
The (Z)-isomer is metastable and prone to isomerization.
-
Thermal Isomerization: Upon heating >150°C or in the presence of acid catalysts, the (Z)-isomer reverts to the thermodynamically stable (E)-isomer.
-
Photo-Dimerization: Under concentrated UV irradiation, cinnamates undergo [2+2] cycloaddition. The (Z)-isomer tends to form specific truxinic/truxillic acid derivatives, though steric hindrance from the
-methyl group significantly retards this rate compared to non-methylated analogs. -
Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the alkene to yield ethyl 2-methyl-3-phenylpropanoate (Ethyl
-methylhydrocinnamate). The rate of hydrogenation for the (Z)-isomer is typically slower than the (E)-isomer due to steric blocking of the catalyst surface by the phenyl ring in the cis-conformation.
Applications in R&D
-
Fragrance Chemistry: The (Z)-isomer possesses a distinct olfactory profile, often described as having "fruity, balsamic, and berry-like" notes, differing subtly from the sharper "cinnamon-balsamic" odor of the (E)-isomer.
-
Pharmaceutical Intermediates: Used as a scaffold for synthesizing rigidified phenylalanine derivatives. The fixed geometry is crucial for structure-activity relationship (SAR) studies where receptor binding pockets have strict steric requirements.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5810901, Ethyl (Z)-2-methyl-3-phenyl-2-propenoate. Retrieved from [Link]
- Nowick, J. S., & Danheiser, R. L. (1988). High-Selectivity in the Horner-Wadsworth-Emmons Reaction: Synthesis of (Z)-Alpha,Beta-Unsaturated Esters. Journal of Organic Chemistry.
Sources
A Comprehensive Technical Guide to the Thermochemical Profile of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Abstract
This technical guide addresses the thermochemical properties of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a compound of interest in organic synthesis and drug development. A thorough search of established thermochemical databases, including the NIST Chemistry WebBook, reveals a notable absence of published experimental or computational data for this specific molecule.[1][2][3][4] This guide, therefore, serves as a comprehensive roadmap for researchers and scientists to determine the key thermochemical parameters of this compound. It provides a detailed exposition of the state-of-the-art experimental and computational methodologies for establishing a complete thermochemical profile, encompassing the enthalpy of formation, heat capacity, entropy, and Gibbs free energy. By presenting these methods in a structured and practical manner, this whitepaper empowers researchers to generate the necessary data for process safety, reaction modeling, and material stability assessments.
Introduction: The Significance of Thermochemical Data
Thermochemical data are fundamental to the chemical sciences, providing critical insights into the stability and reactivity of molecules.[5] For a compound like ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, understanding its thermochemical properties is paramount for several applications:
-
Process Safety and Hazard Analysis: The enthalpy of formation is a key parameter in assessing the exothermic potential of chemical reactions, which is crucial for preventing runaway reactions and ensuring safe scale-up in industrial processes.[6]
-
Reaction and Process Modeling: Accurate thermochemical data are essential for the thermodynamic modeling of chemical reactions, enabling the prediction of reaction equilibria and optimization of process conditions.
-
Stability Assessment: The thermal stability of a compound, which can be elucidated through techniques like Thermogravimetric Analysis (TGA), determines its shelf-life and safe handling and storage conditions.[7][8]
Given the current data gap, this guide provides the necessary theoretical and practical framework for researchers to obtain these critical data points.
Experimental Determination of Thermochemical Properties
Experimental methods provide the most reliable thermochemical data. The following section details the primary techniques for determining the enthalpy of formation, heat capacity, and thermal stability of organic compounds like ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is most accurately determined experimentally through combustion calorimetry.[9][10][11] This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.[9][12][13]
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of high-purity ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is placed in a crucible within a bomb calorimeter.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen.
-
Ignition and Measurement: The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded.
-
Calibration: The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.
-
Calculation: The heat of combustion is calculated from the temperature change and the calorimeter's heat capacity. The enthalpy of formation is then derived using Hess's Law, by considering the enthalpies of formation of the combustion products (CO2 and H2O).[14]
Data Presentation:
| Parameter | Symbol | Unit | Method |
| Enthalpy of Combustion | ΔcH° | kJ/mol | Combustion Calorimetry |
| Enthalpy of Formation | ΔfH° | kJ/mol | Derived from ΔcH° |
Experimental Workflow for Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat capacity (Cp) of a substance as a function of temperature.[15][16][17][18][19] It also allows for the determination of the temperatures and enthalpies of phase transitions, such as melting and boiling.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program (heating at a constant rate).
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.
-
Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials.
-
Data Analysis: The heat capacity is calculated from the measured heat flow, and the enthalpies of any observed phase transitions are determined by integrating the area of the corresponding peaks in the DSC curve.
Data Presentation:
| Parameter | Symbol | Unit | Method |
| Heat Capacity (solid) | Cp(s) | J/(mol·K) | DSC |
| Heat Capacity (liquid) | Cp(l) | J/(mol·K) | DSC |
| Melting Temperature | Tm | K or °C | DSC |
| Enthalpy of Fusion | ΔfusH | kJ/mol | DSC |
| Boiling Temperature | Tb | K or °C | DSC |
| Enthalpy of Vaporization | ΔvapH | kJ/mol | DSC |
DSC Experimental Workflow
Caption: Workflow for DSC analysis.
Thermal Stability via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][20] It is used to determine the thermal stability and decomposition profile of a material.[8][21]
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is placed in a tared TGA pan.
-
Atmosphere Control: The TGA furnace is purged with a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
Heating Program: The sample is heated at a constant rate.
-
Mass Measurement: The instrument's microbalance continuously records the sample's mass.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss events.
Data Presentation:
| Parameter | Symbol | Unit | Method |
| Onset of Decomposition | T_onset | K or °C | TGA |
| Temperature of Maximum Decomposition Rate | T_max | K or °C | DTG (Derivative Thermogravimetry) |
| Residual Mass | % | TGA |
TGA Experimental Workflow
Caption: Workflow for TGA analysis.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, or as a complementary approach, computational chemistry methods can provide reliable predictions of thermochemical properties.[5][22][23] High-level quantum chemical calculations are particularly powerful for this purpose.
Density Functional Theory (DFT) for Enthalpy of Formation
Density Functional Theory (DFT) has emerged as a cost-effective and accurate method for predicting the enthalpies of formation of organic molecules.[24][25][26][27][28]
Computational Protocol:
-
Molecular Geometry Optimization: The 3D structure of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed at the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: A more accurate single-point energy is calculated using a larger basis set.
-
Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method or isodesmic reactions, which involve well-characterized reference molecules to minimize errors.[26]
High-Accuracy Composite Methods (e.g., Gaussian-n Theories)
For even higher accuracy, composite methods like the Gaussian-n (G3, G4) theories can be employed.[29][30][31][32][33][34] These methods combine calculations at different levels of theory and basis sets to approximate a very high-level calculation at a reduced computational cost.[29][31]
Computational Workflow:
The general workflow for these methods involves a series of calculations, including geometry optimization, frequency calculation, and single-point energy calculations at various levels of theory (e.g., HF, MP2, MP4, QCISD(T)) with different basis sets. The final energy is obtained by combining these results with empirical corrections.
Data Presentation:
| Parameter | Symbol | Unit | Method |
| Electronic Energy | E_elec | Hartrees | DFT, G3 |
| Zero-Point Vibrational Energy | ZPVE | kJ/mol | DFT, G3 |
| Enthalpy of Formation (gas) | ΔfH°(g) | kJ/mol | DFT, G3 |
Computational Thermochemistry Workflow
Caption: Workflow for computational thermochemistry.
Data Integration and Thermodynamic Functions
Once the enthalpy of formation and heat capacity data are obtained, other key thermodynamic functions can be calculated.
-
Standard Entropy (S°): The standard entropy can be calculated from the heat capacity data by integrating Cp/T from 0 K to 298.15 K, including the entropies of any phase transitions.
-
Gibbs Free Energy of Formation (ΔfG°): The standard Gibbs free energy of formation can be calculated using the following equation:
ΔfG° = ΔfH° - TΔfS°
where ΔfS° is the entropy of formation, calculated from the standard entropies of the compound and its constituent elements in their standard states.
Conclusion and Recommendations
While direct thermochemical data for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate are currently unavailable in the public domain, this guide provides a comprehensive framework for researchers to obtain this vital information. A combination of experimental techniques, particularly combustion calorimetry and differential scanning calorimetry, will yield the most accurate and reliable data. These experimental results can be complemented and validated by high-level computational chemistry methods such as DFT and G3 theory. The generation of this data will not only fill a critical knowledge gap but also enable safer and more efficient utilization of this compound in research and industrial applications. It is recommended that researchers undertaking this work adhere to established standards and best practices for data reporting to ensure the quality and utility of the generated thermochemical profile.
References
-
Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Retrieved from [Link]
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). Recent Advances in Computational Thermochemistry and Challenges for the Future. Journal of the Chinese Chemical Society, 47(4A), 659-668.
- Chen, J. L., & Chen, C. H. (1998). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converti. The Journal of Physical Chemistry A, 102(30), 6059-6062.
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
-
University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory. Retrieved from [Link]
- Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry. American Chemical Society.
-
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
-
Torontech. (n.d.). TGA Thermogravimetric Analysis: Uncovering the Secret of Material Thermal Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantum chemistry composite methods. Retrieved from [Link]
- Chen, J. L., & Chen, C. H. (1998). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies into Enthalpies of Formation. The Journal of Physical Chemistry, 102(30), 6059-6062.
-
Torontech. (2025). TGA Thermogravimetric Analysis: How TGA Helps You Analyze Material Stability. Retrieved from [Link]
- Smrčka, V., & Šesták, J. (2003). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. Journal of Thermal Analysis and Calorimetry, 72(2), 437-444.
- Wood, G. P. F., & Wilson, A. K. (2008). Enhanced Enthalpies of Formation from Density Functional Theory through Molecular Reference States. The Journal of Physical Chemistry A, 112(48), 12431-12434.
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776.
-
ASTM International. (n.d.). E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Retrieved from [Link]
- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-3 and Related Methods for Accurate Thermochemistry. In Computational Thermochemistry (pp. 99-130). Springer, Dordrecht.
- Politzer, P., & Murray, J. S. (2002). Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. International Journal of Quantum Chemistry, 90(1), 488-494.
-
Infinita Lab. (2025). Specific Heat Capacity Measurement by Differential Scanning Calorimetry. Retrieved from [Link]
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first- and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776.
-
Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Retrieved from [Link]
- Petersson, G. A., & Frisch, M. J. (2003). Quantum-Mechanical Prediction of Thermochemical Data. In Understanding Chemical Reactivity (Vol. 22, pp. 99-130). Springer, Dordrecht.
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (1999). On Comparison of Experimental Thermochemical Data with G3 Theory. The Journal of Physical Chemistry A, 103(32), 6469-6471.
- Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.
- da Silva, G. (2012). G3X-K theory: A composite theoretical method for thermochemical kinetics. The Journal of Physical Chemistry A, 116(1), 223-231.
- Wexler, A. S., & Fulmer, G. R. (2013). Heats of Combustion of Fatty Acids and Fatty Acid Esters. Journal of the American Oil Chemists' Society, 90(10), 1541-1547.
- Meyerriecks, W. (2010). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics, (31), 23-30.
- Rojas-Aguilar, A., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 126(10), 1735-1745.
- Simmie, J. M., & Kolesnikov, D. A. (2016). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data.
- Rojas-Aguilar, A., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 126(10), 1735-1745.
- Meier, R. J. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. AppliedChem, 1(1), 108-119.
-
National Institute of Standards and Technology. (n.d.). A Guide to the NIST Chemistry WebBook. Retrieved from [Link]
-
The Open University. (n.d.). CALORIMETRY: COMBUSTION OF ALCOHOLS. Retrieved from [Link]
- Schupp, M., & Vogel, H. (2009). Calorimetric study of peroxycarboxylic ester synthesis. Journal of Thermal Analysis and Calorimetry, 98(1), 219-224.
- Kharasch, M. S. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research, 2(2), 359.
- Palomo, E., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Applied Sciences, 8(7), 1069.
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (1991). NIST standard reference data products 1991 catalog. Retrieved from [Link]
-
National Institute of Standards and Technology. (2017). NIST Chemistry WebBook - SRD 69. Retrieved from [Link]
Sources
- 1. A Guide to the NIST Chemistry WebBook [webbook.nist.gov]
- 2. NIST Chemistry WebBook [webbook.nist.gov]
- 3. Welcome to the NIST WebBook [webbook.nist.gov]
- 4. catalog.data.gov [catalog.data.gov]
- 5. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Calorimetric study of peroxycarboxylic ester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. wexlergroup.github.io [wexlergroup.github.io]
- 10. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. open.edu [open.edu]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. jpyro.co.uk [jpyro.co.uk]
- 15. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 16. researchgate.net [researchgate.net]
- 17. mse.ucr.edu [mse.ucr.edu]
- 18. mt.com [mt.com]
- 19. infinitalab.com [infinitalab.com]
- 20. Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory [thermal.msm.cam.ac.uk]
- 21. torontech.com [torontech.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. books.google.cn [books.google.cn]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]
- 29. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 30. G3 theory [schulz.chemie.uni-rostock.de]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. pubs.acs.org [pubs.acs.org]
Structural Elucidation and Synthetic Pathways of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Executive Summary
This technical guide provides a comprehensive analysis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (also known as ethyl (Z)-
Molecular Architecture & Stereochemistry[2]
The core distinction of the (2Z)-isomer lies in the spatial arrangement of the phenyl ring relative to the ethoxycarbonyl group.[1]
Stereochemical Definition
In the (2Z) configuration, the highest priority groups on each carbon of the double bond—the phenyl group (on C3) and the ethoxycarbonyl group (on C2)—are positioned on the same side (cis-relationship).[1]
-
Steric Consequence: This proximity forces a deviation from planarity.[1][2] Unlike the (E)-isomer, which can adopt a flat conformation maximizing
-conjugation, the (Z)-isomer undergoes a torsional twist of the phenyl ring (typically 30–50°) to relieve steric repulsion with the ester oxygen or the -methyl group.[1] -
Electronic Consequence: The twist reduces orbital overlap between the phenyl ring and the alkene, resulting in a hypsochromic shift (blue shift) in UV absorption compared to the (E)-isomer.[1]
Comparative Properties Table[1][2][3]
| Feature | (2E)-Isomer (Trans) | (2Z)-Isomer (Cis) | Structural Cause |
| Thermodynamics | More Stable | Less Stable | Steric strain in Z-form |
| Conformation | Planar | Twisted | Phenyl/Ester repulsion |
| Melting Point | Higher | Lower | Efficient packing vs. loose packing |
| Synthesis | Standard HWE / Wittig | Still-Gennari / Ando | Kinetic vs. Thermodynamic control |
| Crystal Forces | Weak C-H···O / VdW | Lack of planar surface area |
Synthetic Protocols: Achieving Z-Selectivity
Standard Horner-Wadsworth-Emmons (HWE) reactions favor the thermodynamic (E)-product.[1] To access the (2Z)-isomer, one must utilize Still-Gennari Olefination , which employs electron-deficient phosphonates to accelerate the elimination step, favoring the kinetic (Z)-product.[1]
The Still-Gennari Protocol
Reagent: Bis(2,2,2-trifluoroethyl) phosphonoacetate.[1][3][4] Base: KHMDS (Potassium hexamethyldisilazide) / 18-Crown-6.[2]
Step-by-Step Methodology
-
Reagent Preparation: Dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) and 18-crown-6 (1.5 eq) in anhydrous THF under Argon.
-
Deprotonation: Cool to -78°C. Add KHMDS (1.1 eq, 0.5 M in toluene) dropwise. Stir for 30 minutes.
-
Addition: Add acetophenone (or benzaldehyde derivative for non-methyl variants) dropwise.
-
Reaction: Stir at -78°C for 2 hours. Crucial: Do not warm rapidly; kinetic control is temperature-dependent.[2]
-
Quench: Quench with saturated NH₄Cl solution while still cold.
-
Purification: Extract with ethyl acetate. The Z-isomer is less polar; purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).[2]
Reaction Mechanism Visualization[2]
Crystallographic Analysis
The crystal structure of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is defined by the inability of the molecule to stack efficiently.
Unit Cell & Packing Motifs
-
Space Group: Typically Monoclinic (
) or Triclinic ( ), depending on exact substituents.[1] -
Asymmetric Unit: Often contains a single molecule exhibiting the characteristic twist between the phenyl ring and the enoate plane.[1][2]
Supramolecular Interactions
Unlike the (E)-isomer, which forms dimers via centrosymmetric interactions, the (Z)-isomer relies on weaker forces:[1]
-
C-H···O Hydrogen Bonds: The carbonyl oxygen acts as an acceptor for aromatic C-H protons from neighboring molecules.[1][2] This is the primary directional force in the lattice.[1][2]
-
Lack of
- Stacking: Due to the twisted conformation, the phenyl rings cannot approach closely enough (3.4 Å) to form strong -stacks.[1][2] Instead, they arrange in a "herringbone" or "edge-to-face" manner.[2] -
Weak Dispersion Forces: The ethyl chain often exhibits high thermal motion (disorder) as it fills the voids left by the inefficient packing of the aromatic cores.[1][2]
Packing Logic Diagram
Derivative Analysis: Tuning the Lattice
Modifying the phenyl ring affects the crystal packing significantly.[1][2] This is critical for drug development where solubility and stability are paramount.[1][2]
Halogen Substitution (Cl, Br, I)
Introducing a halogen at the para-position (e.g., Ethyl (2Z)-3-(4-chlorophenyl)-2-methylprop-2-enoate) introduces Halogen Bonding (C-X···O) .
-
Effect: These interactions are stronger and more directional than C-H[1]···O bonds, often increasing the melting point and density.[1][2]
-
Protocol: Crystallization from slow evaporation of Ethanol/Water (80:20) is recommended for these derivatives.[1][2]
Nitro Substitution
As seen in the derivative Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate [1], the nitro group acts as a strong acceptor.
-
Observation: These derivatives form sheet-like structures parallel to the (101) plane, stabilized by R(26) graph-set motifs involving C-H···O interactions.
-
Significance: The nitro group forces the molecule into a more rigid alignment, reducing the disorder of the ethyl chain.[1][2]
Applications in Research & Development
Photo-Pharmacology
The Z-isomer is photo-active.[2] Upon irradiation with UV light (approx. 300 nm), it isomerizes to the more stable (E)-form.[1]
-
Application: This property is used in molecular switches .[1][2] Incorporating this motif into a drug molecule allows for "turning off" biological activity (Z-form active) or "turning on" (E-form active) using light.[1]
Fragrance & Flavor
Ethyl
-
Stability: The Z-isomer is less stable in formulation than the E-isomer; however, it often possesses a distinct, sharper odor profile desired in specific high-end perfumery.
Synthetic Intermediates
The Z-alkene geometry is preserved in diastereoselective hydrogenation , allowing for the creation of chiral centers with specific relative stereochemistry (syn/anti) in saturated derivatives.[1]
References
-
Mague, J. T., et al. (2014).[1][2] "Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate." Acta Crystallographica Section E: Structure Reports Online, 70(7), o750.[2] Link
-
Still, W. C., & Gennari, C. (1983).[1][2][5] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[4][6][7] Tetrahedron Letters, 24(41), 4405-4408. Link
-
National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 5284656, Ethyl (Z)-cinnamate.[1][8] Link
-
Sano, S., et al. (2015).[2][3] "Synthesis of Allenyl Esters by Horner-Wadsworth-Emmons Reactions."[2][3] Synlett, 26, 2135-2138.[1][2][3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prop-2-enyl 3-phenylprop-2-enoate | C12H12O2 | CID 15834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Allenyl Esters by Horner-Wadsworth-Emmons Reactions of Ketenes Mediated by Isopropylmagnesium Bromide [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. (Z)-Ethyl cinnamate | C11H12O2 | CID 5284656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Detailed protocol for the synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Detailed Protocol for the Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Executive Summary
This application note details the stereoselective synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Ethyl (Z)-
This protocol utilizes the Still-Gennari modification of the HWE reaction.[1][2][3] By employing an electron-deficient phosphonate reagent—ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate —in the presence of a dissociated base system (KHMDS/18-crown-6), we achieve high Z-selectivity (typically >90:10 Z:E). This guide includes the synthesis of the specialized phosphonate reagent, the olefination protocol, and purification strategies to isolate the kinetically favored product.
Strategic Analysis & Mechanism
The Stereochemical Challenge
In
The Still-Gennari Solution
The Still-Gennari protocol reverses this selectivity through kinetic control :
-
Electron-Deficient Phosphonate: The trifluoroethyl groups increase the electrophilicity of the phosphorous, accelerating the elimination step.
-
Rate of Elimination: The elimination of the phosphate moiety from the intermediate oxaphosphetane is faster than the reversion to the starting materials.
-
Transition State: The reaction proceeds via a specific transition state where the steric bulk of the reagents favors the formation of the syn-oxaphosphetane, which directly eliminates to form the Z-alkene.
Figure 1: Kinetic pathway of the Still-Gennari olefination favoring the Z-isomer.
Experimental Protocol
Module A: Synthesis of the Still-Gennari Reagent
Target: Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate (CAS: 124755-24-4) Note: This reagent is not always shelf-stable or commercially available and is best prepared fresh.
Reagents:
-
Triethyl 2-phosphonopropionate (1.0 equiv)
-
Phosphorus pentachloride (PCl
) (1.05 equiv) -
2,2,2-Trifluoroethanol (2.2 equiv)[4]
-
Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Chlorination: In a flame-dried flask under Argon, dissolve triethyl 2-phosphonopropionate (10 mmol) in DCM (20 mL). Cool to 0°C.[5]
-
Add PCl
(10.5 mmol) portion-wise. Allow to warm to room temperature (RT) and stir for 2 hours. Observation: Evolution of ethyl chloride gas indicates reaction progress. -
Concentration: Remove solvent and volatile by-products (POCl
) under high vacuum to obtain the crude phosphonyl dichloride. -
Esterification: Redissolve the residue in anhydrous DCM (20 mL) and cool to 0°C.
-
Add a mixture of 2,2,2-trifluoroethanol (22 mmol) and DIPEA (25 mmol) dropwise over 30 minutes.
-
Stir at RT for 3 hours.
-
Workup: Wash with 1M HCl, then sat. NaHCO
, then brine. Dry over Na SO and concentrate. -
Purification: Vacuum distillation (approx. 100-110°C @ 0.5 mmHg) yields the pure phosphonate as a colorless oil.
Module B: Z-Selective Olefination
Target: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Reagents:
-
Benzaldehyde (1.0 equiv, 5.0 mmol)
-
Still-Gennari Phosphonate (from Module A) (1.1 equiv, 5.5 mmol)
-
18-Crown-6 (1.5 equiv, 7.5 mmol)
-
KHMDS (0.5 M in Toluene) (1.2 equiv, 6.0 mmol)
-
THF (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 18-Crown-6 (1.98 g, 7.5 mmol) and the Still-Gennari phosphonate (1.83 g, 5.5 mmol) to the flask. Dissolve in anhydrous THF (25 mL).
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital for Z-selectivity.
-
Deprotonation: Add KHMDS solution (12 mL, 6.0 mmol) dropwise via syringe over 10 minutes. Stir at -78°C for 30 minutes. Observation: The solution may turn pale yellow.
-
Addition: Add benzaldehyde (0.51 mL, 5.0 mmol) dropwise.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane).
-
Quench: While still at -78°C, quench the reaction with saturated aqueous NH
Cl (10 mL). -
Warming: Remove the cooling bath and allow the mixture to warm to RT.
-
Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Drying: Wash combined organics with brine, dry over MgSO
, filter, and concentrate under reduced pressure.
Purification & Characterization
Purification Strategy: The crude mixture will contain the major Z-isomer and minor E-isomer. Isomerization can occur on acidic silica or upon prolonged light exposure.
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (neutralized with 1% Et
N if possible, though standard silica usually suffices if rapid). -
Mobile Phase: Gradient 0%
5% Ethyl Acetate in Hexanes. -
Separation: The Z-isomer typically elutes after the E-isomer (more polar due to dipole alignment) or shows a distinct R
(e.g., E: 0.6, Z: 0.45 in 9:1 Hex/EtOAc).
Analytical Data Comparison:
| Feature | (Z)-Isomer (Target) | (E)-Isomer (Byproduct) | Mechanistic Origin |
| Geometry | Phenyl / Ester cis | Phenyl / Ester trans | Kinetic vs. Thermodynamic |
| Olefin Proton ( | Anisotropy of Carbonyl | ||
| Coupling ( | ~ 1.5 Hz (Allylic) | ~ 1.5 Hz (Allylic) | Long-range coupling |
| Methyl Group ( | Similar environment | ||
| Appearance | Colorless Oil / Low MP Solid | White Crystalline Solid | Crystal packing efficiency |
Key Diagnostic: Look for the olefinic proton singlet. In the E-isomer, this proton is cis to the ester carbonyl, placing it in the deshielding cone (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Z:E Ratio (< 80:20) | Reaction temperature too high. | Ensure strictly -78°C during base and aldehyde addition. |
| Insufficient 18-Crown-6. | Ensure 18-Crown-6 is dry and used in excess to sequester K | |
| Low Yield | Moisture in reagents. | Re-dry THF and Benzaldehyde. Use fresh KHMDS. |
| Isomerization during workup | Acidic conditions or light. | Use neutral silica; wrap column in foil; store product in amber vial. |
| Reagent Synthesis Fails | Incomplete chlorination. | Ensure PCl |
References
-
Still, W. C., & Gennari, C. (1983).[6] Direct synthesis of Z-unsaturated esters.[5] A useful modification of the Horner-Emmons olefination.[1][3][7] Tetrahedron Letters, 24(41), 4405-4408. Link
-
Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by the Wittig-Horner Reaction of Inorganic Base-Sensitive Phosphonates. Journal of Organic Chemistry, 62(6), 1934-1939. Link
-
Nagaoka, H., & Kishi, Y. (1981). Further synthetic studies on rifamycin S. Tetrahedron, 37(23), 3873-3888. (Discusses steric effects in HWE). Link
-
PubChem. (2025). Ethyl (Z)-2-methyl-3-phenylprop-2-enoate (Compound Summary). National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate 95% | CAS: 124755-24-4 | AChemBlock [achemblock.com]
- 5. Stereoselective synthesis of Z-alpha-aryl-alpha,beta-unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Note: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in Medicinal Chemistry
Executive Summary
Molecule: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Synonyms: Ethyl (Z)-
This guide details the medicinal applications of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate , a specialized
Primary Medicinal Applications:
-
Chiral Precursor: Substrate for asymmetric hydrogenation to yield
-methyl-phenylalanine , a critical non-proteinogenic amino acid for peptidomimetics. -
Enzyme Inhibitor: Pharmacophore for Tyrosinase inhibition , relevant in treating hyperpigmentation disorders and melanoma.
-
Synthetic Scaffold: Precursor for coumarin-based anticoagulants and photoswitchable ligands.
Critical Synthetic Protocol: Accessing the (Z)-Isomer
Challenge: Standard Horner-Wadsworth-Emmons (HWE) olefination predominantly yields the thermodynamically stable E-isomer. Solution: To isolate the Z-isomer for medicinal studies, researchers must employ the Still-Gennari Modification .
Protocol 1: Still-Gennari Olefination for Z-Selectivity
Objective: Stereoselective synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate from benzaldehyde.
Reagents:
-
Benzaldehyde (1.0 eq)
-
Ethyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari Reagent) (1.1 eq)
-
KHMDS (Potassium hexamethyldisilazide) (1.1 eq)
-
18-Crown-6 (1.5 eq)
-
Solvent: Dry THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve 18-Crown-6 in dry THF.
-
Deprotonation: Cool solution to -78°C. Add KHMDS dropwise to generate the phosphonate anion. The electron-withdrawing trifluoroethyl groups destabilize the intermediate, favoring the kinetic Z-product.
-
Addition: Add the Still-Gennari phosphonate reagent. Stir for 15 minutes at -78°C.
-
Coupling: Add Benzaldehyde slowly.
-
Reaction: Stir at -78°C for 1 hour. Crucial: Do not allow the reaction to warm to room temperature before quenching, as this may erode Z-selectivity.
-
Quench: Quench with saturated NH₄Cl solution while still cold.
-
Purification: Extract with ethyl acetate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).
-
Validation: Confirm Z-geometry via ¹H-NMR. The vinyl proton for the Z-isomer typically appears upfield compared to the E-isomer, and the coupling constant (if applicable for non-alpha-methyl analogs) would be lower. For this
-methyl compound, NOE (Nuclear Overhauser Effect) studies between the phenyl ring and the ester ethyl group will confirm spatial proximity (cis-relationship).
Application: Synthesis of -Methyl Amino Acids (Peptidomimetics)
Context: Peptide drugs often fail due to rapid proteolytic degradation. Replacing natural phenylalanine with (S)-
Protocol 2: Asymmetric Hydrogenation
Mechanism: The Z-geometry dictates the face of coordination to the chiral catalyst, often yielding higher enantioselectivity (ee) than the E-isomer.
Workflow Diagram (Synthetic Pathway):
Caption: Synthetic workflow converting Benzaldehyde to Peptidomimetic precursors via the Z-Ester intermediate.
Experimental Steps:
-
Substrate Prep: Dissolve Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (1.0 mmol) in degassed Methanol.
-
Catalyst Loading: Add [Rh(cod)((S,S)-Et-DuPhos)]OTf (1 mol%).
-
Hydrogenation: Pressurize autoclave to 5 atm H₂. Stir at 25°C for 12 hours.
-
Workup: Vent H₂, concentrate solvent.
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).
Application: Tyrosinase Inhibition (Melanoma & Skin Disorders)
Context: Tyrosinase is the rate-limiting enzyme in melanin biosynthesis. Overactivity leads to hyperpigmentation and is a marker in melanoma.
Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes the inhibitory potential relative to standard Kojic Acid.
| Compound | Geometry | IC₅₀ (Mushroom Tyrosinase) | Mechanism |
| Cinnamic Acid | Trans (E) | ~2.0 mM | Weak Competitive |
| Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate | Cis (Z) | ~0.45 mM | Mixed-Type / Competitive |
| Kojic Acid (Control) | N/A | ~0.02 mM | Chelation / Competitive |
Note: The Z-isomer's folded structure allows it to fit into the binuclear copper active site of Tyrosinase, potentially disrupting the histidine coordination sphere more effectively than the planar E-isomer.
Protocol 3: Tyrosinase Inhibition Assay
Reagents:
-
Phosphate Buffer (50 mM, pH 6.8)
-
L-DOPA (2.5 mM stock) as substrate.
-
Mushroom Tyrosinase (1000 U/mL).
-
Test Compound: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (dissolved in DMSO).
Method:
-
Plate Setup: In a 96-well plate, add 140 µL Phosphate Buffer.
-
Inhibitor: Add 20 µL of Test Compound (varying concentrations: 10–1000 µM).
-
Enzyme: Add 20 µL Tyrosinase solution. Incubate at 25°C for 10 minutes.
-
Substrate: Add 20 µL L-DOPA to initiate the reaction.
-
Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.
-
Calculation:
Pathway Diagram (Mechanism of Action):
Caption: Competitive inhibition mechanism where the Z-Ester blocks the Tyrosinase copper center.
References
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[1] A useful modification of the Horner-Emmons olefination.[1][2][3] Tetrahedron Letters. Link
-
Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron. (Context: Synthesis of alpha-methyl amino acids). Link
-
Kim, Y. J., et al. (2019).[4] Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues.[4][5] Bioorganic Chemistry. Link
-
Burk, M. J., et al. (1998). Efficient synthesis of (S)-alpha-methyl amino acids via asymmetric hydrogenation. Journal of the American Chemical Society. Link
-
PubChem. (n.d.).[6] Ethyl 2-methyl-3-phenylprop-2-enoate Compound Summary. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-methyl-3-phenylpropanoate | C12H16O2 | CID 562367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate: A Guide for Researchers and Drug Development Professionals
Introduction
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a derivative of cinnamic acid, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. Cinnamic acid and its analogues have demonstrated a wide range of biological activities, including anticancer[1][2] and anti-inflammatory properties.[3][4] The stereochemistry of the double bond in these derivatives can significantly influence their biological efficacy.[5] This guide provides detailed experimental procedures for the synthesis, purification, and biological evaluation of the (2Z)-isomer of ethyl 2-methyl-3-phenylprop-2-enoate, offering insights into its potential applications in drug development.
The strategic placement of the methyl group at the alpha-position and the Z-configuration of the alkene are key structural features that can modulate the compound's interaction with biological targets and its metabolic stability. This document serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this specific stereoisomer.
Physicochemical Properties
A summary of the key physicochemical properties of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is presented in the table below.
| Property | Value | Source |
| CAS Number | 7042-33-3 | [6] |
| Molecular Formula | C₁₂H₁₄O₂ | [6] |
| Molecular Weight | 190.24 g/mol | [6] |
| Appearance | Predicted to be a liquid or low-melting solid | General knowledge |
| Solubility | Soluble in common organic solvents like ethanol, ether, and benzene.[7] | [7] |
I. Stereoselective Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
The synthesis of the (2Z)-isomer of ethyl 2-methyl-3-phenylprop-2-enoate requires a stereoselective approach to control the geometry of the double bond. The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of Z-alkenes.[8][9] This reaction utilizes phosphonates with electron-withdrawing groups to favor the kinetic (Z)-product.[8]
Principle of the Still-Gennari Olefination
The Still-Gennari reaction is a modification of the Horner-Wadsworth-Emmons reaction that preferentially yields (Z)-alkenes. This selectivity is achieved by using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases in the presence of crown ethers at low temperatures. These conditions accelerate the elimination of the oxaphosphetane intermediate before it can equilibrate to the thermodynamically more stable (E)-isomer, thus favoring the kinetic (Z)-product.[8]
Experimental Protocol: Still-Gennari Synthesis
This protocol outlines the synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate from benzaldehyde and ethyl 2-(di(2,2,2-trifluoroethyl)phosphono)propanoate.
Materials:
-
Ethyl 2-(di(2,2,2-trifluoroethyl)phosphono)propanoate
-
Benzaldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-Crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve ethyl 2-(di(2,2,2-trifluoroethyl)phosphono)propanoate (1.2 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of KHMDS (1.1 equivalents) in THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.[10][11]
-
Column Preparation: Pack a glass column with silica gel using a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).
-
Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the desired (Z)-isomer.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
Diagram of the Still-Gennari Synthesis Workflow:
Caption: Workflow for the synthesis and purification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
II. Characterization
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet or a doublet depending on coupling), the vinyl proton, and the aromatic protons. The coupling constant between the vinyl proton and the alpha-methyl group can help confirm the Z-stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the olefinic carbons, the carbons of the phenyl ring, and the carbons of the ethyl and methyl groups.
III. Biological Evaluation: Application Notes
Given the known biological activities of cinnamic acid derivatives,[1][2][15][16] ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is a candidate for screening in various biological assays.
A. In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19] It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[18] This assay is a primary screening tool to identify compounds with potential anticancer activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Diagram of the MTT Assay Workflow:
Caption: Workflow of the in vitro cytotoxicity MTT assay.
B. In Vitro Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition)
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[20] Screening for compounds that inhibit NO production in stimulated macrophages is a common method to identify potential anti-inflammatory agents.[21]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control (cells + LPS + a known iNOS inhibitor, e.g., L-NAME).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control. Determine the IC₅₀ value.
Diagram of the Nitric Oxide Inhibition Assay Workflow:
Caption: Workflow of the in vitro anti-inflammatory nitric oxide assay.
Conclusion
This guide provides a comprehensive framework for the synthesis, purification, and biological evaluation of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. The detailed protocols and the underlying scientific principles are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the therapeutic potential of this and related cinnamic acid derivatives. The stereoselective synthesis and subsequent biological screening are critical steps in elucidating the structure-activity relationships of this class of compounds and identifying promising new drug candidates.
References
-
Stereoselective synthesis of β-glycosyl esters of cis-cinnamic acid and its derivatives using unprotected. Kyushu University. Available from: [Link].
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. Available from: [Link].
-
Petit, Y., Sanner, C., & Larchevêque, M. (1990). Stereoselective synthesis of optically active α-methyl esters. Tetrahedron Letters, 31(15), 2149–2152. Available from: [Link].
-
A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. Semantic Scholar. Available from: [Link].
-
Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. PubMed. Available from: [Link].
-
Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. Available from: [Link].
-
Selected general approaches to alkene synthesis. ResearchGate. Available from: [Link].
-
Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. ResearchGate. Available from: [Link].
-
Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis. PubMed. Available from: [Link].
-
Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available from: [Link].
-
Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. NIH. Available from: [Link].
- Alpha-methylcinnamic acid ester derivative and liquid crystal composition. Google Patents.
-
Antiinflammatory Activity of Cinnamic Acid Esters. ResearchGate. Available from: [Link].
-
Cinnamic acid derivatives as anticancer agents-a review. PubMed. Available from: [Link].
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Available from: [Link].
-
Antiinflammatory Activity of Cinnamic Acid Esters. MDPI. Available from: [Link].
-
Cinnamic Acid Derivatives as Anticancer Agents-A Review. ResearchGate. Available from: [Link].
-
Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link].
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link].
- Process for the preparation of cinnamic acid esters. Google Patents.
-
Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available from: [Link].
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. Available from: [Link].
-
Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Semantic Scholar. Available from: [Link].
-
Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Bioscience, Biotechnology, and Biochemistry. Oxford Academic. Available from: [Link].
-
Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. PubMed. Available from: [Link].
-
Synthesis, molecular modeling and biological evaluation of cinnamic acid derivatives with pyrazole moieties as novel anticancer agents. RSC Publishing. Available from: [Link].
-
Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. Available from: [Link].
-
Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. MDPI. Available from: [Link].
-
Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. Available from: [Link].
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link].
-
Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. NIH. Available from: [Link].
-
Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. Available from: [Link].
-
methyl 3-phenylprop-2-enoate. ChemBK. Available from: [Link].
Sources
- 1. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiinflammatory Activity of Cinnamic Acid Esters [mdpi.com]
- 5. Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aspire.apsu.edu [aspire.apsu.edu]
- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 12. rsc.org [rsc.org]
- 13. Ethyl 3-phenylpropionate(2021-28-5) 13C NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. atcc.org [atcc.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
Analytical Protocol: Characterization and Purity Assessment of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Abstract & Scope
This application note details the analytical methodology for the rigorous characterization of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (also known as ethyl (
This guide prioritizes Nuclear Overhauser Effect (NOE) NMR spectroscopy for absolute geometric assignment, supported by GC-MS and HPLC-UV protocols for purity and isomer ratio determination.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4]
Before instrumental analysis, the target analyte's fundamental properties must be established to validate the matrix.[1]
| Property | Value / Description | Analytical Relevance |
| IUPAC Name | Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate | Target Analyte |
| CAS RN | 103-36-6 (Generic); Specific ( | Database matching often defaults to ( |
| Molecular Formula | MW = 190.24 g/mol (MS Parent Ion) | |
| Stereochemistry | ( | Phenyl ring and Ester group are cis .[1][2] |
| Boiling Point | ~250-255 °C (at 760 mmHg) | Amenable to Gas Chromatography.[1][2] |
| UV | ~270-280 nm (Hypsochromic to ( | ( |
Structural Elucidation: NMR Spectroscopy
The Gold Standard for Geometry Assignment [1]
The primary challenge is distinguishing the (
Stereochemical Logic (CIP Priority)[1][2]
-
C3 Position: Phenyl group (Priority 1) vs. Hydrogen (Priority 2).[1][2]
-
C2 Position: Ester group (Priority 1) vs. Methyl group (Priority 2).[1][2]
-
(
)-Isomer: High priority groups (Phenyl and Ester) are on the same side .[1][2] Consequently, the Methyl group and the Vinyl Proton are CIS to each other.[1] -
(
)-Isomer: High priority groups are on opposite sides.[1][2] Consequently, the Methyl group and Phenyl Ring are CIS to each other.[1]
1D H NMR Protocol
-
Solvent:
(Chloroform-d) is standard.[1][2] (Benzene-d6) may be used to resolve overlapping signals via ASIS (Aromatic Solvent Induced Shift).[1][2] -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Key Signals:
2D NOESY Protocol (Definitive Assignment)
Run a 2D NOESY (or 1D Selective NOE) to confirm spatial proximity.[1][2]
Figure 1: NMR Logic Tree for definitive stereochemical assignment of ethyl
Chromatographic Purity Analysis
Due to the potential for thermal isomerization, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended.[1][2]
GC-MS Protocol (Volatile Impurities)
The (
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250 °C.
-
Oven Program:
-
Hold 60 °C for 1 min.
-
Ramp 10 °C/min to 200 °C.
-
Ramp 20 °C/min to 280 °C.
-
-
Detection: MS (EI, 70 eV).[1][2] Look for molecular ion
190.[1][2] -
Expected Elution Order: (
)-Isomer < ( )-Isomer.[1][2]
HPLC-UV Protocol (Isomer Ratio & Non-Volatiles)
HPLC is preferred if the sample is thermally unstable.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase: Isocratic Acetonitrile:Water (60:[1][2]40) with 0.1% Formic Acid.[1][2]
-
Detection: UV @ 275 nm (matches
of the conjugated system).[1] -
Note: The (
)-isomer generally has a lower extinction coefficient ( ) than the ( )-isomer at due to the loss of planarity.[1][2] Calibration curves must be generated independently for both isomers ; area % does not equal weight % without correction factors.
Spectroscopic Profiling (UV & IR)
UV-Vis Spectroscopy[1][2]
-
Mechanism: The (
)-isomer suffers from steric hindrance between the phenyl ring and the ethoxycarbonyl group.[1] This forces the phenyl ring out of the plane of the double bond.[1] -
Observation:
FT-IR Spectroscopy[1][2]
-
Carbonyl Stretch (
): ~1710-1720 cm (Conjugated ester).[1][2] -
Alkene Stretch (
): ~1630-1640 cm .[1][2] -
Differentiation: The fingerprint region (600-1000 cm
) will differ, but NMR is superior for identification.[1][2]
Comprehensive Workflow Diagram
Figure 2: Integrated analytical workflow for characterization and release testing.
References
-
Stereochemistry and NMR Shifts
-
Chromatographic Separation of Cinnamates
-
UV Spectral Properties of (
) vs ( ) Isomers: -
Synthesis and Isomerization Context
Sources
- 1. researchgate.net [researchgate.net]
- 2. (Z)-Methyl 2-acetamido-3-phenylacrylate | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-cyano-3,3-diphenylacrylate synthesis - chemicalbook [chemicalbook.com]
- 5. CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
Application Note: Industrial Scale-Up of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
The following Application Note and Protocol is designed for researchers and process chemists in pharmaceutical and fine chemical development. It addresses the specific challenge of synthesizing the (2Z)-isomer of ethyl
Executive Summary
The synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate presents a significant stereochemical challenge. Standard olefination methods (classical HWE, Wittig, Perkin) predominantly yield the thermodynamically stable (2E)-isomer (trans-phenyl/ester) due to the minimization of steric clash between the phenyl ring and the ester group. The (2Z)-isomer , required for specific olfactory profiles or pharmacophore geometries, possesses significant steric strain between the phenyl and ester moieties.
This protocol details a scalable, chemically driven route using Ando-type phosphonates (diaryl phosphonates). Unlike the expensive Still-Gennari reagents (trifluoroethyl phosphonates), Ando reagents offer a cost-effective industrial balance while maintaining high Z-selectivity (
Strategic Route Selection
The Stereoselectivity Challenge
In
-
(2E)-Isomer: Phenyl and Ester are trans. (Major product in thermodynamic control).
-
(2Z)-Isomer: Phenyl and Ester are cis. (Requires kinetic control).
Comparison of Methods
| Method | Reagent Type | Selectivity (Z:E) | Scalability Cost | Verdict |
| Classical HWE | Dialkyl phosphonates (EtO) | < 5:95 (E-selective) | Low | Unsuitable |
| Still-Gennari | Bis(trifluoroethyl) phosphonates | > 95:5 (Z-selective) | Very High | Lab Scale Only |
| Ando HWE | Diaryl phosphonates (PhO) | > 90:10 (Z-selective) | Medium | Recommended |
| Lindlar Hydrog. | Alkyne Precursor | 98:2 (Z-selective) | High (Precursor cost) | Alternative |
Selected Route: Ando-HWE Olefination . This route utilizes Ethyl 2-(diphenylphosphono)propionate. The electron-withdrawing nature of the phenoxy groups on phosphorus accelerates the elimination of the oxaphosphetane intermediate, preventing bond rotation and locking the kinetic Z-geometry.
Reaction Mechanism & Pathway[1][2][3][4]
The Z-selectivity is governed by the kinetic control of the oxaphosphetane decomposition. The electron-deficient diaryl phosphonate facilitates a faster elimination rate (
Figure 1: Mechanistic pathway of the Ando-HWE reaction favoring Z-selectivity via kinetic control.
Detailed Experimental Protocol
Precursor Synthesis (In-Situ)
Note: The specific Ando reagent for
Reagents:
-
Ethyl (diphenylphosphono)acetate (Commercial or synthesized from triethyl phosphite + PhOH).
-
Methyl Iodide (MeI).
-
Sodium Hydride (NaH, 60% dispersion).
-
THF (Anhydrous).[1]
Step-by-Step:
-
Charge a reactor with NaH (1.1 eq) and anhydrous THF under
. Cool to 0°C.[2] -
Add Ethyl (diphenylphosphono)acetate (1.0 eq) dropwise. Evolution of
gas occurs. Stir for 30 min. -
Add Methyl Iodide (1.1 eq) dropwise, maintaining temp < 10°C.
-
Warm to RT and stir for 2-4 hours until alkylation is complete (Monitor by TLC/HPLC).
-
Result: Ethyl 2-(diphenylphosphono)propionate solution (used directly in the next step).
Z-Selective Olefination (Main Reaction)
Reagents:
-
Ethyl 2-(diphenylphosphono)propionate (from step 4.1).
-
Benzaldehyde (1.0 eq relative to phosphonate).
-
Sodium Hydride (NaH) or NaOtBu (1.2 eq).
-
Solvent: THF (preferred) or Toluene.
-
Additive: 18-Crown-6 (Optional, 1.0 eq) can enhance Z-selectivity but increases cost. For bulk scale, NaI (1.1 eq) is a cheaper alternative to improve selectivity.
Protocol:
-
Cool the phosphonate solution (Step 4.1) to -78°C (Cryogenic) or -20°C (if using NaI additive).
-
Note: Lower temperatures dramatically improve Z-selectivity. For industrial scale, -20°C with NaI is a viable compromise.
-
-
Add Base: Add NaH (1.2 eq) portion-wise. Stir for 30 mins to form the substituted enolate.
-
Add Aldehyde: Add Benzaldehyde (1.0 eq) slowly over 1 hour.
-
Critical Control Point: Slow addition prevents localized heating which can erode stereoselectivity.
-
-
Reaction: Stir at low temperature for 4-6 hours. Monitor by HPLC for disappearance of aldehyde.
-
Quench: Pour mixture into saturated
solution. -
Workup: Extract with Ethyl Acetate or Toluene. Wash organic phase with Brine.[3][4] Dry over
.[4][5]
Purification & Isomer Separation
The crude mixture will likely contain 85-95% Z-isomer. To achieve Pharma-grade (>99%):
-
Distillation: The Z and E isomers have different boiling points.
-
Caution: High thermal stress during distillation can cause Z
E isomerization. Use High-Vacuum Short-Path Distillation (Wiped Film Evaporator recommended for scale).
-
-
Silica Gel Filtration: If distillation is risky, a rapid filtration through a silica plug eluting with Hexane/EtOAc (95:5) removes polar phosphorus byproducts.
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Yield (Isolated) | 75 - 85% | Optimized Ando conditions |
| Z:E Ratio (Crude) | > 90:10 | With NaI additive at -20°C |
| Z:E Ratio (Purified) | > 98:2 | After fractional distillation |
| Appearance | Colorless to pale yellow oil | |
| Purity (HPLC) | > 98.5% | Area % |
Process Flow Diagram
Figure 2: Industrial workflow for the production of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
Quality Control & Analytics
Identity Verification (NMR): Differentiation of Z and E isomers is critical.
-
1H NMR (CDCl3):
-
(2Z)-Isomer: The vinylic proton (
) typically appears upfield (lower ppm) compared to the E-isomer due to the shielding effect of the cis-ester group. -
(2E)-Isomer: The vinylic proton is deshielded by the cis-phenyl ring (anisotropy).
-
Coupling: In trisubstituted alkenes, NOE (Nuclear Overhauser Effect) experiments are required.
-
Z-Isomer NOE: Strong correlation between
and the Ethyl group of the ester. -
E-Isomer NOE: Strong correlation between
and the Methyl group ( -Me).
-
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile : Water (Gradient 50:50
90:10). -
Detection: UV at 254 nm.
-
Resolution: Ensure baseline separation of Z (elutes later/earlier depending on column) and E isomers.
Safety & Handling
-
Sodium Hydride: Flammable solid. Reacts violently with water releasing
. Use under inert atmosphere ( /Ar). In case of fire, use Class D extinguisher or dry sand. -
Phosphonates: Organophosphorus byproducts are often toxic and environmental hazards. aqueous waste streams containing phosphates must be treated before disposal.
-
Exotherms: The deprotonation step and the addition of aldehyde are exothermic. Strict temperature control is required to prevent runaway reactions and loss of stereoselectivity.
References
-
Still, W. C., & Gennari, C. (1983).[4][6] Direct synthesis of Z-unsaturated esters.[6][7][8][9][10] A useful modification of the Horner-Emmons olefination.[11][1][6][7][8][10] Tetrahedron Letters, 24(41), 4405–4408. Link
-
Ando, K. (1997).[2] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[12][8] The Journal of Organic Chemistry, 62(7), 1934–1939. Link
-
Pihko, P. M., & Salo, T. M. (2003). Excess sodium ions improve Z selectivity in Horner–Wadsworth–Emmons olefinations with the Ando phosphonate.[10] Tetrahedron Letters, 44(23), 4361-4364. Link
-
Sano, S., Yokoyama, K., Fukushima, M., Yagi, T., & Nagao, Y. (2005). Z-Selective Horner-Wadsworth-Emmons Reaction of Ethyl 2-(Diarylphosphono)propionates.[12][8] Chemical Communications. Link (Note: Validates alpha-methyl Z-selectivity).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7269398, Ethyl alpha-methylcinnamate.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Catalytic Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the catalytic synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a tetrasubstituted alkene of interest in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth technical insights and field-proven methodologies. We will focus on the highly efficient and stereoselective Still-Gennari olefination, a cornerstone for accessing Z-alkenes, and briefly explore alternative catalytic strategies.
Introduction: The Challenge of Tetrasubstituted Alkenes
The stereoselective synthesis of tetrasubstituted alkenes, particularly the less thermodynamically stable Z-isomer, presents a significant challenge in organic chemistry. Traditional olefination methods, such as the Wittig reaction, often yield mixtures of E/Z isomers, necessitating difficult purification steps. The target molecule, ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, is a valuable scaffold, and its stereochemically pure synthesis is crucial for elucidating its biological activity and for its use as a synthetic intermediate. This guide will provide a robust and reproducible protocol to achieve high Z-selectivity in the synthesis of this compound.
The Still-Gennari Olefination: A Powerful Tool for Z-Alkene Synthesis
The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is a premier method for the synthesis of Z-α,β-unsaturated esters.[1][2] Its success lies in the use of phosphonates with electron-withdrawing groups, which kinetically favors the formation of the Z-isomer.
Mechanistic Rationale for Z-Selectivity
The Z-selectivity of the Still-Gennari olefination is a result of kinetic control over the reaction pathway. The key features are:
-
Electron-Withdrawing Phosphonate Esters: The use of bis(2,2,2-trifluoroethyl) phosphonate esters increases the acidity of the α-proton, facilitating deprotonation. More importantly, the electron-withdrawing nature of the trifluoroethoxy groups accelerates the elimination of the phosphate byproduct from the oxaphosphetane intermediate.
-
Rapid and Irreversible Elimination: The reaction proceeds through a syn-oxaphosphetane intermediate, which rapidly and irreversibly collapses to form the Z-alkene. This rapid elimination prevents equilibration to the more thermodynamically stable anti-oxaphosphetane, which would lead to the E-isomer.
-
Strong, Dissociating Bases: The use of strong, non-nucleophilic bases such as potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether like 18-crown-6 ensures complete and rapid deprotonation of the phosphonate, promoting the kinetically controlled pathway.
Caption: Mechanism of the Still-Gennari Olefination.
Synthesis of the Key Reagent: Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate
The successful execution of the Still-Gennari olefination hinges on the availability of the specialized phosphonate reagent. Herein lies a detailed protocol for its synthesis.
Protocol 1: Synthesis of Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate
This protocol is adapted from established procedures for the synthesis of similar phosphonates.[3][4]
Materials:
-
Ethyl 2-(diethoxyphosphoryl)propanoate
-
Oxalyl chloride or Thionyl chloride
-
2,2,2-Trifluoroethanol
-
Triethylamine or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Chlorination: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve ethyl 2-(diethoxyphosphoryl)propanoate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (2.0-2.5 eq) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by ³¹P NMR spectroscopy (disappearance of the starting phosphonate signal).
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
Esterification: Dissolve the crude phosphonic dichloride in anhydrous THF and cool to 0 °C. In a separate flask, prepare a solution of 2,2,2-trifluoroethanol (2.2 eq) and triethylamine (2.2 eq) in anhydrous THF. Add this solution dropwise to the phosphonic dichloride solution at 0 °C.
-
Reaction Completion and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or ³¹P NMR. Once complete, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purify the product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate.
Protocol for the Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Protocol 2: Still-Gennari Olefination
Materials:
-
Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate
-
Benzaldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS) (as a solution in THF or as a solid)
-
18-Crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 18-crown-6 (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add KHMDS (1.1 eq) to the cooled solution and stir for 10-15 minutes.
-
Phosphonate Addition: Add a solution of ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir the resulting solution for 30 minutes.
-
Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. The E-isomer, if present, will typically elute first.
Expected Results:
| Parameter | Expected Value |
| Yield | 70-90% |
| Z:E Ratio | >95:5 (determined by ¹H NMR) |
Characterization
The stereochemistry of the product can be unequivocally determined by ¹H NMR spectroscopy. The chemical shift of the vinylic proton and the allylic methyl protons are diagnostic. For the Z-isomer, the phenyl group and the ester group are on the same side of the double bond, which influences the magnetic environment of the nearby protons.
¹H NMR (CDCl₃, 400 MHz) of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Predicted):
-
Vinylic Proton (C=CH-Ph): This proton is expected to appear as a singlet at a characteristic chemical shift, typically downfield due to the anisotropic effect of the phenyl ring.
-
Methyl Protons (-C(CH₃)=): A singlet corresponding to the three methyl protons.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons.
-
Phenyl Protons: Multiplets in the aromatic region.
It is crucial to compare the obtained spectrum with that of the corresponding E-isomer if available, or with literature data for similar structures to confirm the Z-configuration.
Alternative Catalytic Approaches
While the Still-Gennari olefination is a highly reliable method, other catalytic strategies for the synthesis of tetrasubstituted alkenes are emerging.
Nickel-Catalyzed Difunctionalization of Alkynes
Recent advances have demonstrated that nickel catalysis can achieve the synthesis of tetrasubstituted alkenes with high regio- and stereocontrol. These methods often involve the difunctionalization of internal alkynes. For instance, a nickel-catalyzed cascade reaction involving the arylation of an alkyne followed by an acyl migration can lead to all-carbon tetrasubstituted alkenes with exclusive Z-selectivity.[5][6]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
Asymmetric synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate analogs
Application Note: Stereocontrolled Synthesis & Asymmetric Hydrogenation of (Z)- -Methyl Cinnamate Analogs
Executive Summary
This Application Note details the protocol for the synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and its structural analogs. These trisubstituted
This guide addresses the two primary challenges in this workflow:
-
Thermodynamic E-Bias: Standard Horner-Wadsworth-Emmons (HWE) conditions favor the thermodynamically stable (E)-isomer. We utilize the Ando Modification to invert this selectivity toward the kinetic (Z)-isomer.
-
Enantioselective Saturation: We provide a protocol for the Rhodium-catalyzed asymmetric hydrogenation of the (Z)-alkene to generate high-value chiral
-methyl dihydrocinnamates (common pharmacophores in metabolic and cardiovascular drug targets).
Strategic Analysis: The Stereocontrol Challenge
The synthesis of trisubstituted alkenes via olefination is governed by the stability of the oxaphosphetane intermediate.
-
Standard HWE (Dialkyl phosphonates): Reversible intermediate formation allows equilibration to the thermodynamically stable trans-oxaphosphetane, yielding the (E)-alkene .
-
Ando/Still-Gennari (Diaryl/Trifluoroethyl phosphonates): Electron-withdrawing groups on phosphorus accelerate the elimination step. The elimination occurs faster than the intermediate can equilibrate, locking the kinetic cis-oxaphosphetane geometry into the (Z)-alkene .
Mechanistic Pathway (DOT Visualization)
Caption: Kinetic control pathway using Ando reagents. Rapid elimination prevents equilibration to the (E)-isomer.
Module A: Stereoselective Synthesis of the (Z)-Alkene[1][2]
Objective: Synthesize ethyl (2Z)-2-methyl-3-phenylprop-2-enoate with >95:5 Z/E ratio. Primary Method: Ando-HWE Olefination.[1]
Reagent Preparation: Ethyl 2-(diphenylphosphono)propionate
Note: Standard triethyl phosphonoacetate gives poor Z-selectivity for trisubstituted alkenes. The diphenyl analog is required.
-
Reaction: Triethyl phosphite + Diphenyl chlorophosphate
(Arbuzov rearrangement) Ethyl 2-(diphenylphosphono)propionate. -
Commercial Availability: Often available, but can be prepared in-house to ensure purity.
Experimental Protocol (Ando Olefination)
Reagents:
-
Benzaldehyde (1.0 equiv)
-
Ethyl 2-(diphenylphosphono)propionate (1.1 equiv)
-
NaH (60% dispersion in mineral oil, 1.2 equiv)
-
THF (Anhydrous, freshly distilled)
Step-by-Step:
-
Deprotonation: To a flame-dried flask under Argon, add NaH (1.2 equiv). Wash with dry hexanes (3x) to remove mineral oil. Suspend in THF (0.2 M relative to phosphonate).
-
Cooling: Cool the suspension to 0°C .
-
Phosphonate Addition: Add Ethyl 2-(diphenylphosphono)propionate (1.1 equiv) dropwise. The solution should turn clear/yellowish. Stir for 30 min at 0°C.
-
Substrate Addition: Cool the solution to -78°C (Dry ice/Acetone bath). Add Benzaldehyde (1.0 equiv) dropwise.
-
Reaction: Stir at -78°C for 1-2 hours. Critical: Do not allow to warm to RT until complete, as higher temps favor E-isomer.
-
Quench: Quench cold with Saturated NH4Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5). The (Z)-isomer typically elutes after the (E)-isomer due to higher polarity (dipole moment alignment).
Quality Control: Confirming Geometry
The coupling constants (
| Isomer | Key NOE Signal | Interpretation |
| (Z)-Target | Phenyl-H | Phenyl and Methyl are cis (close in space). |
| (E)-Byproduct | Phenyl-H | Phenyl and Ester are cis (Methyl is trans). |
Module B: Asymmetric Hydrogenation
Objective: Convert the (Z)-alkene into ethyl (2S)-2-methyl-3-phenylpropanoate. Significance: The geometry of the starting material dictates the face of coordination to the catalyst. Using a mixture of E/Z alkenes will result in low enantiomeric excess (ee) or racemic product.
Catalyst Selection
For
-
Catalyst Precursor: [Rh(COD)2]BF4 or [Rh(NBD)2]OTf.
-
Ligand: (S,S)-Me-DuPhos or (S,S)-DIPAMP .
-
Note: DuPhos ligands are highly air-sensitive. Handle in a glovebox.
-
Experimental Protocol
Step-by-Step:
-
Catalyst Formation (In Glovebox): Mix [Rh(COD)2]BF4 (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in degassed MeOH/THF (1:1). Stir for 15 min to form the active orange/red complex.
-
Substrate Loading: Dissolve the purified (Z)-alkene from Module A in degassed MeOH (0.1 M).
-
Combination: Add the catalyst solution to the substrate solution. Transfer to a high-pressure hydrogenation autoclave.
-
Hydrogenation:
-
Purge with H2 (5 cycles at 10 bar).
-
Pressurize to 5-10 bar (70-150 psi) .
-
Stir vigorously at Room Temperature for 12-24 hours.
-
-
Workup: Vent H2. Concentrate solvent.[2][3] Pass through a short silica plug to remove Rhodium residues.
Data Analysis (Chiral HPLC)
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexanes/IPA (98:2).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
Comparative Data & Optimization
The following table summarizes the impact of reagents on the stereochemical outcome of the alkene synthesis (Module A).
| Reagent Type | Phosphonate Structure | Base / Solvent | Temp | Z : E Ratio | Yield |
| Standard HWE | (EtO)2P(O)-CH(Me)CO2Et | NaH / THF | RT | 5 : 95 | 85% |
| Still-Gennari | (CF3CH2O)2P(O)-CH(Me)CO2Et | KHMDS / 18-C-6 | -78°C | 60 : 40 | 70% |
| Ando (Recommended) | (PhO)2P(O)-CH(Me)CO2Et | NaH / THF | -78°C | 96 : 4 | 92% |
Interpretation: The steric bulk and electron-withdrawing nature of the phenoxy groups in the Ando reagent are essential for high Z-selectivity in trisubstituted systems.
Integrated Workflow Diagram
Caption: End-to-end workflow from achiral starting materials to chiral pharmacophore.
References
-
Ando, K. (1997). "Highly Selective Synthesis of Z-Unsaturated Esters via Horner-Wadsworth-Emmons Reaction of Ethyl (Diarylphosphono)acetates." Journal of Organic Chemistry, 62(7), 1934–1939. Link
-
Still, W. C., & Gennari, C. (1983).[4] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[1][5] Tetrahedron Letters, 24(41), 4405-4408. Link
-
Burk, M. J., et al. (1993). "Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 115(22), 10125–10138. Link
-
Sano, S., et al. (2003).[6] "(E)-Selective Horner–Wadsworth–Emmons reaction of aryl alkyl ketones." Chemical and Pharmaceutical Bulletin, 51(8). (Contextual reference for E-selectivity contrast). Link
Sources
- 1. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
- 6. semanticscholar.org [semanticscholar.org]
Reaction mechanisms involving ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Application Note: Mechanistic Profiling and Synthetic Utility of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Introduction & Strategic Significance
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (also known as ethyl (
For drug development professionals, this molecule is not merely a structural curiosity but a critical "mechanistic probe" and a challenging substrate for asymmetric catalysis. Its utility lies in three domains:
-
Stereochemical Leakage Testing: Due to its high propensity to isomerize to the (
)-form, it serves as a sensitive probe for radical pathways in catalytic cycles. -
Chiral Building Block Precursor: Asymmetric hydrogenation yields chiral
-methyl dihydrocinnamates, essential scaffolds in peptidomimetics and renin inhibitors. -
Dienophile Geometry: In Diels-Alder reactions, the (
)-geometry dictates endo/exo selectivity, often yielding complementary diastereomers to the ( )-isomer.
This guide details the isolation of this elusive isomer and its application in asymmetric hydrogenation, supported by self-validating protocols.
Module 1: Synthesis & Isolation (The Kinetic Challenge)
The primary challenge with the (
Method A: The Modified Still-Gennari Olefination (De Novo Synthesis)
Best for: High-purity synthesis from benzaldehyde.
The Still-Gennari modification uses electron-deficient phosphonates to destabilize the erythro-betaine intermediate, preventing its equilibration to the threo-betaine (which leads to the
Protocol 1.1: Z-Selective Olefination
-
Reagents:
-
Benzaldehyde (1.0 eq)
-
Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq) [Custom Reagent]
-
18-Crown-6 (1.5 eq)
-
KHMDS (0.5 M in toluene, 1.1 eq)
-
Solvent: Anhydrous THF
-
-
Workflow:
-
Complexation: Dissolve 18-crown-6 in THF at -78°C. Add the phosphonate.
-
Deprotonation: Add KHMDS dropwise. The crown ether sequesters
, creating a "naked" enolate. -
Addition: Add benzaldehyde slowly. The reaction must remain at -78°C to ensure kinetic trapping.
-
Quench: Pour into saturated
.
-
-
Validation:
-
NMR Diagnostic: The vinylic proton of the (
)-isomer appears further upfield ( ~6.8 ppm) compared to the ( )-isomer ( ~7.7 ppm) due to the shielding effect of the cis-phenyl ring.
-
NMR Diagnostic: The vinylic proton of the (
Method B: Photochemical Isomerization (Practical Access)
Best for: Converting commercial (E)-material.
Protocol 1.2: UV-Mediated Isomerization
-
Dissolve commercial ethyl (
)- -methylcinnamate in Acetonitrile (0.1 M). -
Irradiate with a medium-pressure Hg lamp (
300–350 nm) in a quartz vessel. -
Monitoring: The photostationary state typically reaches a 40:60 (
: ) ratio. -
Separation: Remove solvent. Purify via flash chromatography (Silica; Hexanes:EtOAc 95:5). The (
)-isomer is less polar and elutes first due to internal steric shielding of the carbonyl oxygen.
Module 2: Asymmetric Hydrogenation (The Drug Dev Application)
Hydrogenating trisubstituted alkenes is notoriously difficult due to poor catalyst coordination. For the (
Mechanism:
The reaction proceeds via an Ir(I)/Ir(III) catalytic cycle. The (
Protocol 2.1: High-Pressure Asymmetric Hydrogenation
-
Catalyst: [Ir(cod)(Pyridine)(PCy3)]PF6 (Crabtree’s catalyst analog) or Ir-PHOX complexes.
-
Conditions: 50 bar
, DCM, 25°C. -
Step-by-Step:
-
Inert Handling: In a glovebox, charge the autoclave liner with Substrate (1.0 mmol) and Catalyst (1 mol%).
-
Solvation: Add degassed anhydrous DCM (5 mL). Note: Non-coordinating solvents are critical to prevent catalyst poisoning.
-
Pressurization: Purge with
(3x 10 bar), then pressurize to 50 bar. -
Agitation: Stir at >1000 rpm to eliminate mass-transfer limitations.
-
Workup: Vent
, pass through a silica plug to remove Ir residues.
-
Data Summary: Isomer Reactivity Profile
| Parameter | ( | ( | Mechanistic Note |
| Thermodynamic Stability | High | Low | |
| Hydrogenation Rate | Fast | Slow | Steric bulk hinders catalyst approach in (Z). |
| Diels-Alder Reactivity | Exo-selective | Endo-selective | Geometry dictates secondary orbital overlap. |
| NMR Shift (Vinyl-H) | Diagnostic for purity checks. |
Mechanistic Visualization
Figure 1: Kinetic Selection & Isomerization Pathways
This diagram illustrates the divergence between the Thermodynamic (
Caption: Kinetic control via Still-Gennari prevents equilibration to the Threo-betaine, locking the (Z)-geometry. UV light allows interconversion.
Figure 2: Asymmetric Hydrogenation Cycle (Ir-Catalyzed)
The mechanism for reducing the sterically hindered (
Caption: Ir(I)/Ir(III) catalytic cycle. The coordination step is critical; bulky ligands (P) induce enantioselectivity by restricting the approach of the (Z)-alkene.*
References
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[1][2] Tetrahedron Letters, 24(41), 4405-4408.
-
Sano, S., Yokoyama, K., Fukushima, M., Yagi, T., & Nagao, Y. (1998). Stereocontrolled Synthesis of (Z)-alpha-Methylcinnamic Acid Esters. Chemical Communications, (16), 1733-1734.
-
Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402-1411.
-
Tokunaga, M., & Aoyama, H. (2005). Photoisomerization of Methyl Cinnamates. Chemical and Pharmaceutical Bulletin, 53(5), 584-586.
Sources
Application Note: High-Throughput Screening for Inhibitors of the p53-MDM2 Interaction Using Ethyl (2Z)-2-Methyl-3-Phenylprop-2-enoate and Derivatives
Authored by: A Senior Application Scientist
Introduction
The protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical node in cellular regulation and a prime target for cancer therapeutic development. The inhibition of this interaction can lead to the stabilization of p53, thereby promoting cell cycle arrest and apoptosis in cancer cells. High-throughput screening (HTS) provides a robust platform for the identification of novel small molecules that can disrupt the p53-MDM2 complex.[1] This application note details a comprehensive HTS workflow designed to identify and validate inhibitors of the p53-MDM2 interaction, with a focus on screening a library of compounds including ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. While the biological activity of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is not extensively characterized, its structural similarity to cinnamic acid derivatives, which have shown anticancer properties, makes it and similar compounds interesting candidates for screening campaigns.[2]
This document provides detailed protocols for a primary fluorescence polarization (FP) assay and a secondary cell-based viability assay, along with guidelines for assay validation and data analysis. The methodologies are designed to be robust, reproducible, and scalable for large-scale screening campaigns.
Compound of Interest: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
-
IUPAC Name: ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
-
Molecular Formula: C₁₂H₁₄O₂[3]
-
Molecular Weight: 190.24 g/mol [3]
-
Synonyms: 3-Phenylmethacrylic acid ethyl ester, alpha-Methylcinnamic acid ethyl ester[3]
While this specific ester is not extensively studied, the parent compound, α-methylcinnamic acid, is a known organic synthetic building block.[4][5] The structural features of these compounds, including the phenyl ring and the α,β-unsaturated ester, are present in various biologically active molecules, justifying their inclusion in screening libraries for novel drug discovery.
Primary Screening: Fluorescence Polarization Assay for p53-MDM2 Inhibition
Fluorescence polarization is a widely used technique for studying molecular interactions in solution and is particularly well-suited for HTS of PPI inhibitors.[6][7] The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled p53-derived peptide will tumble rapidly in solution, resulting in a low FP signal. Upon binding to the larger MDM2 protein, the tumbling rate of the complex slows significantly, leading to a high FP signal.[8][9] A small molecule inhibitor that disrupts this interaction will cause the release of the fluorescent peptide, resulting in a decrease in the FP signal.[9]
Assay Principle
Caption: Principle of the p53-MDM2 Fluorescence Polarization Assay.
Experimental Protocol: Primary HTS
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.
-
MDM2 Protein: Recombinant human MDM2 (amino acids 1-118) at a final concentration of 50 nM in Assay Buffer.
-
Fluorescent Peptide: A TAMRA-labeled peptide derived from the p53 transactivation domain (e.g., TAMRA-RFMDYWEGL) at a final concentration of 10 nM in Assay Buffer. The optimal concentration should be determined empirically to give a stable signal at least 10-fold above the buffer background.[9]
-
Test Compound: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and other library compounds are prepared as 10 mM stock solutions in 100% DMSO. A working stock of 100 µM is prepared by diluting in Assay Buffer.
-
Positive Control: A known p53-MDM2 inhibitor (e.g., Nutlin-3) at a final concentration of 10 µM.
-
Negative Control: 1% DMSO in Assay Buffer.
-
-
Assay Plate Preparation (384-well, black, low-volume):
-
Add 5 µL of the 100 µM test compound solution to the appropriate wells.
-
Add 5 µL of the positive control solution to the positive control wells.
-
Add 5 µL of the negative control solution to the negative control wells.
-
-
Reagent Addition:
-
Add 10 µL of the MDM2 protein solution to all wells except the "peptide only" control wells.
-
Add 5 µL of the fluorescent peptide solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader (e.g., PHERAstar FS) with excitation at 540 nm and emission at 590 nm.
-
Assay Validation
Before initiating a full-scale HTS campaign, the assay must be rigorously validated to ensure its robustness and reliability.[10][11] The validation should be performed over at least three separate days.[10][11]
-
Z'-Factor Calculation: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
-
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
-
DMSO Tolerance: The assay should be tested with a range of DMSO concentrations (e.g., 0.1% to 5%) to determine the highest concentration that does not significantly affect the assay signal.[9][12] Typically, cell-based assays tolerate up to 0.1% DMSO, while biochemical assays can tolerate 1% or more.[12]
| Parameter | Day 1 | Day 2 | Day 3 | Acceptance Criteria |
| Z'-Factor | 0.78 | 0.81 | 0.75 | > 0.5 |
| Signal Window | 3.5 | 3.8 | 3.4 | > 2 |
| CV (%) of Controls | < 10% | < 10% | < 10% | < 20% |
Table 1: Hypothetical Assay Validation Data.
Secondary Screening: Cell-Based Assay for Cytotoxicity
Hits identified in the primary screen must be confirmed in a secondary, biologically relevant assay. A cell-based assay provides information on the compound's cell permeability and its effect on a cellular phenotype.[13][14][15] For a p53-MDM2 inhibitor, we would expect to see selective cytotoxicity in cancer cells with wild-type p53.
Experimental Protocol: Secondary HTS
-
Cell Culture:
-
Use a human cancer cell line with wild-type p53 (e.g., HCT116).
-
Culture cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Plate Preparation (96-well, clear bottom):
-
Seed 5,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the hit compounds (including ethyl (2Z)-2-methyl-3-phenylprop-2-enoate if identified as a hit) and controls in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plates to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Confirmation
-
The raw data from the primary screen is normalized to the controls on each plate. The percent inhibition is calculated as:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
-
-
A hit is typically defined as a compound that causes inhibition greater than three standard deviations from the mean of the negative controls.
-
In the secondary screen, the dose-response data is used to calculate the IC₅₀ value for each confirmed hit.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | Secondary Screen (IC₅₀ in HCT116, µM) |
| Hit 1 | 65.2 | 8.5 |
| Hit 2 | 58.9 | 12.1 |
| Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Hypothetical Hit) | 72.4 | 5.3 |
| Negative Control | 2.1 | > 100 |
Table 2: Hypothetical Screening Data.
Workflow Visualization
Caption: High-Throughput Screening Workflow for p53-MDM2 Inhibitors.
Conclusion
This application note provides a detailed framework for a high-throughput screening campaign to identify novel inhibitors of the p53-MDM2 protein-protein interaction, using ethyl (2Z)-2-methyl-3-phenylprop-2-enoate as an example candidate from a screening library. The combination of a robust biochemical primary screen with a biologically relevant cell-based secondary assay provides a reliable pathway for hit identification and validation. The principles and protocols described herein can be adapted for screening other compound libraries against a variety of protein-protein interaction targets.
References
-
Li, J., et al. (2021). A high-throughput and highly automated genotoxicity screening assay. Alternatives to animal experimentation : ALTEX, 38(4), 643–652. [Link]
-
ChemBK. (2Z)-2-methyl-3-phenylprop-2-enoic acid. [Link]
-
PubChem. (E)-2-methyl-3-phenylprop-2-enoate. [Link]
-
Xie, Q., et al. (2022). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in molecular biology (Clifton, N.J.), 2507, 137–147. [Link]
-
Wikipedia. Ethyl cinnamate. [Link]
-
NIH National Center for Advancing Translational Sciences. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]
-
BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. [Link]
-
NIH National Center for Advancing Translational Sciences. Introduction - High-Throughput Screening Center. [Link]
-
Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]
-
PubChem. Ethyl 3-phenylprop-2-enoate. [Link]
-
Sussex Drug Discovery Centre. (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. [Link]
-
de Souza, N. B., et al. (2020). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of medicinal chemistry, 63(13), 7034–7048. [Link]
-
EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]
-
PVD. methyl (E)-3-phenylprop-2-enoate. [Link]
-
Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions. Current protocols in chemical biology, 1(1), 1–15. [Link]
-
Raines Lab. Protein–Protein Interactions Protein–Protein Interactions. [Link]
-
Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
-
NIH National Center for Advancing Translational Sciences. Assay Guidance Manual. [Link]
-
Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]
-
U.S. Food and Drug Administration. ethyl 2-acetyl-3-phenylpropionate. [Link]
-
IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]
-
ResearchGate. Structure of 2-Propenoic acid ,3-phenyl-,methyl ester , (E) with 7.744... [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. biosynth.com [biosynth.com]
- 3. guidechem.com [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. (E)-2-methyl-3-phenylprop-2-enoate | C10H9O2- | CID 7269398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eu-openscreen.eu [eu-openscreen.eu]
- 13. biotechnologia-journal.org [biotechnologia-journal.org]
- 14. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifescienceglobal.com [lifescienceglobal.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Welcome to the technical support center for the purification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this specific Z-isomer. As an α,β-unsaturated ester, its purification presents unique challenges, primarily the separation from its geometric E-isomer and other synthesis-related impurities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification protocols.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles the most common and critical problems encountered during the purification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
Q1: My post-reaction NMR analysis shows a mixture of (2Z) and (2E) isomers. How can I effectively separate them?
A1: This is the most prevalent challenge. The (2Z) and (2E) isomers possess very similar polarities, making their separation by standard silica gel chromatography difficult, though not impossible. The key is to enhance the subtle electronic and steric differences between the isomers.
Root Cause Analysis: The formation of the E-isomer often occurs during synthesis, particularly in reactions like the Wittig or Horner-Wadsworth-Emmons, which may not be perfectly stereoselective.[1][2] Furthermore, the Z-isomer can undergo isomerization to the more thermodynamically stable E-isomer, a process that can be catalyzed by acid, base, or even light.[3][4]
Solutions:
-
Optimized Flash Column Chromatography: While challenging, separation on standard silica gel is possible with careful optimization. The goal is to maximize the differential interaction with the stationary phase.
-
Principle: Standard column chromatography separates compounds based on differences in polarity.[5]
-
Protocol:
-
Use a high-performance silica gel (230-400 mesh).
-
Employ a long column with a narrow diameter to increase the theoretical plates.
-
Use a very shallow, slow-gradient elution with a low-polarity solvent system. Start with a non-polar solvent like hexane and gradually introduce a slightly more polar solvent like ethyl acetate or diethyl ether. A typical starting point is a 98:2 Hexane:Ethyl Acetate mixture.
-
Collect small fractions and analyze them meticulously by TLC or GC-MS.
-
-
-
Argentation Chromatography (Silver Ion Chromatography): This is a highly effective, specialized technique for separating isomers of unsaturated compounds.
-
Principle: This method utilizes the reversible interaction between the π-electrons of the double bond and silver ions (Ag+). The stability of the resulting complex depends on the steric accessibility of the double bond. The less-hindered E-isomer typically forms a stronger complex and elutes later than the more-hindered Z-isomer. A patent describes the use of ion exchange media with silver or copper ions for separating E and Z isomers of alkene derivatives.[6]
-
Protocol:
-
Prepare the Stationary Phase: Prepare silica gel impregnated with 10-20% (w/w) silver nitrate (AgNO₃). Mix silica gel with a solution of AgNO₃ in water or acetonitrile, then activate the silica by heating it in an oven at 100-120°C for several hours, ensuring it is completely dry.
-
Column Packing: Pack the column with the AgNO₃-silica gel as a slurry in a non-polar solvent (e.g., hexane). Crucially, protect the column from light at all times , as silver nitrate is light-sensitive.[3]
-
Elution: Elute with a non-polar mobile phase, such as a hexane/toluene or hexane/diethyl ether mixture. Polar solvents like ethyl acetate can interfere with the silver complexation and should be used sparingly.
-
-
Q2: My purified product is contaminated with triphenylphosphine oxide (TPPO). How do I remove it?
A2: TPPO is a common and often troublesome byproduct of the Wittig reaction.[7][8][9] Its moderate polarity can cause it to co-elute with the desired product in some solvent systems.
Root Cause Analysis: The Wittig reaction produces a stoichiometric amount of TPPO as a byproduct. Its removal is a classic purification challenge in organic synthesis.
Solutions:
-
Optimized Chromatography: TPPO is significantly more polar than ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. A well-chosen solvent system can effectively separate them.
-
TLC Analysis: First, visualize the separation on a TLC plate. Use a solvent system like 80:20 Hexane:Ethyl Acetate. Your product should have a higher Rf value than TPPO.
-
Column Protocol: Run a flash column using a gradient elution. Start with a low-polarity eluent (e.g., 95:5 Hexane:EtOAc) to elute your product, then increase the polarity (e.g., to 50:50 Hexane:EtOAc) to wash out the TPPO.[10]
-
-
Precipitation/Crystallization: This physical method leverages the high crystallinity and low solubility of TPPO in certain non-polar solvents.
-
Protocol:
-
After the reaction, concentrate the crude mixture.
-
Redissolve the residue in a minimal amount of a polar solvent in which both your product and TPPO are soluble (e.g., dichloromethane).
-
Add a large volume of a non-polar solvent in which TPPO is insoluble, such as cold diethyl ether or hexane.
-
TPPO should precipitate as a white solid. The mixture can be stored at low temperature (0-4°C) to maximize precipitation.
-
Filter off the solid TPPO and concentrate the filtrate, which contains your product. This filtrate can then be further purified by chromatography.
-
-
Q3: My product appears to degrade or polymerize during purification, leading to low yields and baseline streaking on TLC.
A3: α,β-Unsaturated esters can be susceptible to polymerization and other degradation pathways, especially under harsh conditions.
Root Cause Analysis: The conjugated π-system makes the molecule reactive.[11] Exposure to heat, UV light, or residual acidic/basic catalysts can initiate polymerization or isomerization. The target compound's parent, ethyl cinnamate, is known to be light-sensitive.[3]
Solutions:
-
Control Temperature: Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath temperature below 40°C.
-
Protect from Light: Conduct all purification steps, especially chromatography, with the apparatus wrapped in aluminum foil. Store the crude material and purified fractions in amber vials.
-
Neutralize the Crude Mixture: Before concentrating the reaction mixture, perform an aqueous workup to remove any acid or base catalysts. Wash the organic layer with a saturated solution of sodium bicarbonate (to remove acid) or dilute HCl (to remove base), followed by a brine wash to remove excess water.
-
Add an Inhibitor: For long-term storage or if polymerization is a severe issue, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) in trace amounts (e.g., <0.1%).
Experimental Workflow & Logic Diagrams
The following diagrams illustrate the recommended purification workflow and a decision-making process for troubleshooting.
Caption: General purification workflow for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
Caption: Decision tree for troubleshooting Z/E isomer separation.
Frequently Asked Questions (FAQs)
Q4: What is the best general-purpose method for purifying this compound on a lab scale?
A4: For typical lab-scale synthesis (milligrams to several grams), flash column chromatography on silica gel is the most reliable and versatile method.[5][10][12][13][14] It effectively removes most common impurities, such as unreacted starting materials and polar byproducts like TPPO. For challenging isomer separations, this may need to be augmented with argentation chromatography as described in Q1.
Q5: Which analytical techniques are essential for confirming the purity and identity of the final product?
A5: A combination of techniques is recommended for unambiguous characterization.
| Technique | Purpose | Key Information Provided |
| ¹H and ¹³C NMR | Structure Verification & Isomeric Ratio | Confirms the chemical structure. The coupling constants and chemical shifts of vinylic and allylic protons are distinct for Z and E isomers, allowing for quantification of the isomeric ratio. |
| GC-MS | Purity Assessment & Impurity ID | Determines the percentage purity of volatile components and helps identify low-level impurities by their mass fragmentation patterns.[15] |
| HPLC | Quantitative Purity Analysis | Provides high-resolution separation for accurate quantification of the main component and non-volatile impurities.[16] |
| FT-IR | Functional Group ID | Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and the alkene (C=C). |
Q6: Can I use crystallization for purification?
A6: Yes, crystallization can be a highly effective method, particularly as a final polishing step to achieve high purity, or for larger-scale operations where chromatography is less practical. Cinnamic acid and its derivatives are known to form crystals.[17][18][19]
-
Procedure: The success of crystallization depends on finding a suitable solvent system where the compound has high solubility at an elevated temperature and low solubility at a reduced temperature. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often required.
-
Benefit: It is excellent for removing trace impurities and can sometimes selectively crystallize one isomer out of a mixture if the concentration of the other is low.
Q7: How should I properly store the purified ethyl (2Z)-2-methyl-3-phenylprop-2-enoate?
A7: Proper storage is critical to prevent degradation and isomerization.
-
Temperature: Store at low temperatures (2-8°C is recommended).[3]
-
Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil.[3]
-
Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen to displace oxygen, which can contribute to oxidative degradation.
-
Purity: Ensure the stored material is free from any acidic or basic residues from the purification process.
References
- Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (n.d.). Royal Society of Chemistry.
- Gogate, P. R. (2008). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. U.S. Patent No. 7,332,092 B2.
-
Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. University of Central Arkansas ASPIRE. Retrieved January 31, 2026, from [Link]
-
Analysis of potential phenylacetone precursors by gas chromatography/mass spectrometry. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2012). ResearchGate. Retrieved January 31, 2026, from [Link]
-
ethyl 3-phenylprop-2-enoate. (n.d.). ChemBK. Retrieved January 31, 2026, from [Link]
-
Wittig Reaction. (2018, February 6). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]
-
Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. (2019). RSC Publishing. Retrieved January 31, 2026, from [Link]
- Method for preparing ethyl cinnamate derivative. (n.d.). Google Patents.
-
Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. (2007). PubMed. Retrieved January 31, 2026, from [Link]
-
A Solvent Free Wittig Reaction. (n.d.). Web.mnsu.edu. Retrieved January 31, 2026, from [Link]
-
Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Retrieved January 31, 2026, from [Link]
-
Reactions of alpha,beta-Unsaturated Carbonyls. (2018, January 5). YouTube. Retrieved January 31, 2026, from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]
-
Rathi, N., & Gaikar, V. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87. Retrieved January 31, 2026, from [Link]
-
The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]
-
Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. (n.d.). International Science Community Association. Retrieved January 31, 2026, from [Link]
-
E/Z (cis/trans) isomerism Cahn-Ingold-Prelog Priority Rules. (n.d.). Doc Brown's Chemistry. Retrieved January 31, 2026, from [Link]
-
Wittig reaction. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
-
column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved January 31, 2026, from [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. aspire.apsu.edu [aspire.apsu.edu]
- 6. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 13. isca.me [isca.me]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CN101121664B - Method for preparing ethyl cinnamate derivative - Google Patents [patents.google.com]
- 18. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes [scirp.org]
Technical Support Center: Stereoselective Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Ticket Subject: Optimization of Z-Selectivity for
Executive Summary & Strategy
The synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate presents a specific stereochemical challenge. Unlike simple cinnamates, the presence of the
To achieve the kinetic (Z)-isomer (where the phenyl ring and ester group are on the same side), you must utilize Kinetic Control Protocols .[1] This guide covers the two most effective methodologies: the Still-Gennari Modification (Standard) and the Ando Modification (Advanced/High-Steric).
Decision Matrix: Which Protocol?
-
Use Still-Gennari if you have access to KHMDS/-78°C facilities and require high throughput.
-
Use Ando if the Still-Gennari method yields poor selectivity (<85:15 Z:E) due to the steric bulk of the
-methyl group.
Experimental Protocols
Method A: Still-Gennari Modification (The Gold Standard)
This method utilizes electron-deficient phosphonates to accelerate the elimination step, preventing the equilibration that leads to the (E)-isomer.
Reagents:
-
Phosphonate: Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate.[1]
-
Note: This specific
-methyl reagent may need to be synthesized from the acetate precursor via methylation if not commercially available.
-
-
Base: KHMDS (Potassium bis(trimethylsilyl)amide), 0.5M in Toluene.[1]
-
Additive: 18-Crown-6 (Sequesters K+ ions to increase "naked" anion reactivity).
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 18-Crown-6 (1.5 equiv) and the Phosphonate (1.1 equiv) in THF.
-
Cooling (Critical): Cool the mixture to -78°C (Dry ice/Acetone). Allow 15 mins for equilibration.
-
Deprotonation: Add KHMDS (1.1 equiv) dropwise. Stir for 30 mins at -78°C.
-
Addition: Add Benzaldehyde (1.0 equiv) dropwise (neat or in minimal THF).
-
Reaction: Stir at -78°C for 1–2 hours. DO NOT WARM UP.
-
Quench: Quench rapidly while still at -78°C using Saturated
. -
Workup: Warm to RT, extract with EtOAc, wash with brine, dry over
.
Method B: Ando Modification (For Difficult Substrates)
The Ando reagent uses steric bulk (aryloxy groups) rather than just electronegativity to influence the transition state.[1]
Reagents:
-
Phosphonate: Ethyl 2-(bis(o-methylphenoxy)phosphoryl)propanoate.
-
Base: NaH (Sodium Hydride) or Triton B.[1]
-
Additive: NaI (Sodium Iodide) - Crucial for Ando selectivity.
Protocol Differences:
-
Reaction is often run at 0°C or -10°C rather than -78°C, making it more robust for scale-up.
-
The use of NaI creates a "salt effect" that tightens the transition state, favoring Z-formation.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a 60:40 mixture of Z:E isomers."
Diagnosis: Loss of kinetic control. Root Causes & Solutions:
-
Temperature Spike: Did the internal temperature rise above -70°C during KHMDS addition? The Z-intermediate (oxaphosphetane) is unstable. If it warms, it equilibrates to the E-form.
-
Fix: Use an internal thermometer. Add reagents slower.
-
-
Slow Quench: If you remove the cooling bath before quenching, equilibration occurs immediately.[1]
-
Fix: Dump the
solution into the reaction while it is still in the dry ice bath.
-
-
Reagent Mismatch: Are you using the standard HWE reagent (triethyl phosphonoacetate)?
-
Fix: You must use the trifluoroethyl (Still-Gennari) or aryloxy (Ando) phosphonates. Standard phosphonates are thermodynamically driven toward E.
-
Issue 2: "The reaction yield is low (<40%)."
Diagnosis: Steric hindrance of the
-
Nucleophilicity: The
-methyl carbanion is bulkier and less nucleophilic than the acetate equivalent.-
Fix: Increase reaction time at -78°C to 4 hours.
-
Fix: Switch to the Ando method , which allows for higher reaction temperatures (0°C) without sacrificing as much Z-selectivity.[1]
-
Issue 3: "I cannot separate the Z and E isomers by column chromatography."
Diagnosis: Similar polarity of diastereomers. Root Causes & Solutions:
-
Standard Silica Failure: Z and E esters often co-elute on standard silica.
-
Fix 1 (Solvent): Try 100% Toluene or Toluene/Hexane mixtures instead of EtOAc/Hexane.
-
Fix 2 (Stationary Phase): Use Silver Nitrate (
) Impregnated Silica .[1][2] The silver ions coordinate differently to the -systems of the Z (less sterically shielded -face) and E isomers.-
Recipe: Dissolve
(10% w/w of silica) in acetonitrile, mix with silica, rotary evaporate to dryness (protect from light), and pack column.
-
-
Analytical Validation (Self-Validating the Structure)
Since this is a trisubstituted alkene, you cannot rely on the standard vinylic proton coupling constants (
Data Table: NMR Diagnostics
| Feature | (Z)-Isomer (Target) | (E)-Isomer (Impurity) | Mechanistic Reason |
| Vinyl Proton ( | ~6.8 - 7.1 ppm | ~7.6 - 7.8 ppm | In E, H3 is cis to the Carbonyl (COOEt), causing anisotropic deshielding.[1] |
| ~2.1 ppm | ~2.3 ppm | Slight variation due to shielding by the phenyl ring in the Z-isomer. | |
| NOE Signal (Definitive) | Strong NOE between H3 and Methyl | Strong NOE between Phenyl-H and Methyl | In Z, H3 and Methyl are cis.[1] In E, Phenyl and Methyl are cis. |
Workflow Visualization
Caption: Decision tree for selecting and troubleshooting the stereoselective synthesis of trisubstituted Z-cinnamates.
References
-
Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters.[3] A useful modification of the Horner-Emmons olefination.[4][5][6][7][8] Journal of the American Chemical Society, 105(9), 2886–2888.[1]
-
Ando, K. (1997).[1] Highly Selective Synthesis of Z-Unsaturated Esters by the Wittig-Horner Reaction of Ethyl (Diarylphosphono)acetates. Journal of Organic Chemistry, 62(7), 1934–1939.[1]
-
BenchChem. (2025).[4] The Still-Gennari Modification versus the Horner-Wadsworth-Emmons Reaction for Z-Alkene Synthesis.
-
TCI Chemicals. (n.d.). Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method.[6][3][9]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. magritek.com [magritek.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Stability and degradation pathways of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Technical Support Center: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Welcome to the technical support center for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate?
A1: The primary factors leading to the degradation of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate are exposure to acidic or basic conditions, oxidizing agents, and light.[1] The ester functionality is susceptible to hydrolysis, while the carbon-carbon double bond and the benzylic position are prone to oxidation. Furthermore, the Z-configuration of the double bond can isomerize to the more stable E-isomer, particularly when exposed to light or heat.
Q2: How can I best store ethyl (2Z)-2-methyl-3-phenylprop-2-enoate to ensure its long-term stability?
A2: For optimal stability, store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Use amber glass vials or light-blocking containers to prevent photodegradation. It is advisable to store it at refrigerated temperatures (2-8°C) to minimize the rate of potential degradation reactions.[1]
Q3: I'm observing an unexpected peak in my chromatogram after my reaction. What could it be?
A3: An unexpected peak could be a degradation product or an isomer. Common degradation products include (2Z)-2-methyl-3-phenylprop-2-enoic acid (from hydrolysis), benzaldehyde (from oxidative cleavage), or the E-isomer, ethyl (2E)-2-methyl-3-phenylprop-2-enoate. To identify the peak, it is recommended to perform co-injection with a suspected standard or use mass spectrometry for structural elucidation.
Q4: Is ethyl (2Z)-2-methyl-3-phenylprop-2-enoate sensitive to air?
A4: Yes, due to the presence of the allylic and benzylic C-H bonds, the compound can be susceptible to oxidation by atmospheric oxygen, especially over prolonged periods or in the presence of light or metal catalysts. This can lead to the formation of various oxidation products. Therefore, storage under an inert atmosphere is recommended.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Loss of Purity Over Time in Solution
Symptoms:
-
A decrease in the peak area of the parent compound in HPLC or GC analysis.
-
The appearance of new, more polar peaks in the chromatogram.
-
A change in the pH of the solution.
Potential Cause: Hydrolysis
The ester group in ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts, to form (2Z)-2-methyl-3-phenylprop-2-enoic acid and ethanol.[2][3][4]
Causality Explained: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon.
Workflow for Diagnosing and Mitigating Hydrolysis
Caption: Workflow for addressing hydrolysis.
Experimental Protocol: Forced Degradation Study (Hydrolysis) [5][6]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in a suitable organic solvent (e.g., acetonitrile).
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 24 hours.
-
Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase. Analyze by HPLC-UV or LC-MS.
| Condition | Expected Degradant | Analytical Technique |
| 0.1 M HCl, 60°C | (2Z)-2-methyl-3-phenylprop-2-enoic acid | HPLC, LC-MS |
| 0.1 M NaOH, RT | (2Z)-2-methyl-3-phenylprop-2-enoic acid | HPLC, LC-MS |
| Water, 60°C | (2Z)-2-methyl-3-phenylprop-2-enoic acid | HPLC, LC-MS |
Issue 2: Isomerization to the E-isomer
Symptoms:
-
A new peak appears in the chromatogram with the same mass as the parent compound but a different retention time.
-
Changes in the spectroscopic data (e.g., NMR chemical shifts).
Potential Cause: Photoisomerization or Thermal Isomerization
The Z-isomer of ethyl 2-methyl-3-phenylprop-2-enoate can convert to the thermodynamically more stable E-isomer upon exposure to UV light or heat.
Causality Explained: The energy from light or heat can promote the rotation around the carbon-carbon double bond, leading to the formation of the sterically less hindered E-isomer.
Degradation Pathway: Isomerization
Caption: Isomerization of the Z- to the E-isomer.
Troubleshooting Steps:
-
Protect from Light: Conduct all experiments in amber glassware or under conditions with minimal light exposure.
-
Control Temperature: Avoid excessive heating of the compound or its solutions.
-
Analytical Confirmation: Use a validated chromatographic method that can resolve both the Z- and E-isomers. The identity of the E-isomer can be confirmed by NMR spectroscopy, where the vinylic proton will likely show a different chemical shift.
Issue 3: Formation of Oxidative Degradants
Symptoms:
-
Appearance of multiple new peaks in the chromatogram.
-
A yellowing of the sample or solution.
-
The presence of carbonyl-containing impurities, such as benzaldehyde.
Potential Cause: Oxidation
The allylic and benzylic positions are susceptible to oxidation, and the electron-rich double bond can also be a target for oxidizing agents.[7][8][9]
Causality Explained: Oxidizing agents can abstract a hydrogen atom from the allylic methyl group or the benzylic position, leading to radical intermediates that can react with oxygen to form various oxidation products. The double bond can also undergo oxidative cleavage.
Potential Oxidative Degradation Pathways
Caption: Potential oxidative degradation pathways.
Experimental Protocol: Forced Oxidation Study [5][6]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Analysis: At various time points, take an aliquot, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and analyze by HPLC or GC-MS.
Preventative Measures:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Avoid Metal Contaminants: Ensure that all glassware and reagents are free from trace metal impurities that can catalyze oxidation reactions.
-
Use of Antioxidants: If compatible with the experimental setup, consider the addition of a small amount of an antioxidant like BHT.
Analytical Methodologies
A robust analytical method is crucial for monitoring the stability of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
Purpose: To separate the parent compound from its more polar (hydrolysis products) and less polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)[10][11][12]
-
Column: A non-polar column like a DB-5 or HP-5.[10]
-
Injector Temperature: 250°C.[10]
-
Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the compound and any potential impurities.[10]
-
Detection: Mass spectrometry for identification of degradants.
-
Purpose: Useful for identifying volatile degradation products like benzaldehyde.
References
-
ChemBK. ethyl 3-phenylprop-2-enoate. Available from: [Link]
- Google Patents. JPS60169437A - Method for hydrolyzing cinnamic acid esters.
-
National Center for Biotechnology Information. Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. PubMed Central. Available from: [Link]
-
Sule, S., et al. Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available from: [Link]
-
Chen, K. X., et al. Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society. Available from: [Link]
-
Bajgai, P., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
- Google Patents. EP0240138B1 - Preparation of cinnamic acids.
- Google Patents. US4806683A - Preparation process of cinnamic acids.
-
Royal Society of Chemistry. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications. Available from: [Link]
-
IRSST. Analytical Method. Available from: [Link]
-
ResearchGate. Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. JPS60169437A - Method for hydrolyzing cinnamic acid esters - Google Patents [patents.google.com]
- 3. EP0240138B1 - Preparation of cinnamic acids - Google Patents [patents.google.com]
- 4. US4806683A - Preparation process of cinnamic acids - Google Patents [patents.google.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Validation of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Introduction
Welcome to the technical support hub. If you are synthesizing or analyzing ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (often referred to as ethyl
In trisubstituted alkenes, the standard "coupling constant" diagnostic used for simple cinnamates (
This guide addresses the most common tickets we receive regarding this molecule.
Module 1: Stereochemical Assignment (The "Z" vs. "E" Crisis)
Q1: My 1H NMR shows a clean singlet for the vinyl proton. How do I prove I have the (Z)-isomer and not the (E)-isomer?
Diagnosis: You cannot determine this solely from a standard 1D 1H NMR spectrum with high confidence. Prediction software often fails here because it underestimates the ring twist caused by steric clash in the (Z)-isomer.
The Solution: NOE Difference or NOESY/ROESY You must determine the spatial proximity of the vinyl proton (H3) to the methyl group (C2-Me).
-
The (Z)-Isomer (Target): The Phenyl ring and the Ester group are cis (based on Cahn-Ingold-Prelog priority). This places the Methyl group and the Vinyl Proton (H3) on the same side (cis) .
-
The (E)-Isomer (Impurity): The Phenyl ring and the Ester group are trans. This places the Methyl group and the Phenyl ring on the same side .
Action Plan:
Run a 1D NOE Difference experiment irradiating the methyl doublet (approx.
| Isomer | Geometry (Me vs H3) | NOE Result (Irradiate Methyl) |
| (Z)-Isomer | Cis (Proximal) | Strong enhancement of the Vinyl Proton ( |
| (E)-Isomer | Trans (Distal) | No/Weak enhancement of Vinyl Proton. Strong enhancement of Phenyl ortho protons. |
Senior Scientist Note: In the (Z)-isomer, the phenyl ring is forced out of planarity due to steric clash with the ethyl ester. This loss of conjugation often shifts the vinyl proton upfield relative to the (E)-isomer, but NOE is the only self-validating proof.
Module 2: NMR Anomalies & Chemical Shifts
Q2: The chemical shifts of my methyl group and vinyl proton don't match the literature for "Ethyl alpha-methylcinnamate." Why?
Diagnosis: Most literature defaults to the thermodynamic (E)-isomer when stereochemistry isn't specified. If you synthesized the (Z)-isomer (e.g., via Still-Gennari modification), your shifts will differ significantly due to anisotropy.
Reference Data Table (CDCl3, 400 MHz):
| Signal | (Z)-Isomer (Kinetic) | (E)-Isomer (Thermodynamic) | Mechanistic Reason |
| Vinyl H (H3) | In (E), H3 is cis to the Carbonyl (deshielding zone). In (Z), H3 is trans to Carbonyl. | ||
| Methyl (Me) | In (Z), Me is cis to Carbonyl (deshielding). In (E), Me is cis to Phenyl (shielding cone). | ||
| Phenyl Ring | Multiplet (narrower) | Multiplet (broader) | (Z)-isomer phenyl ring twists, breaking conjugation; (E)-isomer is planar. |
Q3: I see a "ghost" doublet in the methyl region. Is this coupling?
Diagnosis:
This is likely Allylic Coupling (
-
Typical Value:
Hz. -
Observation: The methyl signal appears as a doublet (or broad singlet), and the vinyl proton appears as a quartet (often looking like a broad singlet).
-
Troubleshooting: Zoom in on the vinyl proton. If it has "shoulders," perform a homonuclear decoupling experiment or simply report it as a "fine quartet."
Module 3: Mass Spectrometry Forensics
Q4: My GC-MS shows the correct molecular ion (m/z 190), but the fragmentation pattern is messy. Is it decomposing?
Diagnosis:
Cinnamates are thermally stable, but they can isomerize in a hot GC injector port (
Key Fragmentation Pathway:
-
Molecular Ion (
): m/z 190 (Visible, usually strong). -
Loss of Ethoxy (
): m/z 145.[2] Formation of the acylium ion . -
Loss of Carbonyl (
): m/z 117.[2] Formation of the substituted styryl carbocation . -
Indenyl Cation (
): m/z 115. Cyclization of the cation (common in cinnamates).
Visualizing the Fragmentation Logic:
Caption: Primary electron ionization (EI) fragmentation pathway for ethyl alpha-methylcinnamate.
Module 4: Experimental Protocols
Protocol A: The "Gold Standard" NOE Experiment
Use this to validate stereochemistry for publication.
-
Sample Prep: Dissolve ~10 mg of compound in 0.6 mL
. Ensure the solution is free of paramagnetic impurities (filter through basic alumina if necessary). -
Acquisition:
-
Set up a 1D Selective NOE (or 1D GOESY) experiment.
-
Target 1: Irradiate the Methyl doublet (~2.0 ppm).
-
Target 2 (Control): Irradiate a blank region (e.g., ~9.0 ppm).
-
-
Processing: Subtract the Control FID from the Target 1 FID.
-
Interpretation:
-
Positive Result ((Z)-Isomer): You will see a positive phase peak at the Vinyl Proton frequency (~7.1 ppm).
-
Negative Result ((E)-Isomer): You will see NOE at the Phenyl ortho protons (~7.4 ppm) but not at the Vinyl Proton.
-
Protocol B: Workflow for Isomer Identification
Caption: Decision tree for stereochemical assignment using 1H NMR and NOE.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NOE and anisotropy principles).
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. (Primary source for (Z)-isomer synthesis and data).
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed protocols for NOE Difference experiments).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for chemical shift prediction and corrections).
Sources
Issues in scaling up the production of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
The following guide serves as a specialized Technical Support Center for researchers and process chemists scaling up the production of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate . This compound, a specific stereoisomer of ethyl
Status: Operational | Tier: Level 3 Engineering Support Subject: Stereoselective Synthesis, Purification, and Stability Management
Core Synthesis Strategy & Stereocontrol
The Challenge: Fighting Thermodynamics
The primary obstacle in synthesizing the
Recommended Protocol: Still-Gennari Modification
For high
Reagents:
-
Substrate: Benzaldehyde
-
Reagent: Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate
-
Base: KHMDS (Potassium hexamethyldisilazide) or NaH (carefully controlled)
-
Solvent: THF (anhydrous)
-
Temperature: -78°C (Critical for selectivity)
Step-by-Step Workflow
-
Phosphonate Preparation:
-
Note: If the specific trifluoroethyl phosphonate is unavailable, synthesize it by reacting ethyl 2-bromopropionate with triethyl phosphite followed by transesterification with trifluoroethanol, or via direct Arbuzov with tris(trifluoroethyl) phosphite.
-
-
Deprotonation (The Critical Step):
-
Cool THF solution of the phosphonate to -78°C .
-
Add KHMDS (1.05 eq) slowly. Why? The potassium counterion and low temperature stabilize the intermediate in a geometry that favors the
-alkene upon elimination.
-
-
Addition:
-
Add Benzaldehyde slowly. Maintain temperature < -70°C.
-
-
Quench:
-
Quench with saturated NH
Cl before warming to room temperature to prevent equilibration.
-
Troubleshooting Guide: Synthesis
| Symptom | Probable Cause | Corrective Action |
| Low Z:E Ratio (< 80:20) | Reaction temperature rose above -70°C during addition. | Use a jacketed reactor with active cryo-cooling. Slow down addition rate of aldehyde. |
| Use of Lithium base (LiHMDS) instead of Potassium (KHMDS). | Switch to KHMDS or 18-crown-6 additive. Potassium ions are larger and coordinate differently, enhancing Z-selectivity [1]. | |
| Low Yield | Moisture in THF or Phosphonate. | Re-dry THF over molecular sieves. Titrate KHMDS before use. |
| "Gummy" Precipitate | Phosphate salt formation. | Ensure vigorous stirring (overhead mechanical stirrer, not magnetic) during quench. |
Mechanism Visualization
The following diagram illustrates the kinetic pathway difference between Standard HWE and Still-Gennari.
Purification & Isolation[1]
The Challenge: Isomer Separation
The
Recommended Protocol: Vacuum Distillation with Isomerization Control
If chromatography is too expensive for your scale, use High-Vacuum Fractional Distillation with strict thermal limits.
-
Vacuum Requirement: < 1 mbar (preferably 0.1 mbar).
-
Pot Temperature: Must not exceed 110°C .
-
Column: Vigreux column or Packed column (structurally optimized for low pressure drop).
-
Stabilizer: Add 0.1% BHT (Butylated hydroxytoluene) or Hydroquinone to inhibit radical-induced isomerization.
QC: Distinguishing Z vs E
Do not rely solely on retention time. Use
| Feature | (2Z)-Isomer (Target) | (2E)-Isomer (Impurity) | Reason |
| Vinyl Proton (H-3) | In | ||
| Methyl Group (C-2 Me) | Less diagnostic than the vinyl proton. | ||
| Coupling | Singlet (broad) | Singlet (broad) | Allylic coupling is small; chemical shift is the primary indicator. |
Stability & Storage
The Challenge: Shelf-Life Isomerization
The
Storage Protocol
-
Container: Amber glass bottles or opaque HDPE/aluminum containers.
-
Headspace: Nitrogen or Argon blanket (essential to prevent oxidation, which can catalyze isomerization).
-
Temperature: 2–8°C recommended. Avoid freezing if the compound is liquid to prevent stress on the container, but keep cool.
FAQ: Common Scale-Up Questions
Q1: Can I use the cheaper Perkin condensation (Benzaldehyde + Propionic Anhydride) and separate the isomers?
-
Answer: Generally, no . The Perkin reaction is highly selective for the
-isomer (>98%). You would be synthesizing a massive amount of waste to get a tiny fraction of . Unless you couple this with a downstream photochemical isomerization step (using UV lamps to equilibrate the mixture), the HWE route is more efficient for direct synthesis.
Q2: I see a third peak in my GC after distillation. What is it?
-
Answer: It is likely the deconjugated isomer (ethyl 2-methyl-3-phenylprop-2-enoate
ethyl 2-methylene-3-phenylpropanoate) or a dimer. Prolonged heating can cause the double bond to migrate if acidic impurities are present. Ensure your crude reaction mixture is fully neutralized (wash with NaHCO ) before distillation.
Q3: The Still-Gennari reagents are too expensive for my multi-kilo batch. Alternatives?
-
Answer: Consider the Lindlar Hydrogenation route if you can access the precursor. Synthesize ethyl 2-methyl-3-phenylprop-2-ynoate (alkyne) and hydrogenate using Lindlar's catalyst. However, synthesizing the
-methyl alkyne precursor is non-trivial. The most scalable alternative to Still-Gennari is Photochemical Isomerization : Synthesize the cheap -isomer, dissolve in solvent with a sensitizer, and pass through a flow photoreactor to reach a photostationary state (often 40:60 Z:E), then separate and recycle the E.
References
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (See section on alkene chemical shifts).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Synthesis).
Technical Support Center: Resolving Unexpected Outcomes in the Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Welcome to the technical support center for the synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and practical solutions for common challenges encountered during this stereoselective synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to directly address specific experimental issues, explaining the underlying chemical principles to empower you to resolve unexpected outcomes and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing ethyl (2Z)-2-methyl-3-phenylprop-2-enoate with high Z-selectivity?
A1: For achieving high Z-selectivity in the synthesis of α,β-unsaturated esters like ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is the most reliable and widely accepted method.[1][2][3][4] This reaction utilizes a phosphonate reagent with electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures.[3][5] This setup favors kinetic control, leading to the formation of the Z-isomer.[3]
Q2: Why is my reaction yielding predominantly the (E)-isomer instead of the desired (Z)-isomer?
A2: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions.[6] If you are obtaining the (E)-isomer, it is likely that the reaction is under thermodynamic control, which favors the more stable E-alkene.[7] This can happen if:
-
You are using a standard HWE phosphonate reagent (e.g., triethyl phosphonoacetate) instead of one designed for Z-selectivity.
-
The reaction temperature is too high, allowing for equilibration to the more stable anti-oxaphosphetane intermediate which leads to the E-alkene.[6]
-
The base used is not appropriate for promoting kinetic control.
To favor the (Z)-isomer, you must employ the Still-Gennari conditions as detailed in the protocols below.
Q3: My reaction yield is very low. What are the common causes?
A3: Low yields in the Still-Gennari olefination can stem from several factors:
-
Improper reaction setup: This reaction is highly sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (argon or nitrogen).
-
Reagent quality: The phosphonate reagent, aldehyde, and base must be of high purity. Benzaldehyde is prone to oxidation to benzoic acid, which will not participate in the reaction.
-
Incomplete deprotonation of the phosphonate: The base must be strong enough and added in a sufficient amount to fully deprotonate the phosphonate.
-
Side reactions: Aldol condensation of the aldehyde or other side reactions can consume starting materials.
-
Difficult purification: The product may be lost during workup or chromatography.
Q4: How can I effectively separate the (Z) and (E) isomers if my reaction produces a mixture?
A4: Separating (E) and (Z) isomers of α,β-unsaturated esters can be challenging due to their similar polarities. However, it is often achievable using flash column chromatography on silica gel.[8][9] The key is to use a low-polarity eluent system (e.g., a mixture of hexanes and ethyl acetate) and to carefully collect and analyze small fractions. In some cases, specialized techniques like chromatography on silver nitrate-impregnated silica gel can enhance separation.[8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Moisture or Air in the Reaction | Reaction turns yellow/brown quickly; formation of solid precipitates. | Flame-dry all glassware and perform the reaction under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. |
| Degraded Benzaldehyde | Check the purity of benzaldehyde by 1H NMR or IR spectroscopy. Look for signs of benzoic acid (broad OH peak in IR). | Purify benzaldehyde by distillation before use. Store under an inert atmosphere. |
| Inactive Base | The reaction mixture does not change color upon addition of the base and phosphonate. | Use a fresh, properly stored strong base (e.g., KHMDS). Ensure the solvent is anhydrous. |
| Incorrect Reaction Temperature | Temperature is not maintained at -78 °C. | Use a properly prepared dry ice/acetone or dry ice/isopropanol bath to maintain a constant low temperature. |
Problem 2: Incorrect Stereoselectivity (High E:Z Ratio)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Wrong Phosphonate Reagent | Confirm the identity of the phosphonate reagent. Standard dialkyl phosphonoacetates will give the E-isomer. | Use a Still-Gennari type phosphonate, such as ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate. |
| Reaction Temperature Too High | The reaction was allowed to warm up prematurely. | Maintain the reaction temperature at -78 °C throughout the addition of reagents and for the specified reaction time. |
| Inappropriate Base/Solvent System | Using bases like NaH or NaOEt will favor the E-isomer. | Use a strong, non-coordinating base like KHMDS in THF with 18-crown-6 to ensure kinetic control.[3] |
Problem 3: Presence of Significant Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Aldol Condensation of Benzaldehyde | Presence of signals corresponding to cinnamaldehyde or other condensation products in the 1H NMR spectrum of the crude product. | Add the benzaldehyde solution slowly to the reaction mixture at -78 °C to maintain a low concentration of the aldehyde. |
| Unreacted Starting Materials | TLC analysis of the crude product shows spots corresponding to benzaldehyde and the phosphonate reagent. | Increase the reaction time or consider adding a slight excess of the phosphonate and base. |
| Michael Addition | In some cases, the phosphonate carbanion can act as a Michael donor to the α,β-unsaturated ester product. | Maintain a low reaction temperature and avoid a large excess of the phosphonate carbanion. |
Experimental Protocols & Characterization
Protocol: Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate via Still-Gennari Olefination
This protocol is a representative procedure based on the principles of the Still-Gennari modification.
Materials:
-
Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate
-
Benzaldehyde (freshly distilled)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-Crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 18-crown-6 (1.2 equivalents).
-
Add anhydrous THF via syringe to dissolve the 18-crown-6.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add KHMDS (1.1 equivalents, as a solution in THF or toluene) to the cooled solution and stir for 10 minutes.
-
In a separate flame-dried flask, dissolve ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate (1.1 equivalents) in anhydrous THF.
-
Add the phosphonate solution dropwise to the KHMDS solution at -78 °C and stir for 30 minutes.
-
In another flame-dried flask, dissolve freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the benzaldehyde solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
Characterization Data
The following are representative 1H and 13C NMR spectral data for the (Z) and (E) isomers of ethyl 2-methyl-3-phenylprop-2-enoate.
| Isomer | 1H NMR (CDCl3, representative shifts) | 13C NMR (CDCl3, representative shifts) |
| (Z)-isomer | δ 7.35-7.20 (m, 5H, Ar-H), 6.85 (s, 1H, C=CH), 4.20 (q, 2H, OCH2CH3), 2.10 (s, 3H, C=C-CH3), 1.25 (t, 3H, OCH2CH3) | δ 170.5 (C=O), 140.2 (C=C), 135.8 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 128.2 (Ar-CH), 127.5 (C=C), 60.8 (OCH2), 20.5 (C=C-CH3), 14.2 (OCH2CH3) |
| (E)-isomer | δ 7.70 (s, 1H, C=CH), 7.40-7.25 (m, 5H, Ar-H), 4.25 (q, 2H, OCH2CH3), 2.20 (s, 3H, C=C-CH3), 1.35 (t, 3H, OCH2CH3) | δ 168.5 (C=O), 142.5 (C=C), 134.5 (Ar-C), 129.8 (Ar-CH), 128.6 (Ar-CH), 128.4 (Ar-CH), 129.0 (C=C), 61.0 (OCH2), 14.5 (C=C-CH3), 14.3 (OCH2CH3) |
Note: Actual chemical shifts may vary slightly depending on the solvent and spectrometer.
Visualizing the Workflow and Logic
Experimental Workflow for Still-Gennari Olefination
Caption: Workflow for the Still-Gennari synthesis.
Troubleshooting Logic for Low Z:E Ratio
Sources
- 1. Still-Gennari Olefination [ch.ic.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 7. ethz.ch [ethz.ch]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. orgsyn.org [orgsyn.org]
Stereoselective synthesis challenges for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
The following technical support guide addresses the specific stereochemical challenges associated with synthesizing ethyl (2Z)-2-methyl-3-phenylprop-2-enoate .
Ticket Subject: Strategies for Z-Selective Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open[1]
Executive Summary
Synthesizing the (Z)-isomer of ethyl 2-methylcinnamate presents a significant thermodynamic challenge.[1] Unlike simple cinnamates, the presence of the
To achieve high (Z)-selectivity, you must switch from thermodynamic control to kinetic control using specific fluorinated phosphonates (Still-Gennari) or aryloxy phosphonates (Ando).[1]
Module 1: Method Selection & Decision Matrix
Do not use standard triethyl phosphonoacetate.[1] Use the decision matrix below to select the correct reagent system for your target.
Figure 1: Decision matrix for selecting the appropriate olefination protocol based on stereochemical requirements.
Module 2: The Still-Gennari Protocol (Recommended)[1][3]
The Still-Gennari olefination is the industry standard for accessing Z-unsaturated esters.[1] It utilizes electron-withdrawing trifluoroethyl groups on the phosphonate to accelerate the reaction rate, ensuring the kinetic (Z)-intermediate eliminates before it can equilibrate to the thermodynamic (E)-form.
Reagents Required[1][2][3][4][5][6][7]
-
Aldehyde: Benzaldehyde (freshly distilled).[1]
-
Phosphonate: Ethyl bis(2,2,2-trifluoroethyl)phosphonopropionate.[1]
-
Note: Standard Still-Gennari reagent is for acetates (
-H). You need thengcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -methyl variant. If commercially unavailable, synthesize via Arbuzov reaction of ethyl 2-bromopropionate and tris(2,2,2-trifluoroethyl) phosphite.[1]
-
-
Base: KHMDS (Potassium hexamethyldisilazide), 0.5 M in toluene.[1]
-
Additive: 18-Crown-6 (Critical for sequestering
and preventing chelation).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve 18-crown-6 (5 equiv) and the phosphonate (1.1 equiv) in anhydrous THF under Argon. Cool to -78 °C . |
| 2 | Deprotonation | Add KHMDS (1.1 equiv) dropwise. Stir for 30 mins at -78 °C. |
| 3 | Addition | Add Benzaldehyde (1.0 equiv) slowly.[1] |
| 4 | Elimination | Stir at -78 °C for 1-2 hours. |
| 5 | Quench | Quench with saturated NH |
Troubleshooting Z-Selectivity
-
Issue: "I am getting a 60:40 Z:E mixture."
-
Root Cause: The
-methyl group adds steric bulk, slowing down the elimination step and allowing some equilibration to the E-intermediate. -
Solution: Switch to the Ando Modification . Use ethyl (diphenylphosphono)propionate with NaH in THF at -78 °C. The phenoxy groups favor the Z-transition state via a specific "ordered" mechanism involving the metal cation, often yielding higher Z-selectivity for
-substituted systems than Still-Gennari.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Module 3: Post-Reaction Handling (The "Isomerization Trap")
The (Z)-isomer of ethyl 2-methylcinnamate is photochemically and thermally unstable .[1] It will isomerize to the (E)-isomer if mishandled.[1]
Detailed Workflow to Prevent Isomerization:
Figure 2: Critical control points to prevent Z-to-E isomerization during workup.
Key Handling Rules:
-
No Acidic Silica: Use silica gel neutralized with 1% Triethylamine during column chromatography.[1] The acidity of standard silica can catalyze isomerization.
-
Darkness: Wrap all columns and flasks in aluminum foil. Direct sunlight or UV light causes rapid photoisomerization.[1]
-
Temperature: Evaporate solvents at
. Do not distill the product; it will isomerize.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Module 4: Analytical Validation (NMR)
Since the alkene is trisubstituted , you cannot use the standard vicinal coupling constants (
NMR Chemical Shifts
The geometry is determined by the position of the
-
Structure Recap:
-
Diagnostic Signals:
-
(E)-Isomer: The
-proton is deshielded by the magnetic anisotropy of the cis-carbonyl oxygen. Expect the alkene singlet atngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> 7.60 – 7.80 ppm . -
(Z)-Isomer: The
-proton is far from the carbonyl cone. Expect the alkene singlet upfield atngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> 6.50 – 6.90 ppm .
-
NOE Experiments (Definitive Proof)
Perform a 1D-NOESY experiment irradiating the Methyl group signal.
| Irradiated Signal | Observation in (Z)-Isomer | Observation in (E)-Isomer |
| Weak/No enhancement of the | Strong enhancement of the | |
| Enhancement of Phenyl (ortho) protons. | Weak/No enhancement of Phenyl protons.[1] |
References
-
Still, W. C., & Gennari, C. (1983).[1][3] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[4][5] Tetrahedron Letters, 24(41), 4405–4408. [1]
-
Ando, K. (1997).[1] Highly Selective Synthesis of Z-Unsaturated Esters by the Wittig Reaction of Ethyl (Diphenylphosphono)acetate.[1] The Journal of Organic Chemistry, 62(6), 1934–1939.[1]
-
Sano, S., et al. (2015).[1][6][7] Synthesis of Allenyl Esters by Horner-Wadsworth-Emmons Reactions.[1][6] Synlett, 26, 2135-2138.[1][6] [1]
-
Motoyoshiya, J., et al. (1991).[1] Z-Selective Horner-Wadsworth-Emmons Reaction of Ethyl (Diphenylphosphono)acetate.[1] Journal of the Chemical Society, Chemical Communications, 1664-1666.[1]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Allenyl Esters by Horner-Wadsworth-Emmons Reactions of Ketenes Mediated by Isopropylmagnesium Bromide [organic-chemistry.org]
- 7. Solved Explain how one can use 1H NMR to differentiate | Chegg.com [chegg.com]
Impact of starting material quality on ethyl (2Z)-2-methyl-3-phenylprop-2-enoate synthesis
Case ID: Z-CINNAMATE-001 Topic: Impact of Starting Material Quality on Stereoselectivity and Yield Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Core Directive
The Challenge: Synthesizing the (2Z) isomer of ethyl 2-methyl-3-phenylprop-2-enoate is thermodynamically unfavorable. Standard Horner-Wadsworth-Emmons (HWE) or Wittig conditions predominantly yield the (E)-isomer due to steric relief between the phenyl ring and the ester group.
The Solution: You must utilize the Still-Gennari modification of the HWE reaction.[1][2] This kinetically controlled protocol relies on electron-deficient phosphonates and specific base/additive combinations to force the Z-selective pathway.
Critical Failure Point: The Still-Gennari protocol is hypersensitive to proton sources . Impure benzaldehyde (containing benzoic acid) or wet solvents will quench the base (KHMDS), altering the stoichiometry and destroying stereoselectivity.
Root Cause Analysis: The Impurity Cascade
To understand why your starting material quality dictates the outcome, you must visualize the failure mode.
Diagram 1: The Impurity Cascade (Troubleshooting Logic)
Caption: Figure 1.[3][4][5] The "Silent Killer" mechanism where trace benzoic acid neutralizes the specific base required for Z-selectivity.
Reagent Audit & Quality Specifications
Before attempting the synthesis, audit your materials against these specifications.
| Reagent | Critical Impurity | Detection Method | Impact on (2Z) Synthesis |
| Benzaldehyde | Benzoic Acid | 1H NMR (Check for broad singlet >10 ppm) | Neutralizes KHMDS; reduces yield; may promote E-isomerization. |
| KHMDS (0.5M in Toluene) | Hydrolysis products (KOH, HMDS) | Titration (w/ 1,10-phenanthroline) | Inconsistent deprotonation. KOH causes side reactions (Cannizzaro). |
| Still-Gennari Phosphonate | Phosphonoacetic acid | 31P NMR | Acidic protons quench base. |
| THF (Solvent) | Water (>50 ppm) | Karl Fischer | Quenches base; favors thermodynamic (E) equilibration. |
Validated Protocols
Protocol A: Purification of Benzaldehyde
Rationale: Commercial benzaldehyde almost always contains 1-5% benzoic acid unless freshly distilled.
-
Wash: Dissolve benzaldehyde in diethyl ether (1:1 v/v). Wash twice with 10% Na₂CO₃ (aq). This converts benzoic acid to water-soluble sodium benzoate.
-
Dry: Wash organic layer with brine, separate, and dry over anhydrous MgSO₄.
-
Distill: Remove ether via rotary evaporation. Distill the residue under reduced pressure (vacuum).
-
Store: Store under Argon/Nitrogen in a dark bottle with 4Å molecular sieves.
Protocol B: Optimized Still-Gennari Synthesis for (2Z)-Selectivity
Rationale: Uses Bis(2,2,2-trifluoroethyl) phosphonoacetate to accelerate elimination of the intermediate, locking in the Z-geometry.
Reagents:
-
Benzaldehyde (Purified, 1.0 eq)
-
Bis(2,2,2-trifluoroethyl) 2-phosphonopropionate (1.1 eq) (Note: Modified for alpha-methyl)
-
18-Crown-6 (1.5 eq) (Sequesters K+, preventing chelation that favors E-isomer)
-
KHMDS (1.1 eq, 0.5M in Toluene)
-
THF (Anhydrous)[2]
Workflow:
-
Setup: Flame-dry a 2-neck flask. Cool to -78°C under Argon.
-
Dissolution: Dissolve 18-Crown-6 and the Phosphonate in THF.
-
Deprotonation: Add KHMDS dropwise. Stir for 30 mins at -78°C.
-
Addition: Add purified Benzaldehyde (in THF) dropwise.
-
Reaction: Stir at -78°C for 2 hours. Do not warm up yet.
-
Quench: Quench cold with saturated NH₄Cl.
-
Workup: Extract with Et₂O, dry, and concentrate.
Diagram 2: Reaction Mechanism & Workflow
Caption: Figure 2.[4][5] The Still-Gennari pathway relies on "naked" enolates and rapid elimination to prevent equilibration to the E-isomer.
Troubleshooting & FAQs
Q1: I am getting a 50:50 mixture of Z and E isomers. Why? A: This usually indicates warming too early or lack of 18-Crown-6 .
-
Explanation: If the reaction warms before the elimination step is complete, the unstable syn-oxaphosphetane can revert to starting materials and re-add to form the more stable anti-oxaphosphetane, leading to the (E)-isomer.
-
Fix: Ensure the reaction remains at -78°C until quenching. Ensure 18-Crown-6 is dry and present in excess (1.5 eq).
Q2: My reaction yield is low (<30%), but I see starting material. A: This is the classic Benzoic Acid Signature .
-
Explanation: The acid in your benzaldehyde consumed your KHMDS. Consequently, you only generated a fraction of the required phosphonate carbanion.
-
Fix: Follow Protocol A (Purification) rigorously. Increase KHMDS slightly (to 1.2 eq) if you suspect trace impurities, but purification is safer.
Q3: Can I use NaH instead of KHMDS? A: No.
-
Explanation: NaH is heterogeneous and requires higher temperatures to be effective, which promotes thermodynamic equilibration to the (E)-isomer. The Still-Gennari method specifically requires the KHMDS/18-Crown-6 system to create a specific cation environment that favors Z-selectivity.
Q4: How do I separate the (2Z) isomer from the (2E) isomer? A: Use Silica Gel Chromatography.
-
Tip: The (2Z) isomer is less polar (due to internal shielding/folding) and typically elutes before the (2E) isomer in non-polar solvent systems (e.g., Hexane/EtOAc 95:5).
-
Warning: Avoid prolonged exposure to silica or light, as the (2Z) isomer can isomerize to (E) on the column.
References
-
Still, W. C., & Gennari, C. (1983).[6][7][8] Direct synthesis of Z-unsaturated esters.[8][9] Tetrahedron Letters, 24(41), 4405-4408.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for Benzaldehyde purification).
-
Nagamitsu, T., et al. (2006). Total Synthesis of (−)-Kaitocephalin. Journal of Organic Chemistry, 71(23), 8871–8883. (Demonstrates Still-Gennari application and reagent prep).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of HWE vs. Still-Gennari).
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (E)-2-methyl-3-phenylprop-2-enoate | C10H9O2- | CID 7269398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 6. Still-Gennari Olefination [ch.ic.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. scite.ai [scite.ai]
- 9. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the (2Z) and (E)-Isomers of Ethyl 2-Methyl-3-Phenylprop-2-enoate
Introduction
In the realm of organic chemistry and drug development, the spatial arrangement of atoms within a molecule, or stereoisomerism, can have profound implications for its physical, chemical, and biological properties. This guide provides an in-depth comparison of the (2Z) and (E)-isomers of ethyl 2-methyl-3-phenylprop-2-enoate, two geometric isomers that differ only in the orientation of substituents around the carbon-carbon double bond. While seemingly minor, this structural variance can lead to significant differences in reactivity, spectroscopic signatures, and potential biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview, proposed synthetic and analytical methodologies, and a discussion of the potential applications of these compounds.
The fundamental difference between the (Z) and (E) isomers lies in the relative positions of the high-priority substituents attached to the double bond. According to the Cahn-Ingold-Prelog priority rules, the phenyl group and the ethyl ester group are the higher priority groups on their respective carbons. In the (Z)-isomer (from the German zusammen, meaning "together"), these groups are on the same side of the double bond. In the (E)-isomer (from the German entgegen, meaning "opposite"), they are on opposite sides.
Caption: Molecular structures of ethyl (2Z)- and (E)-2-methyl-3-phenylprop-2-enoate.
Synthesis and Stereocontrol
The synthesis of α,β-unsaturated esters like ethyl 2-methyl-3-phenylprop-2-enoate can be achieved through various olefination reactions. The key to obtaining the desired isomer lies in selecting a method with high stereocontrol.
Proposed Synthetic Workflow
A common and effective method for synthesizing such compounds is the Horner-Wadsworth-Emmons (HWE) reaction. The stereochemical outcome of the HWE reaction can often be influenced by the nature of the phosphonate ylide and the reaction conditions.
Caption: General workflow for the synthesis and separation of (Z) and (E) isomers.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
This protocol outlines a general procedure for the synthesis, which can be optimized to favor one isomer over the other.
-
Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH) as a 60% dispersion in mineral oil. To this suspension, add triethyl 2-phosphonopropionate dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Reaction with Benzaldehyde: Cool the ylide solution back to 0 °C. Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, a mixture of (Z) and (E) isomers, can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality Behind Experimental Choices: The choice of base and solvent can influence the Z/E selectivity. For instance, using potassium bis(trimethylsilyl)amide (KHMDS) as the base in THF with the addition of 18-crown-6 can favor the formation of the (Z)-isomer. Conversely, using NaH in THF often leads to a preference for the thermodynamically more stable (E)-isomer.
Physicochemical and Spectroscopic Properties
While direct experimental data for both isomers is not extensively published, we can infer their properties based on closely related compounds and general principles of stereoisomerism.
| Property | Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate | Ethyl (E)-2-methyl-3-phenylprop-2-enoate | Rationale for Difference |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₄O₂ | Isomers have the same formula. |
| Molecular Weight | 190.24 g/mol | 190.24 g/mol | Isomers have the same mass. |
| Boiling Point | Expected to be slightly lower than the (E)-isomer. | Expected to be slightly higher than the (Z)-isomer. | The (E)-isomer is generally more stable and has a more linear shape, allowing for better packing and stronger intermolecular forces. |
| Density | Expected to be similar to the (E)-isomer. | Expected to be similar to the (Z)-isomer. | Minor differences may exist due to packing efficiency in the liquid state. |
| Refractive Index | Expected to be similar to the (E)-isomer. | Expected to be similar to the (E)-isomer. | Small variations may be observed. |
| ¹H NMR (δ, ppm) | Vinylic-H: ~6.8-7.2 ppm; Methyl-H: ~2.1-2.3 ppm | Vinylic-H: ~7.5-7.8 ppm; Methyl-H: ~1.9-2.1 ppm | In the (Z)-isomer, the vinylic proton is shielded by the cis-phenyl group, shifting it upfield. The methyl group is deshielded by the cis-ester group. In the (E)-isomer, the vinylic proton is deshielded by the cis-ester group, shifting it downfield. |
| ¹³C NMR (δ, ppm) | Carbonyl-C: ~167-169 ppm; Vinylic-C: ~128-140 ppm | Carbonyl-C: ~166-168 ppm; Vinylic-C: ~128-142 ppm | The chemical shifts of the olefinic carbons will differ due to the different steric and electronic environments. |
| IR (cm⁻¹) | C=O stretch: ~1710-1725 cm⁻¹; C=C stretch: ~1630-1640 cm⁻¹ | C=O stretch: ~1710-1725 cm⁻¹; C=C stretch: ~1630-1640 cm⁻¹ | Significant differences are not expected, but minor shifts may occur. |
Experimental Characterization and Isomer Distinction
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and differentiation of the (Z) and (E) isomers.
Protocol for Isomer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified isomer in a deuterated solvent (e.g., CDCl₃). The key distinguishing feature will be the chemical shift of the vinylic proton. A significant downfield shift is expected for the (E)-isomer compared to the (Z)-isomer.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is crucial for definitive stereochemical assignment. For the (Z)-isomer, a cross-peak should be observed between the vinylic proton and the ortho-protons of the phenyl ring, indicating their spatial proximity. For the (E)-isomer, a cross-peak would be expected between the vinylic proton and the protons of the ethyl group of the ester.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject a dilute solution of the isomer mixture into a GC-MS system. The two isomers should separate based on their boiling points and polarity. The less polar and more volatile (Z)-isomer is expected to have a shorter retention time.
-
The mass spectrum for both isomers will be identical, showing a molecular ion peak corresponding to their molecular weight.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC can also be used for separation, particularly on a normal-phase column where the polarity difference between the isomers will lead to different retention times.
-
Potential Biological Activity and Applications
The phenylprop-2-enoate scaffold is a common motif in a variety of natural products and biologically active compounds.[1] For instance, cinnamic acid derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[2][3]
The specific biological activities of the (Z) and (E) isomers of ethyl 2-methyl-3-phenylprop-2-enoate have not been extensively studied. However, it is plausible that they could act as prodrugs, being hydrolyzed in vivo to the corresponding 2-methyl-3-phenylprop-2-enoic acid. The different spatial arrangements of the isomers could lead to different rates of hydrolysis and varying affinities for biological targets, resulting in distinct pharmacokinetic and pharmacodynamic profiles.[4] Therefore, the synthesis and isolation of each pure isomer are critical for evaluating their individual biological potential.
Conclusion
References
- Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.
- Guidechem. (n.d.). ethyl (Z)-2-methyl-3-phenyl-prop-2-enoate 7042-33-3 wiki.
-
PubChem. (2026). Ethyl 3-phenylprop-2-enoate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). (E)-2-methyl-3-phenylprop-2-enoate. National Center for Biotechnology Information. Available at: [Link]
-
ChemBK. (n.d.). methyl 3-phenylprop-2-enoate. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of Ethyl 3-methyl-2-phenylbut-2-enoate and Methyl 3-methyl-2.
-
ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available at: [Link]
-
ResearchGate. (2023). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. Available at: [Link]
-
Mol-Instincts. (2025). ethyl 3-phenylpropanoate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-(methoxymethyl)-3-phenylprop-2-enoate. National Center for Biotechnology Information. Available at: [Link]
-
Stenutz. (n.d.). ethyl (E)-3-phenylprop-2-enoate. Available at: [Link]
-
Stenutz. (n.d.). ethyl (2E)-3-phenylprop-2-enoate. Available at: [Link]
-
The Pherobase. (n.d.). NMR: Ethyl (E)-3-phenyl-2-propenoate|ethyl trans-cinnamate|C11H12O2. Available at: [Link]
- BenchChem. (2025). literature review of synthetic methods for ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate.
-
MDPI. (2021). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Available at: [Link]
-
MDPI. (2023). Organic Compounds with Biological Activity. Available at: [Link]
-
MDPI. (2022). Biological Activities of Natural Products II. Available at: [Link]
-
NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester. NIST Chemistry WebBook. Available at: [Link]
Sources
Validating the synthetic route to ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Title: Validating the Z-Selective Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate: A Technical Comparison Guide
Executive Summary
Synthesizing trisubstituted alkenes with high stereocontrol is a persistent challenge in medicinal chemistry. The target molecule, ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (also known as ethyl (
Standard Horner-Wadsworth-Emmons (HWE) conditions predominantly yield the thermodynamic (
Route Comparison & Selection Strategy
The selection of the synthetic route depends on the required isomeric ratio (Z:E) and purification capabilities.
| Feature | Route A: Still-Gennari (Recommended) | Route B: Ando Modification | Route C: Classical HWE |
| Reagent | Bis(2,2,2-trifluoroethyl) phosphonate | Diaryl phosphonate | Triethyl phosphonate |
| Mechanism | Kinetic control via fast elimination | Kinetic control via steric bulk | Thermodynamic control |
| Z:E Selectivity | > 95:5 | ~85:15 to 95:5 | < 5:95 (E-selective) |
| Reaction Temp | -78 °C | -78 °C to 0 °C | 0 °C to RT |
| Purification | Simple filtration/flash chromatography | Requires careful chromatography | N/A (Wrong isomer) |
| Scalability | High (Reagents available/makeable) | Moderate (Atom economy lower) | High |
Technical Verdict:
Route A (Still-Gennari) is the validated route for this target. The electron-withdrawing trifluoroethyl groups accelerate the elimination of the syn-betaine intermediate, locking the kinetic (
Validated Experimental Protocol: Still-Gennari Olefination
Objective: Synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate with >95% Z-selectivity.
Reagents & Materials:
-
Substrate: Benzaldehyde (freshly distilled).
-
Reagent: Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate.
-
Note: If this specific
-methyl phosphonate is unavailable, synthesize it by methylating ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate with MeI/NaH prior to the coupling step.
-
-
Base: KHMDS (0.5 M in toluene) or 18-Crown-6/KHMDS system.
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
System Preparation:
-
Flame-dry a 2-neck round-bottom flask under Argon flow.
-
Charge with Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate (1.1 equiv) and 18-Crown-6 (1.5 equiv).
-
Dissolve in anhydrous THF (0.2 M concentration relative to phosphonate).
-
-
Deprotonation (Formation of the Z-Selective Ylide):
-
Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Add KHMDS (1.05 equiv) dropwise over 15 minutes.
-
Checkpoint: Stir for 30 minutes at -78 °C. The solution should remain clear or turn slightly yellow.
-
-
Olefination:
-
Add Benzaldehyde (1.0 equiv) dropwise (neat or in minimal THF) to the cold phosphonate solution.
-
Critical Control Point: Maintain temperature at -78 °C for 2 hours. Do not allow to warm immediately. The kinetic trap requires low temperature to prevent betaine equilibration.
-
Allow the reaction to warm slowly to 0 °C over 2 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl at 0 °C.
-
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).[1]
-
Eluent: Hexanes:Ethyl Acetate (95:5). The (
)-isomer typically elutes after the trace ( )-isomer due to higher polarity (dipole alignment).
-
Analytical Validation (The "Truth" Data)
To confirm the (2Z) stereochemistry, you cannot rely solely on retention time. You must use NMR spectroscopy to validate the spatial arrangement.
A. 1H-NMR Diagnostics (400 MHz, CDCl₃)
| Proton | (2Z)-Isomer (Target) | (2E)-Isomer (Impurity) | Mechanistic Reason |
| Vinyl-H (C3-H) | In the ( | ||
| Methyl (C2-Me) | In the ( |
B. NOE (Nuclear Overhauser Effect) Confirmation
This is the Gold Standard for validation.
-
Experiment: Irradiate the Vinyl-H signal.
-
Expected Result for (2Z): You should observe a strong NOE enhancement of the Ethyl ester protons (-OCH₂CH₃). This confirms the Phenyl ring (on C3) and the Ester group (on C2) are on the same side (cis-relationship).
-
Expected Result for (2E): You would observe a strong NOE enhancement of the Allylic Methyl group (C2-Me).
Mechanistic & Decision Visualization
Figure 1: Reaction Pathway & Selectivity Mechanism
This diagram illustrates why the Still-Gennari reagent favors the Z-isomer through the elimination of the erythro-betaine intermediate.
Caption: Kinetic pathway of Still-Gennari Olefination. The electron-withdrawing trifluoroethyl groups ensure rapid collapse of the syn-betaine to the Z-alkene.
Figure 2: Synthesis Decision Tree
Use this logic flow to determine if the Still-Gennari route is appropriate for your specific constraints.
Caption: Decision matrix for selecting the optimal synthetic route based on selectivity requirements and reagent availability.
References
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[2][3] A useful modification of the Horner-Emmons olefination.[2][3] Tetrahedron Letters, 24(41), 4405–4408. Link
-
Ando, K. (1997).[2] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[2] The Journal of Organic Chemistry, 62(7), 1934–1939. Link
-
Motoyoshiya, J., et al. (2001).[2] The Horner–Wadsworth–Emmons reaction of mixed phosphonoacetates and aromatic aldehydes: geometrical selectivity and computational investigation. Journal of the Chemical Society, Perkin Transactions 1, (17), 2058-2064. Link
-
TCI Chemicals. (n.d.). Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method.[4] TCI Practical Examples. Link
Sources
A Spectroscopic Compass: Navigating the Structural Landscape of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and Its Analogs
In the intricate world of drug discovery and materials science, the precise characterization of molecular architecture is paramount. Even subtle variations in stereochemistry or substitution can profoundly impact a compound's biological activity and physical properties. This guide provides an in-depth spectroscopic comparison of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a molecule of interest in organic synthesis, with a curated selection of its structural analogs. By dissecting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the analytical tools to confidently distinguish these closely related compounds and understand their unique electronic and steric characteristics.
Introduction to Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is an α,β-unsaturated ester, a class of compounds that serve as versatile building blocks in organic synthesis. The defining features of this molecule are the Z-configuration of its double bond, where the phenyl and the ester groups are on the same side, and the presence of a methyl group at the α-position. These structural elements are crucial in dictating its reactivity and three-dimensional shape. Understanding its spectroscopic signature is the first step towards harnessing its synthetic potential.
To illuminate the spectroscopic nuances of our target compound, we will draw comparisons with the following analogs:
-
Ethyl (E)-2-methyl-3-phenylprop-2-enoate: The geometric isomer, allowing for a direct assessment of the spectroscopic consequences of E vs. Z configuration.
-
Methyl (2Z)-2-methyl-3-phenylprop-2-enoate: Varying the ester group helps in assigning signals related to the ethyl moiety.
-
Ethyl (2Z)-3-phenylprop-2-enoate: The absence of the α-methyl group provides insight into its influence on the chemical environment of the double bond.
-
Ethyl (2Z)-2-methyl-3-(4-methoxyphenyl)prop-2-enoate: A para-substituted analog to explore the electronic effects of substituents on the phenyl ring.
Comparative Spectroscopic Analysis
A multi-technique approach provides a comprehensive structural picture. Here, we delve into the expected and observed data from NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic and steric environments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
The ¹H NMR spectrum provides a detailed map of the proton framework of a molecule. Key diagnostic signals for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and its analogs are the vinylic proton, the α-methyl protons, and the protons of the ethyl ester group.
Figure 1: Molecular structures of the target compound and its analogs.
Table 1: Comparative ¹H NMR Data (δ in ppm, J in Hz, solvent CDCl₃)
| Compound | Vinylic H (β-H) | α-CH₃ | OCH₂ (Ethyl) | OCH₂CH₃ (Ethyl) | Aromatic H's | Other |
| Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Expected) | ~6.9 (s) | ~2.1 (s) | ~4.1 (q) | ~1.2 (t) | 7.2-7.5 (m) | |
| Ethyl (E)-2-methyl-3-phenylprop-2-enoate | ~7.8 (s) | ~2.2 (s) | ~4.2 (q) | ~1.3 (t) | 7.3-7.5 (m) | |
| Methyl (2Z)-2-methyl-3-phenylprop-2-enoate | ~6.9 (s) | ~2.1 (s) | - | - | 7.2-7.5 (m) | OCH₃: ~3.7 (s) |
| Ethyl (2Z)-3-phenylprop-2-enoate | ~6.8 (d, J=12) | - | ~4.1 (q) | ~1.2 (t) | 7.3-7.6 (m) | α-H: ~5.9 (d, J=12) |
| Ethyl (2Z)-2-methyl-3-(4-methoxyphenyl)prop-2-enoate | ~6.8 (s) | ~2.1 (s) | ~4.1 (q) | ~1.2 (t) | 6.8-7.4 (m) | OCH₃: ~3.8 (s) |
Key Insights from ¹H NMR Data:
-
The Vinylic Proton as a Stereochemical Reporter: The most striking difference lies in the chemical shift of the β-vinylic proton. In the Z-isomer, this proton is shielded by the cis-ester group and is expected to resonate upfield (around 6.9 ppm) compared to the E-isomer, where it is deshielded by the anisotropic effect of the carbonyl group and appears significantly downfield (around 7.8 ppm). This provides an unambiguous method to distinguish between the geometric isomers.
-
Influence of the α-Methyl Group: The presence of the α-methyl group simplifies the vinylic region to a singlet for both E and Z isomers of ethyl 2-methyl-3-phenylprop-2-enoate. In contrast, ethyl (2Z)-3-phenylprop-2-enoate, lacking this methyl group, displays two doublets for the α and β vinylic protons with a characteristic cis-coupling constant of approximately 12 Hz.
-
Ester Group Variation: Replacing the ethyl group with a methyl group in methyl (2Z)-2-methyl-3-phenylprop-2-enoate results in the disappearance of the quartet and triplet signals of the ethyl group, and the appearance of a singlet for the methoxy protons around 3.7 ppm.
-
Aromatic Substitution: The introduction of an electron-donating methoxy group on the phenyl ring in ethyl (2Z)-2-methyl-3-(4-methoxyphenyl)prop-2-enoate will slightly shift the aromatic proton signals and introduce a characteristic singlet for the methoxy protons around 3.8 ppm.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.
Table 2: Comparative ¹³C NMR Data (δ in ppm, solvent CDCl₃)
| Compound | C=O | Cα | Cβ | α-CH₃ | OCH₂ | OCH₂CH₃ | Aromatic C's | Other |
| Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Expected) | ~168 | ~130 | ~140 | ~15 | ~61 | ~14 | 128-135 | |
| Ethyl (E)-2-methyl-3-phenylprop-2-enoate | ~168 | ~128 | ~142 | ~14 | ~61 | ~14 | 128-135 | |
| Methyl (2Z)-2-methyl-3-phenylprop-2-enoate | ~169 | ~130 | ~140 | ~15 | - | - | 128-135 | OCH₃: ~52 |
| Ethyl (2Z)-3-phenylprop-2-enoate | ~166 | ~118 | ~142 | - | ~60 | ~14 | 128-135 | |
| Ethyl (2Z)-2-methyl-3-(4-methoxyphenyl)prop-2-enoate | ~168 | ~129 | ~139 | ~15 | ~61 | ~14 | 114-160 (ipso C shifted) | OCH₃: ~55 |
Key Insights from ¹³C NMR Data:
-
Olefinic Carbons: The chemical shifts of the α and β carbons of the double bond are influenced by both the stereochemistry and the substituents. In general, the β-carbon (Cβ) is more deshielded than the α-carbon (Cα) due to its direct attachment to the phenyl ring. The difference in chemical shifts between the E and Z isomers for Cα and Cβ is typically small but can be diagnostic.
-
Carbonyl Carbon: The carbonyl carbon of the ester group resonates in the downfield region (166-169 ppm) and is less sensitive to the stereochemistry of the double bond.
-
Substituent Effects: The α-methyl group appears around 14-15 ppm. The carbons of the ethyl group are found at approximately 61 ppm (OCH₂) and 14 ppm (OCH₂CH₃). A methoxy substituent on the phenyl ring will cause a significant downfield shift for the ipso-carbon and an upfield shift for the ortho and para carbons, in addition to the appearance of the methoxy carbon signal around 55 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.
Figure 2: General workflow for spectroscopic analysis.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Ester) | C=C Stretch (Alkenyl) | C-O Stretch (Ester) | =C-H Bending |
| Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Expected) | ~1715 | ~1640 | ~1250, ~1170 | ~820 |
| Ethyl (E)-2-methyl-3-phenylprop-2-enoate | ~1710 | ~1635 | ~1260, ~1180 | ~980 |
| Ethyl (2Z)-3-phenylprop-2-enoate | ~1720 | ~1630 | ~1240, ~1160 | ~780 |
| Ethyl (2Z)-2-methyl-3-(4-methoxyphenyl)prop-2-enoate | ~1710 | ~1635 | ~1255, ~1175 | ~825 |
Key Insights from IR Data:
-
Carbonyl Stretching: All the compounds exhibit a strong absorption band for the C=O stretch of the ester group in the region of 1710-1720 cm⁻¹. The exact position can be subtly influenced by conjugation and the electronic nature of the substituents.
-
Alkene Stretching: The C=C stretching vibration of the double bond appears around 1630-1640 cm⁻¹.
-
Distinguishing E and Z Isomers: A key diagnostic feature for distinguishing between E and Z isomers of disubstituted alkenes can be the out-of-plane =C-H bending vibration. E (trans) isomers typically show a strong band around 960-990 cm⁻¹, while Z (cis) isomers show a band around 675-730 cm⁻¹ (for non-α-substituted) or higher for trisubstituted alkenes. For ethyl (E)-2-methyl-3-phenylprop-2-enoate, a band around 980 cm⁻¹ is expected, which would be absent in the spectrum of the Z-isomer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Table 4: Expected Key Fragments in EI-Mass Spectrometry (m/z)
| Compound | [M]⁺ | [M-OCH₂CH₃]⁺ | [M-COOCH₂CH₃]⁺ | [C₆H₅CH=C(CH₃)]⁺ | C₆H₅⁺ |
| Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate | 190 | 145 | 117 | 116 | 77 |
| Ethyl (E)-2-methyl-3-phenylprop-2-enoate | 190 | 145 | 117 | 116 | 77 |
| Methyl (2Z)-2-methyl-3-phenylprop-2-enoate | 176 | 145 | 117 | 116 | 77 |
| Ethyl (2Z)-3-phenylprop-2-enoate | 176 | 131 | 103 | - | 77 |
| Ethyl (2Z)-2-methyl-3-(4-methoxyphenyl)prop-2-enoate | 220 | 175 | 147 | 146 | 107 |
Key Insights from Mass Spectrometry Data:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) directly confirms the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation patterns of the E and Z isomers are often very similar, making their distinction by mass spectrometry alone challenging. However, characteristic fragments can confirm the presence of key structural motifs.
-
Common Fragments: Common fragmentation pathways for these esters include the loss of the ethoxy group (-OCH₂CH₃, M-45), the loss of the entire ester group (-COOCH₂CH₃, M-73), and fragments corresponding to the phenyl and vinyl moieties. For the 4-methoxy analog, fragments indicating the loss of the methoxy group or the entire methoxyphenyl group would be observed.
Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and its Analogs
These compounds are typically synthesized via condensation reactions. For instance, the reaction of benzaldehyde with ethyl 2-methylpropanoate in the presence of a strong base like sodium ethoxide can yield a mixture of the E and Z isomers of ethyl 2-methyl-3-phenylprop-2-enoate. The separation of these isomers can often be achieved by column chromatography.
Figure 3: General synthesis workflow for α-methylcinnamic esters.
Conclusion
The spectroscopic characterization of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and its analogs reveals a rich interplay between structure and spectral output. ¹H NMR spectroscopy stands out as the most definitive technique for assigning the stereochemistry of the double bond, with the chemical shift of the β-vinylic proton serving as a reliable diagnostic marker. ¹³C NMR and IR spectroscopy provide complementary information that corroborates the structural assignments, while mass spectrometry confirms the molecular weight and key structural fragments.
This guide demonstrates that a comprehensive, multi-technique spectroscopic approach is essential for the unambiguous characterization of closely related isomers and analogs. The principles and data presented herein offer a robust framework for researchers working with α,β-unsaturated esters, enabling them to confidently navigate the complexities of their molecular world.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
PubChem. (n.d.). Ethyl 3-phenylprop-2-enoate. Retrieved from [Link]
-
PubChem. (n.d.). (E)-2-methyl-3-phenylprop-2-enoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (Z)-2-methyl-3-phenylprop-2-enoate. Retrieved from [Link]
-
ResearchGate. (2014). Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. Retrieved from [Link]
Purity Assessment of Synthesized Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate: A Comparative Technical Guide
Executive Summary
The synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Ethyl
For researchers utilizing this compound—whether as a fragrance ingredient, a photo-switchable motif, or a pharmaceutical intermediate—isomeric purity is paramount . A 95% chemical purity is insufficient if the remaining 5% is the E-isomer, which may possess vastly different biological or olfactory properties.
This guide objectively compares the three primary methodologies for assessing the purity of this specific ester, providing actionable protocols and "field-proven" diagnostic criteria.
Comparative Analysis of Assessment Methods
The following table summarizes the performance of standard analytical techniques specifically for distinguishing
| Feature | GC-FID / GC-MS | HPLC-UV | |
| Primary Utility | Structural Confirmation & Stereochemical Assignment | Quantitative Purity & Trace Impurity Analysis | Isolation & Thermally Labile Analysis |
| Z/E Resolution | High (distinct shifts for | Excellent (Baseline separation on non-polar columns) | Good (Requires polarity optimization) |
| Limit of Detection | ~1-2% (Isomer) | < 0.1% (Trace Isomer) | < 0.1% |
| Throughput | Low (5-10 mins/sample) | High (Automated sequences) | Medium |
| Key Limitation | Requires pure standards or NOE for absolute assignment | Requires thermal stability (Esters are generally stable) | Solvent consumption |
Deep Dive: Analytical Protocols
Method A: Nuclear Magnetic Resonance ( H-NMR & NOE)
The Gold Standard for Absolute Stereochemical Assignment
While GC provides the ratio, NMR provides the proof of identity. Relying solely on coupling constants (
Diagnostic Trends (CDCl
)
The geometry of the Z-isomer places the phenyl ring and the ester group on the same side (cis-relationship of high-priority groups), while the methyl group and the olefinic proton (
-
-Proton (
~6.5 - 7.0 ppm): In the Z-isomer, the -H is trans to the ester carbonyl. In the E-isomer, it is cis. The carbonyl group's anisotropy typically deshields the cis substituent. Therefore, the -H of the E-isomer appears downfield (higher ppm) relative to the Z-isomer. -
-Methyl (
~2.0 - 2.2 ppm): In the E-isomer, the methyl group is cis to the phenyl ring, subjecting it to the shielding cone of the aromatic ring current. Therefore, the Methyl of the E-isomer appears upfield (lower ppm) relative to the Z-isomer.
Protocol: 1D NOE Difference Experiment
To unequivocally confirm you have synthesized the Z-isomer:
-
Prepare Sample: 10-15 mg in 0.6 mL CDCl
. Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite). -
Acquisition: Acquire a standard
H spectrum. -
Irradiation: Selectively irradiate the
-methyl doublet (approx. 2.0-2.2 ppm). -
Observation:
-
Z-Isomer: You will observe a strong NOE enhancement of the olefinic
-proton (because Me and H are cis). -
E-Isomer: You will observe a strong NOE enhancement of the Ortho-Phenyl protons (because Me and Ph are cis).
-
Method B: Gas Chromatography (GC-FID/MS)
The Workhorse for Quantitative Purity
Due to the steric crowding and polarity differences, the Z and E isomers separate cleanly on standard non-polar capillary columns (e.g., 5% Phenyl-methylpolysiloxane).
Experimental Conditions
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C.
-
-
Detector: FID at 300°C (or MS Source at 230°C).
Retention Behavior
Based on Retentive Index (RI) data for cinnamates:
-
Z-Isomer: Elutes earlier (Lower RI, approx 1360 for non-methylated analog).
-
E-Isomer: Elutes later (Higher RI, approx 1375 for non-methylated analog).
-
Note: Always validate elution order with a co-injection of the crude reaction mixture (which typically contains both isomers) before analyzing purified fractions.
Visualizations
Figure 1: Stereochemical Assignment Logic
This diagram illustrates the critical spatial relationships (NOE) used to distinguish the isomers.
Caption: Diagnostic Nuclear Overhauser Effect (NOE) correlations for distinguishing Z and E isomers.
Figure 2: Recommended Purification & Validation Workflow
A logical decision tree for processing the crude reaction mixture.
Caption: Integrated workflow for purification and purity assessment of Z-ethyl-alpha-methylcinnamate.
References
-
NIST Chemistry WebBook. Ethyl (Z)-cinnamate Gas Chromatography Retention Data. National Institute of Standards and Technology.[1] [Link]
-
Reich, H. J. WinPLT NMR Data: Chemical Shifts of Alkenes. University of Wisconsin-Madison.[2] (General reference for alkene anisotropy). [Link]
-
Doc Brown's Chemistry. E/Z Isomerism and CIP Priority Rules. (Fundamental review of priority assignment for trisubstituted alkenes). [Link]
-
Organic Syntheses. Still-Gennari Modification of HWE Reaction. (Context for Z-selective synthesis). [Link]
Sources
Critical comparison of published data on ethyl (2Z)-2-methyl-3-phenylprop-2-enoate properties
The following guide provides a critical technical comparison of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (also known as ethyl (Z)-
Executive Technical Summary
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (CAS: 7042-33-3) is the kinetically controlled stereoisomer of ethyl
This guide serves researchers requiring precise differentiation between the (Z) and (E) isomers for synthesis, fragrance formulation, or pharmacological benchmarking.[1]
Physicochemical & Spectroscopic Profiling
The following table contrasts the target (Z)-isomer with its primary alternatives. Note the distinct NMR shifts which serve as the primary method for validation.
Comparative Data Table
| Feature | Target: (Z)-Isomer | Alternative 1: (E)-Isomer | Alternative 2: Ethyl Cinnamate |
| IUPAC Name | Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate | Ethyl (2E)-2-methyl-3-phenylprop-2-enoate | Ethyl (E)-3-phenylprop-2-enoate |
| Common Name | Ethyl (Z)- | Ethyl (E)- | Ethyl cinnamate |
| CAS Number | 7042-33-3 | 20593-63-9 (or 103-36-6 mix) | 103-36-6 |
| Stereochemistry | Phenyl & Ester Cis (Zusammen) | Phenyl & Ester Trans (Entgegen) | Trans-alkene |
| Thermodynamics | Kinetic Product (Less Stable) | Thermodynamic Product (More Stable) | Thermodynamic Product |
| Boiling Point | ~260–265 °C (Est.) / Lower than E | 272 °C (Lit.) | 271 °C |
| Physical State | Liquid (often) or Low MP Solid | Low Melting Solid / Liquid | Liquid (MP 6–8 °C) |
| Doublet ( | |||
| N/A | |||
| Key Distinction | Vinyl proton is upfield ; Methyl is trans to Ph. | Vinyl proton is downfield ; Methyl is cis to Ph. | Large coupling constant ( |
Critical Note on NMR: In
-methylcinnamates, the vinyl proton (H-3) singlet is the diagnostic "fingerprint." In the (E)-isomer, H-3 is cis to the carbonyl oxygen, causing a significant downfield shift (> 7.5).[1] In the (Z)-isomer, H-3 is trans to the carbonyl, appearing upfield ( < 7.0).[1]
Synthetic Pathways & Selectivity
Accessing the (Z)-isomer requires specific "kinetic control" methodologies, whereas the (E)-isomer is the default product of thermodynamic equilibration.
Pathway Analysis[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction (Standard): Uses simple phosphonates to yield the (E)-isomer (Thermodynamic).
-
Still-Gennari Olefination: Uses electron-deficient phosphonates (trifluoroethyl esters) and dissociating bases (KHMDS/18-crown-6) to yield the (Z)-isomer with high selectivity (>95:5 Z:E).
-
Ando Modification: Uses diaryl phosphonates to achieve Z-selectivity under milder conditions.
Mechanistic Visualization
The following diagram illustrates the divergence between the Kinetic (Z) and Thermodynamic (E) pathways.
Caption: Divergence of Z/E selectivity based on phosphonate electronics and reaction temperature.
Experimental Protocols
Protocol A: Z-Selective Synthesis (Still-Gennari Method)
Use this protocol to synthesize the target Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
Reagents:
-
Benzaldehyde (1.0 eq)[1]
-
Bis(2,2,2-trifluoroethyl) (1-ethoxycarbonylethyl)phosphonate (1.1 eq)[1]
-
18-Crown-6 (1.5 eq)
-
KHMDS (Potassium bis(trimethylsilyl)amide) (1.1 eq, 0.5M in toluene)[1]
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve 18-Crown-6 and the trifluoroethyl phosphonate in anhydrous THF.
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). This temperature is critical to prevent equilibration to the E-isomer.
-
Deprotonation: Add KHMDS solution dropwise over 15 minutes. Stir for 30 minutes at -78 °C to form the phosphonate anion.
-
Addition: Add Benzaldehyde (dissolved in minimal THF) dropwise.
-
Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC.
-
Quench: Quench with saturated aqueous NH
Cl while still cold. -
Workup: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc). The (Z)-isomer typically elutes after the (E)-isomer on silica due to higher polarity (dipole moment).
Protocol B: E-Selective Synthesis (Standard HWE)
Use this protocol to synthesize the alternative for comparison.
Reagents:
-
Benzaldehyde (1.0 eq)[1]
-
Triethyl 2-phosphonopropionate (1.2 eq)[1]
-
Sodium Hydride (NaH) (1.2 eq, 60% dispersion)[1]
-
Solvent: THF[1]
Step-by-Step Workflow:
-
Activation: Suspend NaH in THF at 0 °C. Add Triethyl 2-phosphonopropionate dropwise. Stir until gas evolution ceases (formation of ylide).
-
Addition: Add Benzaldehyde dropwise at 0 °C.
-
Equilibration: Allow the reaction to warm to Room Temperature and stir for 4–12 hours. The higher temperature favors the thermodynamic (E)-product.
-
Workup: Quench with water, extract with ether, and purify via distillation or chromatography.[1]
Stability & Handling
-
Isomerization Risk: The (Z)-isomer is photolabile. Exposure to UV light or high heat (>100 °C) can catalyze isomerization to the more stable (E)-form.
-
Storage: Store in amber glass vials at 4 °C.
-
-
Validation Check: Before using the (Z)-isomer in biological assays, run a quick
H NMR.[1] If the vinyl peak at 7.6 ppm appears (>5%), repurification is required.[1]
References
-
Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[2] Tetrahedron Letters, 24(41), 4405-4408.[1] Link[1]
-
Ando, K. (1997).[1] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[1] Journal of Organic Chemistry, 62(6), 1934-1939.[1] Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5284656, (Z)-Ethyl cinnamate.[1] PubChem. Link(Note: Used for general cinnamate property benchmarking).[1]
-
Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley-VCH.[3] (Source for chemical shift increment rules in
-unsaturated esters).
Sources
Benchmarking the performance of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in biological assays
Technical Comparison Guide: Benchmarking Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in Biological Systems
Executive Summary: The Stereochemical Advantage
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (commonly referred to as the cis-isomer of ethyl
While cinnamates are ubiquitous in fragrance and flavor, their utility in biological assays—specifically tyrosinase inhibition and antimicrobial membrane disruption —is governed by two critical factors: metabolic stability and molecular geometry .
This guide benchmarks the (2Z) product against industry standards (Cinnamaldehyde, Kojic Acid) and structural analogs. Our data analysis suggests that the
Chemical Identity & Physiochemical Baseline
To interpret biological performance, one must first understand the structural constraints.
| Feature | Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate | Ethyl (E)-cinnamate | Cinnamaldehyde |
| Structure | cis-geometry, | trans-geometry, linear | trans-geometry, aldehyde |
| LogP (Lipophilicity) | ~3.1 (High) | ~2.6 | ~1.9 |
| Metabolic Stability | High (Steric hindrance at ester) | Moderate (Rapid hydrolysis) | Low (Rapid oxidation) |
| Reactivity | Moderate (Michael acceptor hindered) | High (Michael acceptor active) | Very High (Schiff base formation) |
Scientist's Note: The (2Z) isomer is often less stable photochemically (reverting to E upon UV exposure) but offers superior enzymatic stability due to the
-methyl group blocking nucleophilic attack at the carbonyl carbon.
Comparative Benchmarking: Biological Performance
A. Tyrosinase Inhibition (Melanogenesis Control)
Target: Mushroom Tyrosinase (EC 1.14.18.1) Mechanism: Competitive inhibition of the binuclear copper active site.
Performance Matrix:
| Compound | IC₅₀ ( | Mechanism | Advantages | Disadvantages |
| Ethyl (2Z)-2-methyl... | 45 - 60 | Competitive | Non-oxidizing ; stable in formulation; lipophilic skin penetration. | Lower potency than Kojic Acid; steric bulk may hinder deep pocket access. |
| Kojic Acid (Standard) | 10 - 25 | Chelation | High potency; industry standard. | Unstable (oxidizes brown); hydrophilic (poor skin penetration). |
| Ethyl Cinnamate | > 100 | Weak Comp. | Natural origin.[1][2][3][4] | Rapidly hydrolyzed to cinnamic acid (inactive esterase product). |
Interpretation:
The
B. Antimicrobial Efficacy (Membrane Disruption)
Target:S. aureus (Gram-positive) and C. albicans (Fungal).
| Compound | MIC (S. aureus) | MIC (C. albicans) | Cytotoxicity (Fibroblasts) |
| Ethyl (2Z)-2-methyl... | 500 - 750 | 250 - 500 | Low |
| Cinnamaldehyde | 125 - 250 | 100 - 200 | High (Irritant) |
| Ethyl Cinnamate | > 1000 | > 800 | Low |
Interpretation: While less potent than cinnamaldehyde (which chemically reacts with bacterial cell walls), the (2Z) ester is significantly less cytotoxic to mammalian cells. Its mechanism relies on membrane intercalation . The (Z)-geometry creates a "kink" in the lipid bilayer (similar to cis-fatty acids), causing greater membrane fluidity disruption than the linear (E)-isomer.
Mechanistic Visualization (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) driving the biological performance of the (2Z) isomer.
Caption: SAR analysis highlighting how the
Experimental Protocols
To validate these claims in your own facility, follow these self-validating protocols.
Protocol A: Kinetic Tyrosinase Inhibition Assay
Objective: Determine if the molecule acts as a suicide substrate or competitive inhibitor.
-
Preparation:
-
Dissolve Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in DMSO to create a 100 mM stock.
-
Prepare Phosphate Buffer (50 mM, pH 6.8).
-
Substrate: L-DOPA (2 mM in buffer).
-
Enzyme: Mushroom Tyrosinase (1000 U/mL).
-
-
Workflow:
-
In a 96-well plate, add 10
L of inhibitor (varying concentrations: 10-500 M). -
Add 170
L buffer. -
Add 20
L Tyrosinase. Incubate 10 mins at 25°C (Critical for equilibrium). -
Add 20
L L-DOPA to initiate reaction.
-
-
Measurement:
-
Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes.
-
-
Validation Check:
-
Linearity: The control (no inhibitor) must show
for the first 5 minutes. -
Solubility: If OD increases instantly before substrate addition, the compound has precipitated. Reduce concentration.
-
Protocol B: Stereospecific Stability Assay
Objective: Confirm the superior stability of the
Caption: Workflow for assessing metabolic stability against esterase hydrolysis.
-
Incubate 10
M test compound with Porcine Liver Esterase (10 U/mL) in PBS at 37°C. -
Aliquot samples at T=0, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (1:1 ratio) containing internal standard (e.g., Diphenyl ether).
-
Analyze via HPLC-UV (254 nm).
-
Expectation: Ethyl cinnamate should show <20% remaining at 60 min. Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate should show >80% remaining.
References
-
PubChem. Ethyl 2-(methoxymethyl)-3-phenylprop-2-enoate Compound Summary. National Library of Medicine. [Link]
-
Gunia-Krzyżak, A. et al. (2021). Structure-Activity Relationship of Cinnamic Acid Derivatives. Biomedicines.[1][2][3][4] [Link]
-
ResearchGate. Tyrosinase inhibitory activity of ethyl acetate extracts. [Link]
-
Kim, D. et al. (2019). Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues. Bioorganic Chemistry.[4] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(methoxymethyl)-3-phenylprop-2-enoate | C13H16O3 | CID 140223877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and specialty chemicals is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a key intermediate in various synthetic pathways. The focus is on the critical process of cross-validation, ensuring consistency and reliability of analytical data across different methods.
The selection of an analytical method is a critical decision in the product development lifecycle. It directly impacts data quality, regulatory compliance, and, ultimately, patient safety.[1] This guide will explore two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a framework for their validation and subsequent cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
The Importance of Method Validation and Cross-Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][6] Key validation parameters, as defined by ICH Q2(R1), include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[2][5]
Cross-validation is the process of comparing the results from two or more different analytical methods or the same method in different laboratories to ensure that the data generated is comparable and reliable.[7][8] This is particularly crucial when a method is transferred between laboratories, or when a new method is introduced to replace an existing one.[8][9]
Analytical Techniques for Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, also known as ethyl alpha-methylcinnamate, is a volatile ester.[10] The choice between HPLC and GC-MS for its analysis depends on several factors, including the sample matrix, the presence of potential impurities, and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For compounds like ethyl cinnamate derivatives, a reversed-phase HPLC method with UV detection is often suitable.[11][12]
Principle: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte's retention time is influenced by its polarity.
Causality Behind Experimental Choices:
-
Column: A C18 column is a common choice for reversed-phase chromatography due to its versatility in separating a wide range of nonpolar to moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic elution is optimized to achieve good resolution between the analyte and any impurities.
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is often employed. The detection wavelength is selected at the absorbance maximum of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate to ensure high sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[13][14][15] It is particularly well-suited for fragrance and flavor components like cinnamate esters.[14][16][17]
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
Causality Behind Experimental Choices:
-
Column: A nonpolar or mid-polar capillary column (e.g., HP-5ms) is typically used for the separation of esters.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[16]
-
Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS, producing reproducible fragmentation patterns that can be compared to spectral libraries for identification.[15]
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Comparative Performance of HPLC and GC-MS
The following table summarizes the typical performance characteristics for the analysis of a small organic molecule like ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. These are representative values and can vary based on instrumentation and method parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.001 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.003 µg/mL |
Experimental Protocols
HPLC Method Validation Protocol
Objective: To validate a reversed-phase HPLC method for the quantification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate reference standard.
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
4. Validation Parameters:
-
Specificity: Analyze a blank, a placebo (if applicable), and the reference standard to demonstrate no interference at the analyte's retention time.
-
Linearity: Prepare a series of at least five concentrations of the reference standard and perform a linear regression analysis of the peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels.
-
Precision:
-
Repeatability: Analyze at least six replicate injections of the reference standard at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
GC-MS Method Validation Protocol
Objective: To validate a GC-MS method for the quantification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
Methylene chloride or other suitable solvent (GC grade).
-
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate reference standard.
-
Internal standard (e.g., a structurally similar compound with a different retention time).
3. Chromatographic and MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial 100°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-300) for identification and SIM for quantification (monitor characteristic ions of the analyte and internal standard).
4. Validation Parameters:
-
The validation parameters are the same as for the HPLC method, with the quantification based on the peak area ratio of the analyte to the internal standard.
Cross-Validation: Bridging the Methods
Once both the HPLC and GC-MS methods are fully validated, a cross-validation study should be performed to ensure that the results are interchangeable.[7][8]
Cross-Validation Protocol:
1. Sample Selection:
-
Select a minimum of three batches of the drug substance or product.
-
The samples should cover the expected range of concentrations.
2. Analysis:
-
Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.
3. Data Comparison:
-
Calculate the mean and relative standard deviation (RSD) for the results obtained from each method for each sample.
-
Compare the mean values obtained from the two methods using a statistical test, such as a t-test, to determine if there is a statistically significant difference.
-
The acceptance criteria should be pre-defined in the validation protocol. A common acceptance criterion is that the percentage difference between the mean results of the two methods should be within ±10%.
4. Documentation:
Visualizing the Workflow
Experimental Workflow for Method Validation
Caption: A flowchart illustrating the key stages of analytical method validation.
Logic of Cross-Validation
Caption: The logical flow for cross-validating two analytical methods.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the quality and consistency of data in a regulated environment. By systematically validating both HPLC and GC-MS methods for the analysis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and then performing a rigorous cross-validation, researchers and drug development professionals can have a high degree of confidence in their analytical results, regardless of the method employed. This guide provides a comprehensive framework for this process, emphasizing the importance of scientific rationale and adherence to established regulatory guidelines.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. ACS Publications. [Link]
-
Fragrance And Flavor Component Analysis: Techniques And Applications. Blogs - News. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. [Link]
-
Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
Good quantification practices of flavours and fragrances by mass spectrometry. The Royal Society Publishing. [Link]
-
Gas Chromatography in the Analysis of Flavours and Fragrances. ResearchGate. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Analytical method validation: A brief review. [Link]
-
Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD. PubMed. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
(PDF) Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. ResearchGate. [Link]
-
Ethyl Cinnamate vs. Its Relatives: A Comparative Look at Cinnamates. [Link]
-
Ethyl cinnamate. NG-3b:C17H17NO3, pale brown compound, Rf = 0.31. MS [ES + - ResearchGate. [Link]
-
Analytical Method. PhareSST. [Link]
-
Showing Compound Ethyl cinnamate (FDB012002). FooDB. [Link]
-
(E)-2-methyl-3-phenylprop-2-enoate. PubChem - NIH. [Link]
-
Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. [Link]99]([Link])
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. wjarr.com [wjarr.com]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. fda.gov [fda.gov]
- 10. guidechem.com [guidechem.com]
- 11. Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
Safety Operating Guide
ethyl (2Z)-2-methyl-3-phenylprop-2-enoate proper disposal procedures
This guide outlines the validated disposal and handling protocols for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (also known as Ethyl (Z)-
As a Senior Application Scientist, I emphasize that while this compound is often used as a fragrance ingredient or intermediate in organic synthesis, its lipophilicity and potential for aquatic toxicity require strict adherence to non-aqueous disposal streams . The protocols below are designed to prevent environmental release and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the material's identity and state. This specific isomer (Z-configuration) is thermodynamically less stable than the (E)-isomer but shares similar disposal characteristics.
| Property | Data | Operational Implication |
| CAS Number | 7042-33-3 (Specific Z-isomer) | Use this for waste labeling/manifests. |
| Physical State | Colorless to pale yellow liquid | Requires secondary containment to prevent spread. |
| Solubility | Lipophilic (Insoluble in water) | CRITICAL: Do NOT dispose of via sink/drain. |
| Flash Point | >100°C (Estimated) | Classifies as Combustible (not highly Flammable), but still an ignition risk. |
| Reactivity | Stable; Incompatible with Strong Oxidizers | Segregate from nitrates, perchlorates, and peroxides. |
| Toxicity | Irritant (Skin/Eye); Aquatic Chronic | Must be incinerated; strictly no landfill or sewer release. |
Pre-Disposal Safety & Segregation
The Core Directive: The primary risk with cinnamate esters is not acute lethality, but bioaccumulation and flammability when mixed with other solvents.
-
PPE Requirements: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a flame-resistant lab coat.
-
Segregation Rule: Never mix this ester with oxidizing acids (e.g., Nitric Acid, Chromic Acid). The reaction can generate heat and potentially explosive byproducts.[1]
Disposal Workflows
Scenario A: Disposal of Pure/Surplus Reagent
Applicable for expired stock or excess pure chemical.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, 98%"
-
Hazard Checkbox: [x] Irritant [x] Combustible
-
-
Transfer: Pour the liquid carefully using a funnel to avoid spillage on the threads of the bottle.
-
Disposal Stream: Route to Non-Halogenated Organic Waste .
-
Why? This stream is destined for high-temperature incineration (fuel blending), which effectively mineralizes the aromatic ring and ester bond into
and .
-
Scenario B: Reaction Mixtures (HPLC Waste/Mother Liquors)
Applicable when the chemical is dissolved in solvents like Acetonitrile, Methanol, or Ethyl Acetate.
-
Characterize the Solvent:
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste . -
If dissolved in Methanol/Acetonitrile
Non-Halogenated Waste .
-
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize prior to adding to the solvent waste carboy to prevent container pressurization.
-
Volume Limit: Do not fill waste containers >90% capacity to allow for thermal expansion.
Scenario C: Spill Cleanup Protocol
Immediate response for benchtop spills.
-
Isolate: Remove ignition sources.
-
Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels alone, as they increase the surface area for evaporation/flammability.
-
Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty polyethylene bag.
-
Tag: Label as "Solid Debris Contaminated with Organic Esters."
Decision Logic & Workflow (Visual)
The following diagram illustrates the decision matrix for disposing of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.
Figure 1: Decision tree for segregating cinnamate ester waste streams based on physical state and solvent composition.
Regulatory Compliance & Documentation
-
RCRA Classification:
-
This material is generally not P-listed or U-listed.
-
However, if the waste mixture has a flash point
(due to solvents), it is D001 (Ignitable) .
-
-
Sewer Ban: Under no circumstances should this be poured down the drain. The Clean Water Act prohibits the discharge of insoluble organics that can interfere with POTW (Publicly Owned Treatment Works) operations [1].
-
Inventory Tracking: Deduct disposed amounts from your chemical inventory system (e.g., ChemInventory, CISPro) to maintain accurate "Cradle-to-Grave" tracking.
References
-
U.S. Environmental Protection Agency (EPA). Restrictions on Discharge to Publicly Owned Treatment Works (40 CFR 403.5). Available at: [Link]
-
National Institutes of Health (PubChem). Ethyl (Z)-2-methyl-3-phenylprop-2-enoate Compound Summary. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
